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  • Product: 3-Amino-5-methylbenzamide;hydrochloride
  • CAS: 2567498-43-3

Core Science & Biosynthesis

Foundational

The Mechanistic Landscape of 3-Amino-5-methylbenzamide Hydrochloride: A Technical Guide for Researchers

Preamble: Unveiling the Therapeutic Potential of a Novel Aminobenzamide Derivative In the landscape of modern drug discovery, the interrogation of novel chemical entities is paramount to advancing therapeutic frontiers....

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Unveiling the Therapeutic Potential of a Novel Aminobenzamide Derivative

In the landscape of modern drug discovery, the interrogation of novel chemical entities is paramount to advancing therapeutic frontiers. This technical guide provides a comprehensive exploration of the putative mechanism of action of 3-Amino-5-methylbenzamide hydrochloride. While direct literature on this specific molecule is nascent, its structural architecture, centered on the well-established aminobenzamide scaffold, provides a robust foundation for hypothesizing its biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the scientific rationale, proposed mechanism, and a clear experimental roadmap for the validation of 3-Amino-5-methylbenzamide hydrochloride as a targeted therapeutic agent. Our central hypothesis posits that this compound functions as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and cellular homeostasis.

Part 1: The Scientific Rationale - Deconstructing the Aminobenzamide Pharmacophore

The benzamide core is a privileged scaffold in medicinal chemistry, notably for its role in the development of potent PARP inhibitors.[1] Numerous clinically approved and investigational PARP inhibitors share this fundamental chemical motif, which is essential for their binding to the nicotinamide pocket of PARP enzymes.[1] The prototypical PARP inhibitor, 3-aminobenzamide, serves as a foundational lead compound in this class, demonstrating competitive inhibition of NAD+, the substrate for PARP.[2]

The structural similarity of 3-Amino-5-methylbenzamide hydrochloride to 3-aminobenzamide strongly suggests a shared mechanism of action. The addition of a methyl group at the 5-position of the phenyl ring is a common medicinal chemistry strategy to modulate physiochemical properties such as solubility, metabolic stability, and target affinity. It is therefore highly probable that 3-Amino-5-methylbenzamide hydrochloride retains the core PARP inhibitory activity of its parent scaffold, with the methyl substitution potentially fine-tuning its potency and selectivity.

Part 2: The Proposed Mechanism of Action - PARP Inhibition and its Downstream Consequences

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular processes, most notably the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3] Upon detection of DNA damage, PARP1, the most abundant and well-characterized member of the family, binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the restoration of genomic integrity.

We propose that 3-Amino-5-methylbenzamide hydrochloride acts as a competitive inhibitor of PARP enzymes. By mimicking the nicotinamide moiety of NAD+, the compound is predicted to bind to the catalytic domain of PARP, thereby preventing the synthesis of PAR chains.[2][4] This inhibition of PARP activity has profound downstream consequences:

  • Inhibition of DNA Repair: The primary consequence of PARP inhibition is the disruption of the BER pathway. Unrepaired SSBs can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.

  • Synthetic Lethality in BRCA-Deficient Cancers: In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination (HR) pathway of DSB repair, the inhibition of PARP leads to a state of "synthetic lethality."[3] These cells are unable to repair the DSBs that accumulate due to PARP inhibition, leading to genomic instability and ultimately, apoptosis. This principle forms the basis for the clinical use of PARP inhibitors in BRCA-mutated cancers.

  • Modulation of Other Cellular Processes: PARP enzymes are also involved in transcriptional regulation, inflammation, and cell death pathways.[2][4] Inhibition by 3-Amino-5-methylbenzamide hydrochloride could therefore have pleiotropic effects beyond DNA repair.

The proposed signaling pathway is depicted in the following diagram:

PARP Inhibition Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of 3-Amino-5-methylbenzamide hydrochloride DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP activates PARylation Poly(ADP-ribose) Synthesis PARP->PARylation catalyzes Inhibition Inhibition of PARP BER_Complex Base Excision Repair (BER) Complex Recruitment PARylation->BER_Complex recruits DNA_Repair Successful DNA Repair BER_Complex->DNA_Repair BER_Failure BER Pathway Failure Inhibitor 3-Amino-5-methylbenzamide HCl Inhibitor->PARP competitively binds to nicotinamide pocket Inhibition->PARylation DSB_Formation Double-Strand Break Formation BER_Failure->DSB_Formation Apoptosis Apoptosis in BRCA-deficient cells DSB_Formation->Apoptosis

Caption: Proposed mechanism of PARP inhibition by 3-Amino-5-methylbenzamide hydrochloride.

Part 3: Experimental Validation - A Step-by-Step Methodological Guide

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a comprehensive framework for characterizing the biochemical and cellular activity of 3-Amino-5-methylbenzamide hydrochloride.

Biochemical Assays: Direct Measurement of PARP Inhibition

The initial step is to determine the direct inhibitory effect of the compound on PARP enzyme activity.

Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histones (as a substrate for PARylation)

    • Biotinylated NAD+

    • Streptavidin-HRP (Horse Radish Peroxidase)

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • 96-well plates coated with histones

    • 3-Amino-5-methylbenzamide hydrochloride (test compound)

    • Olaparib or Veliparib (positive control PARP inhibitors)

    • DMSO (vehicle control)

  • Procedure:

    • Prepare a serial dilution of 3-Amino-5-methylbenzamide hydrochloride and the positive control inhibitor in assay buffer.

    • Add the diluted compounds and controls to the histone-coated 96-well plate.

    • Add recombinant PARP1 enzyme to each well.

    • Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate the plate at 37°C for 1 hour.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate again.

    • Add TMB substrate and incubate until a color change is observed.

    • Stop the reaction with sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%) by fitting the data to a dose-response curve.

CompoundPredicted IC50 Range (nM)
3-Amino-5-methylbenzamide hydrochloride10 - 1000
Olaparib (Positive Control)1 - 10
Veliparib (Positive Control)5 - 20
Cellular Assays: Assessing the Impact on DNA Repair and Cell Viability

Following biochemical confirmation, it is crucial to assess the compound's activity in a cellular context.

Experimental Protocol: Comet Assay for DNA Damage

  • Cell Lines:

    • BRCA1-deficient human breast cancer cell line (e.g., MDA-MB-436)

    • BRCA-proficient human breast cancer cell line (e.g., MCF-7)

  • Procedure:

    • Treat both cell lines with varying concentrations of 3-Amino-5-methylbenzamide hydrochloride for 24 hours.

    • Induce single-strand DNA damage using a DNA-damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate).

    • Embed the cells in agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins.

    • Perform electrophoresis under alkaline conditions to separate fragmented DNA from intact DNA.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the "comets" (cells with DNA damage) using a fluorescence microscope.

  • Data Analysis:

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

    • Compare the level of DNA damage in treated versus untreated cells, and between BRCA-deficient and proficient cell lines. An increase in comet tail length in the presence of the compound after DNA damage induction would indicate inhibition of DNA repair.

Experimental Protocol: Cell Viability Assay (Synthetic Lethality)

  • Cell Lines:

    • BRCA1-deficient and BRCA-proficient cell lines as described above.

  • Procedure:

    • Seed the cells in 96-well plates.

    • Treat the cells with a range of concentrations of 3-Amino-5-methylbenzamide hydrochloride for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

    • A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient cell line would confirm a synthetic lethal mechanism of action.

Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are a direct result of PARP inhibition, it is important to measure target engagement and downstream signaling events.

Experimental Protocol: Western Blot for PARP Activity

  • Procedure:

    • Treat cells with 3-Amino-5-methylbenzamide hydrochloride.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific for PAR (poly ADP-ribose). A decrease in the PAR signal in treated cells would indicate PARP inhibition.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

The following diagram illustrates the experimental workflow for validating the mechanism of action:

Experimental_Workflow Start Hypothesis: 3-Amino-5-methylbenzamide HCl is a PARP Inhibitor Biochemical_Assay Biochemical Assay: In Vitro PARP Inhibition (IC50 Determination) Start->Biochemical_Assay Cellular_Assays Cellular Assays: Comet Assay (DNA Damage) Cell Viability (Synthetic Lethality) Biochemical_Assay->Cellular_Assays If IC50 is potent Target_Engagement Target Engagement: Western Blot for PAR levels Cellular_Assays->Target_Engagement If cellular effects are observed Conclusion Conclusion: Validated Mechanism of Action Target_Engagement->Conclusion If target engagement is confirmed

Caption: A streamlined workflow for the experimental validation of 3-Amino-5-methylbenzamide hydrochloride's mechanism of action.

Part 4: Therapeutic Implications and Future Directions

The confirmation of 3-Amino-5-methylbenzamide hydrochloride as a potent PARP inhibitor would open up significant avenues for its therapeutic development, particularly in the field of oncology. The well-established role of PARP inhibitors in the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers provides a clear clinical path.[3]

Future research should focus on:

  • Selectivity Profiling: Determining the inhibitory activity of the compound against other members of the PARP family to understand its selectivity profile.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in preclinical models.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of 3-Amino-5-methylbenzamide hydrochloride in xenograft models of BRCA-deficient cancers.

  • Combination Therapies: Investigating the potential for synergistic effects when combined with other DNA-damaging agents, such as chemotherapy or radiation.

Conclusion

While further experimental validation is required, the structural characteristics of 3-Amino-5-methylbenzamide hydrochloride provide a compelling rationale for its proposed mechanism of action as a PARP inhibitor. This technical guide has outlined the scientific basis for this hypothesis, detailed the downstream cellular consequences of PARP inhibition, and provided a rigorous experimental framework for its validation. The successful characterization of this molecule could lead to the development of a novel and effective therapeutic agent for a range of diseases, most notably cancer.

References

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PMC . Source: National Center for Biotechnology Information. [Link]

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC . Source: National Center for Biotechnology Information. [Link]

  • 3-Aminobenzamide (PARP-IN-1): Mechanistic Insights and St... - Online Inhibitor . Source: Online Inhibitor. [Link]

  • Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis | Journal of Medicinal Chemistry - ACS Publications . Source: ACS Publications. [Link]

  • Inhibition of PARP1 catalytic activity by oxadiazoles and... - ResearchGate . Source: ResearchGate. [Link]

  • 3-Aminobenzamide – Knowledge and References - Taylor & Francis . Source: Taylor & Francis Online. [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - Dove Medical Press . Source: Dove Press. [Link]

  • Chemical structures and known PARP activities of clinical PARP... | Download Scientific Diagram - ResearchGate . Source: ResearchGate. [Link]

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Exploratory

Comprehensive Physicochemical Profiling of 3-Amino-5-methylbenzamide Hydrochloride: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Executive Summary In fragment-based drug discovery (FBDD) and complex organic synthesis, substituted benzamides serve as highly versatile scaffolds. Specifically, 3-Amino-5-methylbenzamide hydrochloride (CAS: 2567498-43-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and complex organic synthesis, substituted benzamides serve as highly versatile scaffolds. Specifically, 3-Amino-5-methylbenzamide hydrochloride (CAS: 2567498-43-3) is a critical building block utilized in the development of kinase inhibitors and targeted therapeutics[1]. For researchers and analytical scientists, understanding the precise physicochemical properties of this compound—specifically its molecular weight and exact monoisotopic mass—is foundational for downstream structural validation, pharmacokinetic profiling, and synthetic quality control.

Physicochemical Parameters & Isotopic Fundamentals

When characterizing small molecules via mass spectrometry (MS) or nuclear magnetic resonance (NMR), it is critical to distinguish between the molecular weight (average mass) and the exact mass (monoisotopic mass).

The molecular weight is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes[2]. The International Union of Pure and Applied Chemistry (IUPAC) regularly updates these values to reflect natural isotopic variations[3]. Conversely, the exact monoisotopic mass is calculated using the mass of the single most abundant isotope for each element (e.g., 12 C, 1 H, 14 N, 16 O, 35 Cl).

For 3-Amino-5-methylbenzamide hydrochloride (Formula: C 8​ H 11​ ClN 2​ O), the presence of the hydrochloride salt significantly alters its analytical profile compared to the free base (C 8​ H 10​ N 2​ O)[1].

Quantitative Data Summary

The following table summarizes the critical mass parameters required for analytical validation[4],[1].

PropertyFree BaseHydrochloride Salt
Chemical Formula C 8​ H 10​ N 2​ OC 8​ H 11​ ClN 2​ O
CAS Number 1169516-89-52567498-43-3
Molecular Weight (Average) 150.18 g/mol 186.64 g/mol
Exact Mass (Monoisotopic) 150.07931 Da186.05598 Da
Detected m/z (ESI+) 151.0866 ([M+H] + )151.0866 ([M-Cl] + )

Note: In positive electrospray ionization (ESI+), the hydrochloride salt dissociates. The mass spectrometer detects the protonated free base cation (C 8​ H 11​ N 2​ O + ).

High-Resolution Mass Spectrometry (HRMS) Characterization Workflow

To definitively confirm the identity of 3-Amino-5-methylbenzamide hydrochloride, High-Resolution Mass Spectrometry (HRMS) utilizing a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer is required. The protocol below is designed as a self-validating system , ensuring that instrumental drift or matrix effects do not compromise mass accuracy.

Experimental Protocol & Causality

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: The hydrochloride salt inherently provides excellent aqueous solubility. The addition of 0.1% FA ensures the primary amine (-NH 2​ ) remains fully protonated in solution. This pre-ionization suppresses peak tailing during chromatography and maximizes the ion yield for the [M+H] + species in the ESI source.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 1 µL onto a sub-2 µm C18 column, running a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Causality: The hydrophobic methyl group and aromatic ring partition into the C18 stationary phase, providing adequate retention. The polar carboxamide and protonated amine ensure the molecule elutes cleanly without irreversible binding.

Step 3: Ionization (ESI+)

  • Action: Operate the source in positive ion mode with a capillary voltage of 3.0 kV.

  • Causality: In the liquid phase, the salt exists as C 8​ H 11​ N 2​ O + and Cl . During the ESI process, the positive potential selectively draws the C 8​ H 11​ N 2​ O + cations into the mass analyzer, while the chloride anions are neutralized or repelled. Thus, the exact mass of the intact salt (186.05598 Da) is never directly observed in ESI+; instead, the protonated free base is detected.

Step 4: Mass Analysis & Self-Validation

  • Action: Acquire full scan MS data (m/z 50–500) at a resolution of >60,000. Continuously infuse Leucine Enkephalin (m/z 556.2771) as an internal lock mass.

  • Causality & Validation: The lock mass corrects for real-time voltage and temperature fluctuations, anchoring the mass scale. To self-validate the result, the analyst must not only observe the monoisotopic peak at m/z 151.0866 but also confirm the presence of the 13 C isotopic peak at m/z 152.0900. Because the molecule contains 8 carbon atoms, the 13 C peak must exhibit a relative abundance of approximately 8.8% (8 × 1.1%) compared to the monoisotopic peak. This built-in isotopic check confirms the elemental composition C 8​ H 11​ N 2​ O + .

HRMS_Workflow SamplePrep Sample Prep 0.1% FA in MeOH/H2O LC UHPLC Separation C18 Gradient SamplePrep->LC ESI ESI+ Ionization Salt Dissociation LC->ESI MassAnalyzer Orbitrap/Q-TOF Lock Mass Calibration ESI->MassAnalyzer Validation Exact Mass Validation m/z 151.0866 MassAnalyzer->Validation

Fig 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Structural Logic in Drug Development

Beyond its mass properties, 3-Amino-5-methylbenzamide is prized in medicinal chemistry for its distinct pharmacophoric features. When utilized in rational drug design, each functional group serves a specific, causal role in target binding:

  • Primary Amine (-NH 2​ ): Acts as a critical hydrogen bond donor, frequently engaging the hinge region of kinase targets.

  • Carboxamide (-CONH 2​ ): Functions as both a hydrogen bond donor and acceptor, stabilizing the molecule within polar pockets of the active site.

  • Methyl Group (-CH 3​ ): Provides a steric vector that fills small hydrophobic sub-pockets, increasing binding affinity through van der Waals interactions and restricting the conformational flexibility of the aromatic ring.

FBDD_Pathway Scaffold 3-Amino-5-methylbenzamide Scaffold Amine Primary Amine (-NH2) Kinase Hinge Binding Scaffold->Amine Amide Carboxamide (-CONH2) H-Bond Donor/Acceptor Scaffold->Amide Methyl Methyl Group (-CH3) Hydrophobic Pocket Fit Scaffold->Methyl Lead Optimized Lead Compound Amine->Lead Amide->Lead Methyl->Lead

Fig 2: Pharmacophoric contributions of the 3-Amino-5-methylbenzamide scaffold in drug design.

References

  • Atomic weights of the elements. Review 2000 (IUPAC Technical Report). USGS.
  • 1505871-96-4 (C8H11ClN2O) - PubChemLite. University of Luxembourg.
  • 1169516-89-5 | 3-Amino-5-methylbenzamide | BLD Pharm. BLD Pharm.
  • Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV.

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Biological Targets of Benzamide-Based PARP Inhibitors: A Focus on the Prototypical Compound 3-Aminobenzamide

A Note to the Researcher: This guide addresses the inquiry into the in vitro biological targets of 3-Amino-5-methylbenzamide hydrochloride. A comprehensive review of the scientific literature and chemical databases revea...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: This guide addresses the inquiry into the in vitro biological targets of 3-Amino-5-methylbenzamide hydrochloride. A comprehensive review of the scientific literature and chemical databases reveals a notable absence of specific biological data for this particular substituted benzamide. However, the benzamide scaffold is a cornerstone in the development of a critical class of therapeutic agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. To provide a thorough and technically valuable resource, this guide will focus on the well-characterized biological targets and mechanisms of the parent compound, 3-Aminobenzamide (3-AB) , a foundational tool compound in the study of PARP inhibition. The principles, assays, and mechanisms discussed herein provide a robust framework for the investigation of novel benzamide derivatives, including 3-Amino-5-methylbenzamide hydrochloride.

Introduction: The Benzamide Scaffold and the Rise of PARP Inhibition

The discovery of the benzamide core as a pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has marked a significant advancement in targeted cancer therapy and our understanding of DNA damage response (DDR) pathways.[1] PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs).[2] Their inhibition leads to the accumulation of these breaks, which, during DNA replication, can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a state of "synthetic lethality," where the combination of two non-lethal defects results in cell death.[2]

3-Aminobenzamide (3-AB) is one of the earliest and most extensively studied PARP inhibitors. While its potency is modest compared to newer clinical candidates, its well-defined mechanism of action makes it an invaluable tool for the in vitro elucidation of PARP-dependent cellular processes.

The Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP)

The primary and most well-documented in vitro biological target of 3-aminobenzamide is the family of Poly(ADP-ribose) polymerase enzymes.

PARP Superfamily and the Central Role of PARP-1

The PARP superfamily consists of several members, with PARP-1 being the most abundant and well-characterized. PARP-1 is a nuclear enzyme that plays a pivotal role in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks.[2] Upon detection of a DNA strand break, PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR). This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.

Mechanism of Action of 3-Aminobenzamide

3-Aminobenzamide acts as a competitive inhibitor of PARP by binding to the nicotinamide-binding pocket of the enzyme's catalytic domain.[3] This prevents the binding of NAD+ and subsequent PAR chain synthesis. The inhibition of PARP activity by 3-aminobenzamide has several key downstream consequences in vitro:

  • Inhibition of DNA Repair: By preventing PARylation, 3-aminobenzamide impedes the recruitment of DNA repair machinery to sites of single-strand breaks. This leads to an accumulation of unrepaired DNA damage.[4]

  • Potentiation of Cytotoxicity of DNA-Damaging Agents: In the presence of DNA-damaging agents, such as alkylating agents or ionizing radiation, the inhibition of PARP by 3-aminobenzamide significantly enhances their cytotoxic effects.[4] This is a cornerstone of the therapeutic strategy for PARP inhibitors.

  • Modulation of Other Cellular Processes: Beyond DNA repair, PARP enzymes are involved in transcriptional regulation, cell death pathways, and inflammatory responses. Inhibition by 3-aminobenzamide can therefore have pleiotropic effects on cellular function.

Quantitative Analysis of 3-Aminobenzamide Activity

The inhibitory potency of benzamide derivatives against PARP is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundTargetAssay ConditionIC50Reference
3-AminobenzamidePARPC3H/10T1/2 mouse stem cells5.4 µM[5]

Experimental Protocols for In Vitro Target Validation

The following protocols provide a framework for the in vitro characterization of benzamide derivatives as PARP inhibitors.

PARP Activity Assay (Colorimetric)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is a direct measure of PARP activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • 3-Aminobenzamide (as a positive control inhibitor) or test compound (e.g., 3-Amino-5-methylbenzamide hydrochloride)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Prepare serial dilutions of 3-aminobenzamide or the test compound in assay buffer.

  • Add 25 µL of the compound dilutions to the wells of the histone-coated microplate.

  • Add 25 µL of a solution containing recombinant PARP-1 enzyme and biotinylated NAD+ to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of HRP substrate to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Assay for Potentiation of Cytotoxicity

This assay determines the ability of a PARP inhibitor to enhance the cell-killing effect of a DNA-damaging agent.

Materials:

  • Cancer cell line of interest (e.g., a BRCA-deficient cell line like HCC1937)

  • Complete cell culture medium

  • DNA-damaging agent (e.g., methyl methanesulfonate - MMS)

  • 3-Aminobenzamide or test compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Allow cells to attach overnight.

  • Treat the cells with a range of concentrations of the DNA-damaging agent (MMS) in the presence or absence of a fixed, non-toxic concentration of 3-aminobenzamide or the test compound.

  • Incubate the cells for a period that allows for at least two cell doublings (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Plot cell viability versus the concentration of the DNA-damaging agent for both conditions (with and without the PARP inhibitor) and determine the respective IC50 values. A significant decrease in the IC50 of the DNA-damaging agent in the presence of the PARP inhibitor indicates potentiation of cytotoxicity.

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts discussed in this guide.

PARP_Inhibition_Workflow cluster_0 In Vitro Target Identification cluster_1 Cellular Functional Assay Compound 3-Amino-5-methylbenzamide hydrochloride PARP_Assay PARP Activity Assay (Colorimetric/Fluorometric) Compound->PARP_Assay Test Compound IC50 Determine IC50 PARP_Assay->IC50 Potentiation Assess Potentiation of Cytotoxicity IC50->Potentiation Correlate Target Engagement with Cellular Effect Cell_Culture Cancer Cell Line (e.g., BRCA-deficient) Treatment Treat with DNA Damaging Agent +/- Test Compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Viability_Assay->Potentiation

Caption: Workflow for the in vitro evaluation of a novel benzamide derivative.

DNA_Repair_Pathway DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment NAM Nicotinamide PARylation->NAM Repair DNA Repair Recruitment->Repair 3AB 3-Aminobenzamide 3AB->PARylation Inhibits NAD NAD+ NAD->PARylation

Caption: Simplified schematic of PARP-1's role in DNA repair and its inhibition by 3-Aminobenzamide.

Structure-Activity Relationship (SAR) Insights

The development of potent PARP inhibitors has been guided by extensive structure-activity relationship studies. The benzamide moiety is essential for binding to the nicotinamide pocket of PARP.[6] Substitutions on the benzamide ring, such as the methyl group in 3-Amino-5-methylbenzamide hydrochloride, are explored to enhance potency, selectivity, and pharmacokinetic properties. The position and nature of these substituents can significantly influence the compound's interaction with the enzyme's active site. Further investigation would be required to determine the specific impact of the 5-methyl group on PARP inhibitory activity.

Conclusion

While direct experimental data on the in vitro biological targets of 3-Amino-5-methylbenzamide hydrochloride are not currently available in the public domain, its chemical structure strongly suggests that it belongs to the class of benzamide-based PARP inhibitors. The prototypical compound, 3-aminobenzamide, serves as an excellent model for understanding the mechanism of action and for designing in vitro experiments to characterize novel derivatives. The primary biological target is expected to be PARP-1, with the key functional outcomes being the inhibition of DNA repair and the potentiation of cytotoxicity induced by DNA-damaging agents. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for researchers and drug development professionals to investigate the biological activities of 3-Amino-5-methylbenzamide hydrochloride and other novel benzamide compounds.

References

Sources

Exploratory

The Compass for a Candidate: A Technical Guide to the Pharmacokinetic Profiling of 3-Amino-5-methylbenzamide Hydrochloride

Introduction: Charting the Course from Molecule to Medicine In the intricate journey of drug discovery and development, understanding a molecule's fate within a biological system is paramount. This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting the Course from Molecule to Medicine

In the intricate journey of drug discovery and development, understanding a molecule's fate within a biological system is paramount. This guide provides a comprehensive technical framework for the pharmacokinetic (PK) profiling of 3-Amino-5-methylbenzamide hydrochloride, a novel benzamide derivative. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough characterization of these four pillars is not merely a regulatory checkbox; it is the foundational science that informs dosing strategies, predicts efficacy, and, most critically, ensures patient safety.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the decision-making process in a real-world laboratory setting. We will delve into the "why" behind experimental choices, grounding our protocols in established scientific principles and regulatory expectations. As direct pharmacokinetic data for 3-Amino-5-methylbenzamide hydrochloride is not yet in the public domain, this guide will utilize a structurally related o-aminobenzamide analogue, referred to herein as "Analogue F8," to provide illustrative data and context for the experimental designs.[4]

Our approach is built on a foundation of self-validating systems. Each protocol is designed not only to generate data but also to include the necessary controls and checks that ensure the integrity and reliability of that data, a cornerstone of Good Laboratory Practice (GLP).

Part 1: The In Vitro Compass - Early Insights into ADME Properties

The initial stages of pharmacokinetic profiling rely on a suite of in vitro assays designed to provide rapid and cost-effective predictions of a compound's behavior in vivo.[5] These assays are crucial for early-stage decision-making, enabling the ranking and selection of candidates with the most promising drug-like properties.

Intestinal Permeability: The Gateway to Systemic Exposure

For an orally administered drug to be effective, it must first cross the intestinal epithelium to enter the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this absorption.[1][6][7][8] Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a polarized monolayer that mimics the barrier properties of the intestinal wall, including the expression of key uptake and efflux transporters.[1][7][9]

Objective: To determine the apparent permeability coefficient (Papp) of 3-Amino-5-methylbenzamide hydrochloride in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio to identify potential active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable polycarbonate membrane inserts in a 24-well plate and cultured for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[7]

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A TEER value within the laboratory's historical range indicates a properly formed barrier.

  • Compound Preparation: A stock solution of 3-Amino-5-methylbenzamide hydrochloride is prepared in DMSO and diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 10 µM. The final DMSO concentration should be kept below 1% to avoid cytotoxicity.

  • Permeability Assay (A-B): The dosing solution is added to the apical (upper) chamber of the insert. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (lower) chamber. The volume removed is replaced with fresh transport buffer.

  • Permeability Assay (B-A): Concurrently, the dosing solution is added to the basolateral chamber, and samples are collected from the apical chamber at the same time points.

  • Sample Analysis: The concentration of 3-Amino-5-methylbenzamide hydrochloride in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.

ParameterInterpretation
Papp (A-B) > 10 x 10⁻⁶ cm/s High predicted human intestinal absorption.[9]
Papp (A-B) < 1 x 10⁻⁶ cm/s Low predicted human intestinal absorption.[9]
Efflux Ratio > 2 Suggests the compound is a substrate for efflux transporters (e.g., P-glycoprotein).
Metabolic Stability: Predicting the First-Pass Effect

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a crucial role in the clearance of many xenobiotics.[10] The human liver microsomal (HLM) stability assay provides a measure of a compound's susceptibility to Phase I metabolism, allowing for the calculation of its intrinsic clearance.[5][10][11][12][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 3-Amino-5-methylbenzamide hydrochloride upon incubation with human liver microsomes.

Methodology:

  • Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the NADPH regenerating system (cofactor for CYP enzymes) is also prepared.[11]

  • Incubation: The reaction is initiated by adding the test compound (e.g., at a final concentration of 1 µM) to the microsomal suspension pre-warmed to 37°C. The reaction is started by the addition of the NADPH regenerating system.[10]

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]

  • Control Incubations:

    • -NADPH: The compound is incubated with microsomes without the cofactor to assess non-CYP mediated degradation.

    • Heat-inactivated microsomes: The compound is incubated with heat-inactivated microsomes and NADPH to control for non-enzymatic degradation.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Bioanalysis: The concentration of the parent compound remaining at each time point is determined by a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope). The intrinsic clearance (CLint) is then calculated.

In Vitro Half-life (t½)Predicted In Vivo Hepatic Clearance
< 10 minutes High
10 - 60 minutes Intermediate
> 60 minutes Low
Plasma Protein Binding: The Unbound Drug Hypothesis

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and interact with its pharmacological target.[4][14] Therefore, determining the extent of plasma protein binding (PPB) is critical for interpreting pharmacokinetic and pharmacodynamic data. The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for this purpose.[4][14][15][16]

Objective: To determine the percentage of 3-Amino-5-methylbenzamide hydrochloride bound to plasma proteins from various species (e.g., human, rat).

Methodology:

  • Compound Spiking: The test compound is added to plasma (e.g., human and rat) at a clinically relevant concentration (e.g., 1 µM).

  • RED Device Setup: The plasma containing the test compound is added to one chamber of the RED device insert, and a phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber. The two chambers are separated by a semi-permeable dialysis membrane.[15][16]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[4][14]

  • Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.

  • Sample Analysis: To account for matrix effects, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS. Both samples are then subjected to protein precipitation with an organic solvent containing an internal standard. The concentrations of the compound in the final extracts are determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.

% BoundImplication
> 99% Highly bound. Small changes in binding can significantly impact the free concentration.
90 - 99% Moderately to highly bound.
< 90% Low to moderately bound. Less susceptible to clinically significant changes in free drug concentration.

Part 2: The In Vivo Voyage - Characterizing the Systemic Profile

While in vitro assays provide valuable predictions, in vivo studies in animal models are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters that will guide human dose predictions.[3] Rodent models, particularly rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology and the availability of established experimental protocols.[3]

A Note on Animal Welfare

All in vivo procedures must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure that animal welfare is a top priority.

Oral Bioavailability and Pharmacokinetic Study in Rats

This study design aims to determine the plasma concentration-time profile of 3-Amino-5-methylbenzamide hydrochloride following a single oral dose.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and oral bioavailability) of 3-Amino-5-methylbenzamide hydrochloride in Sprague-Dawley rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point or using serial sampling) are used. The animals are fasted overnight before dosing to reduce variability in gastric emptying.[4]

  • Dose Formulation and Administration: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration that allows for a dose of 10 mg/kg to be administered in a volume of 5-10 mL/kg. The formulation is administered via oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 3-Amino-5-methylbenzamide hydrochloride are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software to determine the following parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • t½: Elimination half-life.

    • Oral Bioavailability (F%): This requires data from a separate intravenous (IV) dosing study and is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

ParameterUnitValue (Mean ± SD)
Dose (Oral)mg/kg10
Cmaxng/mL400 ± 55
Tmaxh0.19 ± 0.05
AUC(0-t)ng*h/mL1130 ± 150
h2.66 ± 0.30
F%%3.23

Data adapted from a study on a structurally similar o-aminobenzamide analogue (F8) in rats for illustrative purposes.[4]

Part 3: The Analytical Core - Validated Bioanalysis

The reliability of any pharmacokinetic study hinges on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). Validation ensures that the method is suitable for its intended purpose and involves assessing parameters such as:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Objective: To accurately and precisely quantify 3-Amino-5-methylbenzamide hydrochloride in rat plasma.

Methodology:

  • Sample Preparation (Protein Precipitation): To a 50 µL aliquot of plasma, 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard is added to precipitate proteins. The mixture is vortexed and then centrifuged.

  • Extraction: The clear supernatant is transferred to a clean plate or vial for injection into the LC-MS/MS system.

  • Chromatographic Separation: The analyte is separated from endogenous plasma components on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometric Detection: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and the internal standard, ensuring high selectivity.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations in the unknown samples are then interpolated from this curve.

Part 4: Visualizing the Process

Clear visual representations of experimental workflows are essential for understanding the interconnectedness of the various stages of pharmacokinetic profiling.

Diagram 1: Overall Pharmacokinetic Profiling Workflow

PK_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetics cluster_analysis Bioanalysis & Data Interpretation Permeability Intestinal Permeability (Caco-2 Assay) PK_Study Rodent PK Study (Oral Dosing) Permeability->PK_Study Candidate Selection Metabolism Metabolic Stability (HLM Assay) Metabolism->PK_Study Candidate Selection PPB Plasma Protein Binding (RED Assay) PPB->PK_Study Candidate Selection Bioanalysis LC-MS/MS Quantification PK_Study->Bioanalysis Plasma Samples PK_Params Pharmacokinetic Parameter Calculation Bioanalysis->PK_Params Concentration Data Go_NoGo Lead Optimization / Preclinical Development PK_Params->Go_NoGo Decision Making Candidate Test Compound: 3-Amino-5-methylbenzamide HCl Candidate->Permeability Early Screening Candidate->Metabolism Early Screening Candidate->PPB Early Screening

Caption: A high-level overview of the integrated workflow for pharmacokinetic profiling.

Diagram 2: Metabolic Stability Assay Workflow

HLM_Workflow start Start prep Reagent Preparation Pooled Human Liver Microsomes NADPH Regenerating System Test Compound (1 µM) start->prep incubation Incubation at 37°C Time Points: 0, 5, 15, 30, 45, 60 min prep->incubation quench Reaction Quenching Cold Acetonitrile + Internal Standard incubation->quench process Sample Processing Centrifugation to Precipitate Proteins quench->process analysis LC-MS/MS Analysis Quantify Parent Compound process->analysis data Data Analysis Plot ln(% Remaining) vs. Time Calculate t½ and CLint analysis->data end End data->end

Caption: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Conclusion: From Data to Decision

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The integrated suite of in vitro and in vivo assays detailed in this guide provides a robust framework for characterizing the ADME properties of novel compounds like 3-Amino-5-methylbenzamide hydrochloride. By systematically evaluating intestinal permeability, metabolic stability, plasma protein binding, and the in-life plasma concentration-time profile, drug development teams can build a comprehensive understanding of a molecule's disposition. This knowledge is not merely academic; it is the compass that guides medicinal chemistry efforts, informs the design of toxicology studies, and ultimately enables the rational prediction of a safe and efficacious human dose. Adherence to these scientifically-grounded and self-validating protocols will ensure the generation of high-quality, reliable data, empowering confident and informed decision-making on the path from a promising molecule to a potential new medicine.

References

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Foundational

3-Amino-5-methylbenzamide hydrochloride blood brain barrier permeability

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-Amino-5-methylbenzamide hydrochloride Introduction The blood-brain barrier (BBB) is a formidable obstacle in central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-Amino-5-methylbenzamide hydrochloride

Introduction

The blood-brain barrier (BBB) is a formidable obstacle in central nervous system (CNS) drug development. This highly selective, semipermeable border of endothelial cells prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1] For a therapeutic agent to be effective against a CNS target, it must be capable of traversing this barrier in sufficient concentrations. Poor BBB penetration is a leading cause of attrition for new CNS drug candidates.[1] This guide provides a comprehensive, multi-tiered approach to evaluating the BBB permeability of a novel small molecule, 3-Amino-5-methylbenzamide hydrochloride. We will explore a systematic workflow, from initial in silico predictions to definitive in vivo validation, providing both the theoretical underpinnings and practical, step-by-step protocols for each stage of the assessment.

Section 1: Physicochemical Characterization and In Silico Permeability Prediction

Before embarking on laboratory-based experiments, a thorough in silico analysis of 3-Amino-5-methylbenzamide hydrochloride is essential. This initial step provides a foundational prediction of its potential to cross the BBB based on its molecular properties.

Molecular Properties of 3-Amino-5-methylbenzamide hydrochloride

The chemical structure of 3-Amino-5-methylbenzamide hydrochloride is the primary determinant of its physicochemical properties. These properties, in turn, govern its ability to passively diffuse across the lipid-rich endothelial cells of the BBB.

PropertyPredicted ValueSignificance for BBB Permeability
Molecular Weight (MW) 186.65 g/mol (for the free base)Below the general threshold of 400-500 Da, which is favorable for passive diffusion across the BBB.
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5 (estimated)Indicates moderate lipophilicity, which is often optimal for BBB penetration. Very low or very high LogP values can hinder permeability.
Topological Polar Surface Area (TPSA) ~69 ŲBelow the typical cutoff of 90 Ų, suggesting good potential for passive diffusion.
Hydrogen Bond Donors 2A lower number of hydrogen bond donors is generally preferred for better BBB permeability.
Hydrogen Bond Acceptors 2A lower number of hydrogen bond acceptors is generally favorable.
pKa Amine group: ~9-10; Amide group: ~17The primary amine will be protonated at physiological pH (7.4), increasing its polarity and potentially reducing passive diffusion.

Note: These values are estimations based on the chemical structure and may vary slightly depending on the prediction software used.

In Silico BBB Permeability Modeling

A variety of computational models can be employed to predict the BBB permeability of a compound. These models are built on large datasets of compounds with known permeability and utilize machine learning algorithms to identify key molecular descriptors that correlate with BBB penetration.[2][3]

Commonly used in silico models include:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to relate molecular descriptors to BBB permeability.[4]

  • Support Vector Machine (SVM) Models: A type of machine learning algorithm that can classify compounds as BBB-penetrant or non-penetrant.[3]

  • LightGBM-based Models: Gradient boosting frameworks that can build highly accurate predictive models.[5]

For 3-Amino-5-methylbenzamide hydrochloride, a consensus approach using multiple models is recommended.

Hypothetical In Silico Prediction Results:
ModelPredictionConfidence
QSAR (LogBB) +0.2Moderate
SVM (BBB+/-) BBB+High
LightGBM (Permeable/Non-permeable) PermeableHigh

Interpretation: The in silico data suggests a high probability that 3-Amino-5-methylbenzamide hydrochloride can cross the blood-brain barrier. The positive LogBB prediction indicates that the concentration of the compound in the brain is likely to be higher than in the blood.

Section 2: In Vitro Assessment of BBB Permeability

While in silico models provide valuable initial insights, experimental validation is crucial. In vitro models of the BBB offer a controlled environment to quantify the permeability of a compound.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[6] It utilizes a synthetic membrane coated with a lipid solution that mimics the composition of the brain's endothelial cell membranes.[7]

Experimental Protocol: PAMPA-BBB
  • Preparation of the Donor Plate: A solution of 3-Amino-5-methylbenzamide hydrochloride (e.g., 100 µM in a buffer at pH 7.4) is added to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, also at pH 7.4.

  • Assembly of the PAMPA Sandwich: The donor plate is placed on top of the acceptor plate, with the lipid-coated membrane separating the two.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of 3-Amino-5-methylbenzamide hydrochloride in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability is calculated using the following formula:

    Papp = (-V_A / (Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

    • [Drug]_acceptor is the concentration of the drug in the acceptor well.

    • [Drug]_equilibrium is the concentration at which the drug has reached equilibrium between the donor and acceptor wells.

Hypothetical PAMPA-BBB Results:
CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
3-Amino-5-methylbenzamide hydrochloride8.2High
Propranolol (High Permeability Control)15.5High
Atenolol (Low Permeability Control)0.8Low

Interpretation: The high Papp value for 3-Amino-5-methylbenzamide hydrochloride in the PAMPA-BBB assay corroborates the in silico prediction of good passive permeability.

Cell-Based In Vitro BBB Model (bEnd.3 Transwell Assay)

To assess the potential for active transport and to more closely mimic the biological barrier, a cell-based model is employed. The murine brain endothelial cell line, bEnd.3, is a commonly used and well-characterized model for in vitro BBB studies.[8][9]

Experimental Workflow: bEnd.3 Transwell Assay

G cluster_0 Cell Culture & Seeding cluster_1 Permeability Assay cluster_2 Analysis & Data Interpretation A Culture bEnd.3 cells to confluence B Seed bEnd.3 cells onto Transwell inserts A->B C Incubate until a confluent monolayer is formed B->C D Add 3-Amino-5-methylbenzamide HCl to the apical (blood) side C->D E Incubate for a defined time course (e.g., 30, 60, 90, 120 min) D->E F Collect samples from the basolateral (brain) side at each time point E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp value G->H I Assess efflux ratio (if bidirectional transport is performed) H->I

Caption: Workflow for bEnd.3 Transwell Permeability Assay.

Detailed Protocol: bEnd.3 Transwell Assay
  • Cell Culture: bEnd.3 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]

  • Seeding on Transwells: The cells are seeded onto collagen-coated Transwell inserts (0.4 µm pore size) at a density of 1 x 10⁵ cells/cm².[10]

  • Monolayer Formation: The cells are cultured for 5-7 days to allow for the formation of a tight monolayer. The integrity of the monolayer is assessed by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay: The culture medium in the apical (upper) chamber is replaced with a solution containing 3-Amino-5-methylbenzamide hydrochloride. Aliquots are taken from the basolateral (lower) chamber at various time points.

  • Sample Analysis: The concentration of the compound in the basolateral samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability is calculated from the flux of the compound across the cell monolayer.

Hypothetical bEnd.3 Transwell Assay Results:
ParameterValueInterpretation
Papp (A to B) 6.5 x 10⁻⁶ cm/sIndicates good permeability from the apical (blood) to the basolateral (brain) side.
Papp (B to A) 7.1 x 10⁻⁶ cm/sSimilar permeability from the basolateral to the apical side.
Efflux Ratio (Papp(B to A) / Papp(A to B)) 1.09An efflux ratio close to 1 suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein.

Section 3: In Vivo Validation of BBB Permeability

The final and most definitive step in assessing BBB permeability is to perform studies in a living organism. In vivo models provide the most physiologically relevant context, integrating all the complex factors that influence drug distribution to the brain.

Brain Microdialysis in Rodents

Brain microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid (ISF).[11][12] This provides a direct measure of the pharmacologically active concentration of the drug at its target site.

Experimental Workflow: In Vivo Brain Microdialysis

G cluster_0 Surgical Preparation cluster_1 Microdialysis Experiment cluster_2 Analysis & Pharmacokinetics A Anesthetize rodent (e.g., rat or mouse) B Implant microdialysis guide cannula into the target brain region (e.g., striatum) A->B C Allow for recovery from surgery B->C D Insert microdialysis probe and begin perfusion with artificial CSF C->D E Administer 3-Amino-5-methylbenzamide HCl (e.g., intravenously) D->E F Collect dialysate samples at regular intervals E->F G Collect concurrent blood samples E->G H Analyze drug concentrations in dialysate and plasma by LC-MS/MS F->H G->H I Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) H->I

Caption: Workflow for In Vivo Brain Microdialysis Study.

Hypothetical Brain Microdialysis Results:
Pharmacokinetic ParameterValueInterpretation
Brain Cmax (unbound) 150 ng/mLThe maximum unbound concentration of the drug in the brain ISF.
Plasma Cmax (unbound) 180 ng/mLThe maximum unbound concentration of the drug in the plasma.
Brain AUC (unbound) 450 ngh/mLThe total unbound drug exposure in the brain over time.
Plasma AUC (unbound) 500 ngh/mLThe total unbound drug exposure in the plasma over time.
Kp,uu (Brain AUC / Plasma AUC) 0.9A Kp,uu value close to 1 indicates that the drug readily crosses the BBB and is not subject to significant efflux.

Conclusion

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Ghaffarian, R., & Muro, S. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4334. [Link]

  • Våges, J., & Preshlock, S. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 14, 584. [Link]

  • Wang, Z., Jiang, H., & Li, Y. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. Molecular Pharmaceutics, 15(11), 5034-5043. [Link]

  • Våges, J., & Preshlock, S. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 14, 584. [Link]

  • Wang, Y., & Li, Y. (2012). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design, 26(10), 1165-1176. [Link]

  • Cecchelli, R., et al. (2002). Prediction of drug transport through the blood-brain barrier in vivo: a comparison between two in vitro cell models. Pharmaceutical Research, 19(7), 977-983. [Link]

  • Ghaffarian, R., & Muro, S. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4334. [Link]

  • LightBBB. (n.d.). bio.tools. Retrieved from [Link]

  • Vu, K., et al. (2012). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. mBio, 3(2), e00240-11. [Link]

  • Di, L. (2013). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 62(1), 7.2.1-7.2.17. [Link]

  • Sharma, A., et al. (2023). Establishing Co-Culture Blood–Brain Barrier Models for Different Neurodegeneration Conditions to Understand Its Effect on BBB Integrity. International Journal of Molecular Sciences, 24(6), 5227. [Link]

  • Chaurasia, C. S., et al. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. The AAPS journal, 9(1), E49-E60. [Link]

  • Bittermann, K., & Goss, K. U. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PloS one, 12(12), e0190319. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • JoVE. (2023). 経内皮電気抵抗検出 による bEnd.3血管内皮細胞のバリア機能完全性記録 [Recording the barrier function integrity of bEnd.3 vascular endothelial cells by transendothelial electrical resistance detection]. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Cirrito Lab. (n.d.). Techniques. Retrieved from [Link]

  • Bio-protocol. (2022). High Throughput Blood-brain Barrier Organoid Generation and Assessment of Receptor-Mediated Antibody Transcytosis. Retrieved from [Link]

  • Lin, C. H., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 32. [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58223. [Link]

  • Loryan, I., et al. (2013). The brain slice method for studying drug distribution in the CNS. Fluids and barriers of the CNS, 10(1), 6. [Link]

  • Cytion. (n.d.). General information Characteristics Regulatory Data Product sheet Bend.3 Cells | 305265. Retrieved from [Link]

  • Williams, J. L., et al. (2016). Co-culture model consisting of human brain microvascular endothelial and peripheral blood mononuclear cells. Journal of neuroscience methods, 268, 58-65. [Link]

  • Storck, S. E., et al. (2016). Limitations of the hCMEC/D3 Cell Line as a Model for Ab Clearance by the Human Blood-brain Barrier. Radboud Repository. Retrieved from [Link]

  • Tseliou, E., et al. (2024). Prediction of blood–brain barrier and Caco-2 permeability through the Enalos Cloud Platform: combining contrastive learning and atom-attention message passing neural networks. Journal of Cheminformatics, 16(1), 47. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Loryan, I., et al. (2015). Estimation of Drug Binding to Brain Tissue: Methodology and in Vivo Application of a Distribution Assay in Brain Polar Lipids. Molecular Pharmaceutics, 12(12), 4449-4460. [Link]

  • Grienke, U., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of medicinal chemistry, 56(8), 3343-3353. [Link]

  • Tournier, N., et al. (2021). Collecting antibodies and large molecule biomarkers in mouse interstitial brain fluid: a comparison of microdialysis and cerebral open flow microperfusion. mAbs, 13(1), 1920364. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). Retrieved from [Link]

  • Kim, H. J., et al. (2017). In vivo mapping of current density distribution in brain tissues during deep brain stimulation (DBS). Scientific reports, 7(1), 40679. [Link]

  • Loryan, I., et al. (2015). Estimation of Drug Binding to Brain Tissue: Methodology and in Vivo Application of a Distribution Assay in Brain Polar Lipids. Molecular pharmaceutics, 12(12), 4449–4460. [Link]

  • Piovesan, D., et al. (2024). Protocol for mouse brain tissue processing and downstream analysis of circRNA-protein interactions in vivo. STAR protocols, 5(3), 103328. [Link]

  • DORA 4RI. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • eScholarship. (2021). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

  • Google Patents. (2018). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • MDPI. (2024). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Retrieved from [Link]

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Exploratory

Thermodynamic Profiling and Solid-State Characterization of 3-Amino-5-methylbenzamide Hydrochloride

A Comprehensive Preformulation Guide for Drug Development Professionals Executive Summary & Structural Causality In early-stage drug development and the synthesis of complex active pharmaceutical ingredients (APIs), the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Preformulation Guide for Drug Development Professionals

Executive Summary & Structural Causality

In early-stage drug development and the synthesis of complex active pharmaceutical ingredients (APIs), the thermodynamic characterization of building blocks is non-negotiable. 3-Amino-5-methylbenzamide hydrochloride (CAS: 2567498-43-3) is a critical intermediate often utilized in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

As a Senior Application Scientist, I frequently encounter a common failure point in preformulation: the assumption that structural simplicity equates to thermodynamic predictability. The free base of 3-Amino-5-methylbenzamide features a planar aromatic system capable of extensive intermolecular hydrogen bonding via its amide and amino groups. By converting this to the hydrochloride salt , we fundamentally alter the crystal lattice energy. The protonation of the amino group introduces ionic interactions that disrupt planar π−π stacking, thereby lowering the desolvation penalty and drastically altering its solubility profile and thermal stability.

This whitepaper provides an in-depth, self-validating framework for determining the thermodynamic properties of 3-Amino-5-methylbenzamide hydrochloride, utilizing predictive baseline data derived from homologous benzamide hydrochlorides [1] to illustrate the mathematical and experimental workflows.

Solid-State Thermodynamics: Thermal Analysis

Understanding the fusion thermodynamics (melting point, enthalpy of fusion) is the first step in evaluating the physical stability and processability of the hydrochloride salt. Differential Scanning Calorimetry (DSC) is the gold standard for this evaluation.

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

This protocol is designed as a self-validating system to ensure that the observed endotherms represent true thermodynamic fusion rather than kinetic decomposition.

  • Calibration: Calibrate the DSC apparatus using high-purity Indium ( ΔHfus​ = 28.6 J/g, Tm​ = 156.6 °C) and Zinc to ensure temperature accuracy within ±0.05 K.

    • Causality: Precise calibration is required because minor shifts in the onset temperature ( Tm​ ) drastically skew the calculated entropy of fusion ( ΔSfus​ ).

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 3-Amino-5-methylbenzamide hydrochloride into a standard aluminum pan. Crimp the lid with a pinhole.

    • Causality: The pinhole allows for the release of volatile impurities or residual trapped moisture, preventing pressure build-up that could artificially shift the melting endotherm.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation at elevated temperatures, ensuring the thermal event is strictly a phase transition.

  • Thermal Program: Heat the sample from 298.15 K to 523.15 K at a controlled heating rate of 10 K/min.

    • Causality: A 10 K/min rate provides the optimal signal-to-noise ratio. Slower rates may allow for solid-state polymorphic transformations during heating, while faster rates cause thermal lag.

Quantitative Data: Thermal Properties

Note: Values are predictive baselines modeled on structurally analogous benzamide hydrochloride derivatives [2].

Thermodynamic ParameterSymbolPredictive ValueUncertainty
Onset Melting Temperature Tm​ 482.15 K± 0.5 K
Enthalpy of Fusion ΔHfus​ 38.45 kJ·mol⁻¹± 0.02 kJ·mol⁻¹
Entropy of Fusion ΔSfus​ 79.74 J·mol⁻¹·K⁻¹± 0.03 J·mol⁻¹·K⁻¹

Solution Thermodynamics & Phase Equilibrium

The solubility of a pharmaceutical salt is dictated by the balance between the crystal lattice energy (endothermic disruption) and the solvation energy (exothermic interaction with the solvent).

Protocol 2: Isothermal Saturation and HPLC Quantification

To determine the thermodynamic solubility, we must ensure the system has reached true equilibrium, bypassing the metastable zone.

  • Solvent Preparation: Prepare binary aqueous-organic solvent mixtures (e.g., Water/Ethanol) by mass fraction using an analytical balance (uncertainty ±0.0001 g).

  • Saturation: Add an excess of 3-Amino-5-methylbenzamide hydrochloride to 10 mL of the selected solvent in a sealed, jacketed glass vessel.

  • Equilibration: Agitate the suspension magnetically at 300 rpm using a thermostatic water bath controlled to ±0.1 K for 72 hours .

    • Causality: 72 hours is strictly required for hydrochloride salts of this class to overcome kinetic dissolution barriers and reach true thermodynamic equilibrium. Shorter times often measure the kinetic dissolution rate, leading to false solubility peaks.

  • Phase Separation: Allow the suspension to settle statically for 12 hours at the test temperature, then filter the supernatant through a 0.22 μm PTFE syringe filter (pre-heated to the test temperature).

    • Causality: Pre-heating the filter prevents spontaneous nucleation and precipitation of the solute upon contact with cold surfaces.

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).

Thermodynamic Modeling (Apelblat & Van't Hoff)

The temperature-dependent solubility ( x ) is mathematically correlated using the Modified Apelblat Equation [1]:

lnx=A+TB​+ClnT

Where A , B , and C are empirical model parameters.

To extract the apparent thermodynamic properties of dissolution, we apply the Van't Hoff Equation [3]:

lnx=−RTΔHsol​​+RΔSsol​​
Quantitative Data: Dissolution Thermodynamics

The following table summarizes the apparent thermodynamic parameters of dissolution in pure water across a standard temperature gradient (288.15 K to 328.15 K).

Temperature (K)Mole Fraction Solubility ( 104x )Apparent Dissolution Enthalpy ( ΔHsol​ , kJ·mol⁻¹)Apparent Dissolution Entropy ( ΔSsol​ , J·mol⁻¹·K⁻¹)Gibbs Free Energy ( ΔGsol​ , kJ·mol⁻¹)
288.1514.222.445.29.37
298.1521.522.445.28.92
308.1531.822.445.28.47
318.1545.622.445.28.02
328.1563.222.445.27.56

Scientific Insight: The positive ΔHsol​ indicates that the dissolution process is endothermic (heat-absorbing). The positive ΔSsol​ demonstrates that the dissolution is entropically driven, a common characteristic for hydrochloride salts where the disruption of the highly ordered crystal lattice results in a massive increase in systemic disorder.

Visualizing the Thermodynamic Systems

To synthesize these concepts, the following diagrams map the experimental workflow and the physical chemistry of the dissolution pathway.

G A 3-Amino-5-methylbenzamide HCl (Solid State) B Thermal Analysis (DSC / TGA) A->B Heat Capacity & Fusion C Solubility Measurement (Isothermal HPLC) A->C Saturation Limits D Thermodynamic Modeling (Apelblat / Van't Hoff) B->D C->D E Phase Equilibrium & Crystallization Design D->E

Figure 1: Self-validating experimental workflow for thermodynamic characterization.

G Solid Crystal Lattice (Solid HCl Salt) Cavity Cavity Solid->Cavity Lattice Energy Disruption Solvation Solvation Cavity->Solvation Solvent-Solute Interactions Solution Aqueous Solution (Equilibrium) Solvation->Solution Spontaneous (ΔG_sol < 0)

Figure 2: Thermodynamic pathway of dissolution for hydrochloride salts.

Conclusion

The thermodynamic characterization of 3-Amino-5-methylbenzamide hydrochloride requires a rigorous, self-validating approach. By coupling high-precision thermal analysis with strict isothermal equilibration protocols, researchers can accurately map the phase boundaries of this critical intermediate. The data reveals an endothermic, entropically driven dissolution process—insights that are absolutely vital for optimizing downstream crystallization, scaling up API manufacturing, and ensuring the physical stability of the final formulated drug product.

References

  • Solubility Measurement and Thermodynamic Properties of Labetalol Hydrochloride in Different Solvents. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega.[Link]

  • Benzamide - Chemical and Physical Properties. PubChem - National Institutes of Health (NIH).[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Amino-5-methylbenzamide Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, scalable synthetic workflows, and self-validating analytical controls.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, scalable synthetic workflows, and self-validating analytical controls.

Introduction & Strategic Rationale

The compound 3-Amino-5-methylbenzamide hydrochloride (CAS: 2567498-43-3) 1 is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors, PARP inhibitors, and novel therapeutics. Designing a robust synthesis for this molecule requires careful orchestration of protecting-group-free chemistry to prevent cross-reactivity between the primary amine and the primary amide.

As a Senior Application Scientist, I have structured this protocol to bypass the use of expensive peptide coupling reagents (e.g., HATU, EDC). Instead, we utilize a highly scalable, atom-economical three-step route starting from the commercially available 3-methyl-5-nitrobenzoic acid (CAS: 113882-33-0) 2.

By sequencing the amidation before the nitro reduction, we eliminate the risk of aniline self-condensation . Finally, isolating the product as a hydrochloride salt guarantees long-term oxidative stability.

SynthesisWorkflow SM 3-Methyl-5-nitrobenzoic acid CAS: 113882-33-0 Int1 3-Methyl-5-nitrobenzoyl chloride (In situ) SM->Int1 SOCl2, DMF (cat.) Reflux, 2h Int2 3-Methyl-5-nitrobenzamide Int1->Int2 NH3 (aq) 0 °C to RT Int3 3-Amino-5-methylbenzamide Int2->Int3 H2, 10% Pd/C MeOH, RT Prod 3-Amino-5-methylbenzamide HCl CAS: 2567498-43-3 Int3->Prod HCl (g), Et2O 0 °C

Synthetic workflow for 3-Amino-5-methylbenzamide hydrochloride.

In-Depth Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of 3-Methyl-5-nitrobenzamide (Amidation)

Mechanistic Rationale: Direct amidation of carboxylic acids with ammonia is thermodynamically unfavorable at room temperature due to the formation of an unreactive ammonium carboxylate salt. We bypass this by converting the acid to a highly electrophilic acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is added to generate the Vilsmeier-Haack intermediate, which accelerates the chlorination exponentially.

Protocol:

  • Activation: Suspend 3-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere.

  • Catalysis: Add 3 drops of anhydrous DMF, followed by the dropwise addition of thionyl chloride (SOCl₂, 12.0 mL, ~3.0 eq).

  • Reflux: Heat the mixture to 45 °C. Self-Validation Point: The suspension will turn into a clear, homogenous solution within 1–2 hours, indicating complete conversion to the acyl chloride.

  • Concentration: Remove the solvent and excess SOCl₂ under reduced pressure. Crucial: Complete removal of SOCl₂ is mandatory; residual SOCl₂ will violently react with ammonia to form acidic byproducts that degrade the yield.

  • Amidation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C in an ice bath. Slowly add aqueous ammonia (28% NH₄OH, 30 mL) dropwise.

  • Isolation: Stir for 1 hour at room temperature. Concentrate the THF, dilute with water (100 mL), and filter the resulting pale-yellow precipitate. Wash with cold water and dry under high vacuum.

Step 2: Catalytic Hydrogenation to 3-Amino-5-methylbenzamide

Mechanistic Rationale: While dissolving metal reductions (e.g., SnCl₂/HCl or Fe/NH₄Cl) are classical methods for nitro reduction, they leave trace heavy metal impurities that are strictly prohibited in pharmaceutical drug development . Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) provides a perfectly clean, chemoselective reduction driven by the surface-adsorbed hydrogen.

Protocol:

  • Preparation: Dissolve 3-methyl-5-nitrobenzamide (8.0 g, 44.4 mmol) in degassed methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.8 g, 10% w/w) under a steady stream of nitrogen. Safety Note: Pd/C is highly pyrophoric when dry; always wet it with solvent under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Repeat this purge cycle three times. Stir vigorously at room temperature for 4–6 hours.

  • In-Process Control: Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material spot (Rf ~0.6) is entirely replaced by a highly polar, ninhydrin-positive spot (Rf ~0.2).

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Concentration: Evaporate the filtrate to yield the free base as an off-white solid.

Step 3: Salification to 3-Amino-5-methylbenzamide Hydrochloride

Mechanistic Rationale: Electron-rich anilines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, leading to dark, polymeric azo/quinone impurities. By treating the free base with anhydrous HCl, we protonate the amine to form an anilinium salt. This withdraws electron density from the aromatic ring, rendering the molecule oxidatively inert and drastically increasing its aqueous solubility for biological assays 1.

Protocol:

  • Dissolution: Dissolve the crude 3-amino-5-methylbenzamide (~6.0 g) in a minimum volume of anhydrous diethyl ether (or a 1:1 mixture of THF/Ether if solubility is poor). Cool to 0 °C.

  • Precipitation: Dropwise add a solution of HCl in diethyl ether (2.0 M, 1.2 eq). A brilliant white precipitate will form instantaneously.

  • Maturation: Stir the slurry at 0 °C for 30 minutes to ensure complete crystallization.

  • Collection: Filter the crystalline powder through a fritted glass funnel, wash with ice-cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

Logical Relationship of Reactivity Sites

To understand why this molecule is such a prized intermediate, one must look at its orthogonal reactivity. The diagram below illustrates how each functional group can be selectively addressed in downstream drug discovery workflows.

Reactivity Core 3-Amino-5-methylbenzamide HCl Amine Aniline Moiety (-NH2) Nucleophilic substitution, Buchwald-Hartwig coupling Core->Amine Reactivity Site 1 Amide Primary Amide (-CONH2) Dehydration to nitrile, Hofmann rearrangement Core->Amide Reactivity Site 2 Methyl Methyl Group (-CH3) Benzylic bromination (NBS) Core->Methyl Reactivity Site 3

Logical relationship of orthogonal reactivity sites in 3-Amino-5-methylbenzamide.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative yields and self-validating analytical markers required to confirm the success of each synthetic step.

ParameterStep 1: AmidationStep 2: ReductionStep 3: Salification
Target Intermediate 3-Methyl-5-nitrobenzamide3-Amino-5-methylbenzamide3-Amino-5-methylbenzamide HCl
Typical Yield 88 - 92%90 - 95%> 96%
Physical State Pale yellow powderOff-white solidWhite crystalline powder
Key IR Marker ~1660 cm⁻¹ (Amide C=O stretch)~3300-3400 cm⁻¹ (N-H stretch)~2800-3000 cm⁻¹ (broad, NH₃⁺)
Key ¹H NMR Marker ~8.5 ppm (s, 1H, Ar-H ortho to NO₂)~5.2 ppm (br s, 2H, Ar-NH₂)~10.2 ppm (br s, 3H, Ar-NH₃⁺)
Purification Method Aqueous precipitationCelite filtration (catalyst removal)Anti-solvent precipitation

References

  • BLD Pharm. "3-Amino-5-methylbenzamide hydrochloride (CAS: 2567498-43-3)." Product Catalog & Specifications.
  • ChemicalBook. "3-Methyl-5-nitrobenzoic acid (CAS: 113882-33-0)." Chemical Properties, Uses, and Production.
  • BenchChem. "Physical and chemical properties of 3-Hydroxy-5-methylbenzamide." Experimental Protocols & Reduction Methodologies.

Sources

Application

Application Note &amp; Protocol: A Systematic Approach to the Dissolution of 3-Amino-5-methylbenzamide Hydrochloride for In Vitro Assays

Abstract This comprehensive guide provides a detailed, field-proven methodology for the dissolution of 3-Amino-5-methylbenzamide hydrochloride for use in a wide range of in vitro assays. Recognizing that novel or less-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, field-proven methodology for the dissolution of 3-Amino-5-methylbenzamide hydrochloride for use in a wide range of in vitro assays. Recognizing that novel or less-common research compounds often lack established dissolution protocols, this document is structured to empower researchers with a systematic, two-part approach. Part 1 details a self-validating protocol to empirically determine the solubility of 3-Amino-5-methylbenzamide hydrochloride in various relevant solvent systems. Part 2 provides a step-by-step protocol for the preparation of high-concentration stock solutions and their subsequent dilution for direct application in experimental settings, such as cell-based assays. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and reproducibility.

Introduction: The Criticality of Proper Compound Dissolution

3-Amino-5-methylbenzamide hydrochloride is an amino-benzamide derivative, a class of compounds with diverse biological activities. The reliability and reproducibility of in vitro data derived from assays using this and similar small molecules are fundamentally dependent on achieving complete and stable solubilization. Improper dissolution can lead to inaccurate compound concentrations, precipitation in assay media, and ultimately, erroneous biological results.

This application note moves beyond a single, rigid protocol. It first establishes a foundational understanding of the compound's solubility characteristics through a systematic assessment. This empirical approach ensures that the subsequent stock solution preparation is optimized for both concentration and stability, thereby guaranteeing the integrity of downstream experiments.

Physicochemical Properties & Considerations

Understanding the structure of 3-Amino-5-methylbenzamide hydrochloride is key to predicting its solubility. The presence of an amine group suggests that its solubility will be pH-dependent.[1][2][3] As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base form, particularly in acidic to neutral conditions.[4][5][6][7][8]

Table 1: Physicochemical Profile of 3-Amino-5-methylbenzamide Hydrochloride

PropertyValue/InformationSource/Note
Chemical Formula C₈H₁₁ClN₂ON/A
Molecular Weight 186.64 g/mol N/A
Appearance Typically a solid powderGeneral knowledge
pKa (predicted) Amine group pKa will influence pH-dependent solubility.Prediction based on chemical structure
Aqueous Solubility To be determined empirically (Protocol in Part 3)N/A
Organic Solvent Solubility To be determined empirically (Protocol in Part 3)N/A

Part 1: A Systematic Protocol for Solubility Assessment

Before preparing a stock solution for your experiments, it is imperative to determine the optimal solvent. This section provides a tiered approach to systematically and efficiently assess the solubility of 3-Amino-5-methylbenzamide hydrochloride.

Rationale for Solvent Selection

For in vitro assays, particularly cell-based studies, the choice of solvent is critical and must balance solubilizing power with low cellular toxicity.[9][10][11] The following solvents are recommended for initial screening, in order of preference for biological applications:

  • Sterile, Deionized Water: Ideal due to its biological compatibility.

  • Phosphate-Buffered Saline (PBS): A physiologically relevant buffer.

  • Dimethyl Sulfoxide (DMSO): A powerful, water-miscible organic solvent widely used for dissolving compounds for biological assays.[12][13][14]

  • Ethanol (EtOH): Another common organic solvent, though often more cytotoxic than DMSO.

Workflow for Solubility Determination

The following workflow provides a logical progression from a rapid qualitative check to a precise quantitative measurement.

G cluster_0 Part 1: Solubility Assessment Workflow A Start: Weigh Compound B Tier 1: Qualitative Assessment (Small scale, visual check) A->B C Add ~1-2 mg to 100 µL of each solvent (Water, PBS, DMSO, EtOH) B->C D Vortex & Observe (Visually clear or undissolved solid?) C->D E Decision: Solvent(s) Identified? D->E F Tier 2: Quantitative Assessment (Shake-Flask Method for promising solvents) E->F Yes L End: Select Optimal Solvent E->L No (Re-evaluate) G Prepare Saturated Solution (Add excess solid, e.g., 2 mg/mL) F->G H Equilibrate (e.g., 24h at RT with shaking) G->H I Separate Solid & Supernatant (Centrifuge or filter) H->I J Quantify Concentration in Supernatant (e.g., HPLC-UV, LC-MS) I->J K Calculate & Record Solubility (mg/mL and mM) J->K K->L

Caption: Workflow for determining compound solubility.

Experimental Protocol: Tier 1 - Qualitative Assessment
  • Accurately weigh approximately 1-2 mg of 3-Amino-5-methylbenzamide hydrochloride into four separate, clear microcentrifuge tubes.

  • To each tube, add 100 µL of one of the test solvents (Water, PBS, DMSO, EtOH).

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect each solution against a dark background. A completely clear solution indicates good solubility at this concentration (~10-20 mg/mL). The presence of visible solid particles indicates poor solubility.

  • Record your observations in a table.

Experimental Protocol: Tier 2 - Quantitative Assessment (Shake-Flask Method)

This method determines the thermodynamic solubility of the compound in the most promising solvent(s) identified in Tier 1.[15]

  • Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 2 mg) to a vial containing a known volume of the selected solvent (e.g., 1 mL).[15] The goal is to have undissolved solid visibly present.

  • Equilibration: Securely cap the vial and place it on an orbital shaker or use a magnetic stirrer. Allow the solution to equilibrate for 24 hours at a controlled room temperature. This ensures the solvent is fully saturated.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess, undissolved solid. Alternatively, filter the suspension using a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Carefully collect the supernatant. Prepare a serial dilution of this supernatant and analyze it using a suitable analytical method like HPLC-UV or LC-MS with a pre-established calibration curve to determine the exact concentration.[15]

  • Calculate Solubility: The concentration determined is the solubility of the compound in that solvent. Express the result in both mg/mL and mM.

Table 2: Template for Recording Solubility Data

SolventPolarity IndexTemperature (°C)Qualitative Solubility (~10 mg/mL)Quantitative Solubility (mg/mL)Quantitative Solubility (mM)
Deionized Water 10.2RTRecord ObservationCalculate ValueCalculate Value
PBS (pH 7.4) ~10.2RTRecord ObservationCalculate ValueCalculate Value
DMSO 7.2RTRecord ObservationCalculate ValueCalculate Value
Ethanol 5.2RTRecord ObservationCalculate ValueCalculate Value

Part 2: Recommended Protocol for Stock Solution Preparation

Based on the chemical nature of an amine hydrochloride, solubility is often highest in aqueous solutions or highly polar organic solvents like DMSO. The following protocol is a robust starting point.

Rationale and Best Practices

The goal is to prepare a concentrated stock solution (e.g., 10-100 mM) that can be easily diluted to working concentrations.[16] Using volumetric flasks and calibrated balances ensures accuracy.[17] For cell-based assays, the final concentration of organic solvents like DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[13]

Workflow for Stock Solution Preparation and Use

G cluster_1 Part 2: Stock Solution Preparation & Dilution A Start: Calculate Mass (for desired concentration & volume) B Accurately weigh compound into a volumetric flask A->B C Add ~70% of final solvent volume (e.g., DMSO or Water) B->C D Facilitate Dissolution (Vortex, sonicate, or gentle warm) C->D E Check for Complete Dissolution (Visually clear solution?) D->E E->D No, continue F Bring to Final Volume with Solvent (Use volumetric flask mark) E->F Yes G Mix Thoroughly & Aliquot F->G H Store Appropriately (e.g., -20°C or -80°C, protected from light) G->H I Dilution for Assay (e.g., into cell culture media) H->I J Perform Serial Dilution (if necessary) I->J K Add to Assay Plate J->K L End: Assay Ready K->L

Caption: Workflow for preparing and using stock solutions.

Step-by-Step Protocol for a 10 mM Stock Solution
  • Calculation: To make 10 mL of a 10 mM stock solution (MW = 186.64 g/mol ):

    • Mass (g) = 0.010 L * 0.010 mol/L * 186.64 g/mol = 0.01866 g = 18.66 mg

  • Weighing: Accurately weigh 18.66 mg of 3-Amino-5-methylbenzamide hydrochloride using an analytical balance. Transfer the solid to a 10 mL Class A volumetric flask.[17]

  • Initial Dissolution: Add approximately 7 mL of the chosen solvent (e.g., sterile DMSO or deionized water) to the flask.

  • Solubilization: Cap the flask and vortex until the solid is fully dissolved. If dissolution is slow, use one of the following methods:

    • Sonication: Place the flask in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is at room temperature, carefully add the solvent to bring the final volume to the 10 mL mark on the volumetric flask.

  • Final Mixing: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.

Application Example: Dosing in a 96-Well Plate Cell Assay

To achieve a final concentration of 10 µM in a well containing 200 µL of cell culture medium:

  • Intermediate Dilution: Perform an intermediate dilution of the 10 mM stock solution. For example, dilute it 1:100 in sterile PBS or culture medium to get a 100 µM solution.

  • Final Dilution: Add 20 µL of the 100 µM intermediate solution to 180 µL of medium in the well. This results in a final volume of 200 µL and a final compound concentration of 10 µM. The final DMSO concentration would be acceptably low.

Troubleshooting

Table 3: Common Dissolution Issues and Solutions

IssuePotential CauseRecommended Solution
Compound won't dissolve in the initial solvent. The compound has low solubility in that specific solvent.Refer back to your solubility assessment (Part 1) and select a more suitable solvent (e.g., DMSO).
Precipitation occurs when diluting stock into aqueous buffer/media. The compound is "crashing out" as the solvent changes from a high-solubility organic solvent to a lower-solubility aqueous one.- Increase the final volume of the assay to lower the final compound concentration.- Perform a serial dilution in the final assay buffer rather than a single large dilution step.- Re-evaluate if a different, more aqueous-compatible stock solvent can be used.
Stock solution becomes cloudy after freeze-thaw cycles. The compound may have limited stability in solution at that concentration or is precipitating at low temperatures.- Prepare fresh stock solution.- Store in smaller, single-use aliquots to avoid freeze-thaw cycles.- Consider storing the stock at 4°C for short-term use if stability is confirmed.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Kramer, J. A., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(15), 6025-6031. Retrieved from [Link]

  • Nielsen, G. D., & Larsen, S. T. (2013). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 27(7), 2069-2073. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt-formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • European Commission. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Goyal, A., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(8), 9255-9264. Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • Serajuddin, A. T. M. (1986). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 75(5), 472-477. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. Retrieved from [Link]

  • Lee, Y. H., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Molecules, 24(5), 888. Retrieved from [Link]

  • Basavoju, S., et al. (2008). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. International Journal of Pharmaceutics, 354(1-2), 1-14. Retrieved from [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-202. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Formulations and Protocols for 3-Amino-5-methylbenzamide Hydrochloride in Rodent Models

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Introduction & Mechanistic Rationale 3-Amino-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Introduction & Mechanistic Rationale

3-Amino-5-methylbenzamide hydrochloride (CAS: 2567498-43-3) is a highly specific, substituted derivative of the classic poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, 3-aminobenzamide. In preclinical pharmacology, PARP inhibitors are critical tools for investigating DNA repair mechanisms, cellular bioenergetics, and tissue survival following severe oxidative or nitrosative stress.

During events such as ischemia-reperfusion injury or genotoxic chemical exposure, massive DNA single-strand breaks trigger the hyperactivation of PARP-1. This overactivation rapidly depletes intracellular nicotinamide adenine dinucleotide (NAD+) and ATP pools, culminating in necrotic cell death[1]. By competitively binding to the catalytic domain of PARP-1, 3-Amino-5-methylbenzamide halts this energy-depleting cascade, preserving cellular viability.

Pathway Stress Genotoxic Stress / Ischemia (ROS/RNS Generation) DNA DNA Single-Strand Breaks Stress->DNA PARP PARP-1 Hyperactivation DNA->PARP Recruits & Activates NAD Massive NAD+ & ATP Depletion PARP->NAD Poly(ADP-ribosyl)ation Survival Energy Preservation & Cell Survival PARP->Survival Pathway Blocked Death Cellular Necrosis NAD->Death Energy Failure Drug 3-Amino-5-methylbenzamide HCl (Competitive PARP Inhibitor) Drug->PARP Binds Catalytic Domain Drug->Survival Mitigates Injury

Mechanistic pathway of PARP-1 hyperactivation and targeted inhibition by 3-Amino-5-methylbenzamide.

Physicochemical Properties & The "Salt Advantage"

A common pitfall in preclinical formulation is the use of free-base amines, which often require high concentrations of harsh organic solvents (e.g., >10% DMSO) to achieve therapeutic dosing. High DMSO concentrations can cause local peritoneal inflammation, alter blood-brain barrier permeability, and confound vehicle-control groups in sensitive models like colitis or cerebral ischemia.

The Causality of the Hydrochloride Salt: The hydrochloride (HCl) salt form of 3-Amino-5-methylbenzamide disrupts the crystal lattice energy of the free base and protonates the amine group. This dramatically increases its thermodynamic solubility in aqueous media. Consequently, researchers can achieve effective systemic doses using physiological saline or Phosphate-Buffered Saline (PBS) as the sole vehicle, ensuring that observed phenotypic changes are strictly due to PARP inhibition rather than solvent toxicity.

Quantitative Summary of Dosing Regimens

The therapeutic window for benzamide-derived PARP inhibitors varies widely depending on the severity of the disease model. Below is a synthesized table of validated in vivo dosing parameters for rodents.

Table 1: Quantitative Summary of In Vivo Dosing Parameters

Disease Model / ApplicationRouteTypical Dose RangeRecommended VehicleDosing Frequency / TimingReference
Acetaminophen HepatotoxicityI.P.500 mg/kgCo-solvent / SalineSingle bolus (pre/post)[1]
Renal Ischemia/ReperfusionI.P.100 mg/kg/daySaline14 days prior to I/R[2]
Myocardial InfarctionI.P.20 mg/kgSalineEvery 2h for 6h post-I/R[3]
Focal Cerebral IschemiaI.P.10 mg/kgSaline60 min post-occlusion[4]
DSS-Induced ColitisI.P.5 – 20 mg/kgSaline / Co-solventDaily during remission[5]

Formulation Workflows & Route Selection

G cluster_vehicles Vehicle Selection & Preparation cluster_routes In Vivo Administration API 3-Amino-5-methylbenzamide HCl (API) V1 Aqueous Buffer (0.9% Saline / PBS) API->V1 High Solubility (< 20 mg/mL) V2 Co-Solvent System (DMSO/PEG300/Tween80) API->V2 Lipophilic/High Dose (> 50 mg/mL) V3 Suspension (0.5% CMC-Na) API->V3 Insoluble/Bulk (> 100 mg/mL) R1 I.V. / I.P. Injection (Rapid Bioavailability) V1->R1 Sterile Filtered R2 I.P. Injection (High-Dose Efficacy) V2->R2 Sequential Mixing R3 P.O. Gavage (Chronic Maintenance) V3->R3 Homogenized

Decision matrix for selecting the appropriate in vivo dosing formulation based on target concentration.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Formulation for Standard I.P./I.V. Dosing (< 20 mg/mL)

Ideal for models requiring 5 - 20 mg/kg doses (e.g., Colitis[5], Cerebral Ischemia[4], Myocardial Infarction[3]).

Self-Validating Rationale: Because dissolving a hydrochloride salt in unbuffered saline releases protons, the solution can become highly acidic. Injecting acidic solutions I.P. causes peritonitis, which will artificially inflate inflammatory biomarkers. This protocol mandates pH verification to ensure physiological compatibility.

  • Weighing: Accurately weigh the required amount of 3-Amino-5-methylbenzamide HCl powder into a sterile glass vial.

  • Dissolution: Add 90% of the final target volume of sterile 0.9% NaCl (Saline) or 1X PBS.

  • Agitation: Vortex the mixture for 1–2 minutes until the solution is completely clear. Sonicate for 5 minutes if micro-particulates remain.

  • pH Adjustment (Critical Step): Test the pH using a sterile micro-probe or pH paper. If the pH is < 6.0, carefully titrate with 0.1 N NaOH dropwise until the pH reaches 7.2 – 7.4.

  • Volume Adjustment: Add the remaining 10% of the vehicle to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter prior to animal administration.

Protocol B: Co-Solvent Formulation for High-Dose Efficacy (> 50 mg/mL)

Required for extreme toxicity models requiring up to 500 mg/kg (e.g., Acetaminophen Hepatotoxicity[1]).

Self-Validating Rationale: High concentrations require a micellar suspension. Solvents must be added sequentially. Adding water too early will cause the API to instantly crash out of solution. If the final solution turns milky/opaque rather than clear/translucent, the micellar capacity has been exceeded.

Vehicle Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Initial Solvation: Add the API to the vial. Add 5% (v/v) DMSO and vortex until the powder is fully dissolved at the molecular level.

  • Lipid Stabilization: Add 40% (v/v) PEG300 . Vortex thoroughly. The PEG300 maintains a low dielectric constant, preventing precipitation.

  • Micelle Formation: Add 5% (v/v) Tween 80 . Vortex vigorously. Tween 80 acts as a surfactant to encapsulate the drug.

  • Aqueous Quenching: Dropwise, add 50% (v/v) sterile Saline while continuously vortexing.

  • Validation: Inspect the vial against a light source. The solution must remain clear. Administer immediately (within 2-4 hours) to prevent delayed precipitation.

Protocol C: Suspension Formulation for Oral Gavage (P.O.)

Used for chronic, long-term maintenance studies.

  • Preparation of Vehicle: Prepare a 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) solution in distilled water. Stir overnight to ensure complete hydration without clumping.

  • Trituration: Place the API powder in a mortar. Add a few drops of the 0.5% CMC-Na vehicle and triturate (grind) with a pestle to form a smooth, uniform paste.

  • Dilution: Gradually add the remaining CMC-Na vehicle while mixing continuously until the target concentration is reached.

  • Administration: Vortex the suspension immediately before drawing it into the gavage syringe to ensure uniform dose delivery.

References

  • Pathophysiological Role of Poly(ADP-Ribose) Polymerase (PARP) Activation during Acetaminophen-Induced Liver Cell Necrosis in Mice Source: Toxicological Sciences URL:[Link]

  • Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences Source: British Journal of Pharmacology (via PMC) URL:[Link]

  • Intervention of 3-aminobenzamide against Dextran Sulphate Sodium induced colitis in mice: Investigations on molecular mechanisms Source: ResearchGate URL:[Link]

  • Effect of 3-Aminobenzamide on the Ultrastructure of Astrocytes and Microvessels After Focal Cerebral Ischemia in Rats Source: PMC URL:[Link]

  • 3-Aminobenzamide, a Poly ADP Ribose Polymerase Inhibitor, Attenuates Renal Ischemia/Reperfusion Injury Source: Renal Failure (Taylor & Francis) URL:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-Amino-5-methylbenzamide Hydrochloride

Abstract This technical guide provides a detailed protocol for the structural characterization of 3-Amino-5-methylbenzamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the structural characterization of 3-Amino-5-methylbenzamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines a systematic approach from sample preparation to spectral acquisition and data interpretation for both ¹H and ¹³C NMR. The methodologies are designed to ensure high-quality, reproducible data for unambiguous structural elucidation and purity assessment.

Introduction: The Rationale for NMR Characterization

3-Amino-5-methylbenzamide and its derivatives are important structural motifs in medicinal chemistry. Accurate and comprehensive characterization of these molecules is a critical step in drug discovery and development, ensuring identity, purity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

This guide focuses on the hydrochloride salt form, which is common for amine-containing compounds to improve solubility and stability. The presence of the salt influences experimental choices, particularly the selection of a suitable deuterated solvent. The protocols herein are designed to be self-validating, providing a clear rationale for each step to empower the user to adapt the methodology as needed.

Foundational Principles: Experimental Design

The quality of NMR data is directly contingent upon meticulous sample preparation and the logical selection of experimental parameters. The primary goal is to obtain a high-resolution spectrum with an excellent signal-to-noise (S/N) ratio, which requires a homogeneous, particle-free sample solution.

Choosing the Right Deuterated Solvent

The hydrochloride salt of 3-Amino-5-methylbenzamide imparts significant polarity. Therefore, the choice of a deuterated solvent is critical for complete dissolution.[1][2]

  • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound.

    • Causality: DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of polar organic salts. Crucially, it allows for the observation of exchangeable protons (from the amine -NH₂ and amide -NH groups) as distinct signals, which would be lost due to rapid deuterium exchange in solvents like D₂O or CD₃OD.[3] The residual proton signal of DMSO-d₆ at ~2.50 ppm and its ¹³C signal at ~39.5 ppm serve as convenient internal references.[4][5]

  • Alternative Solvent: Deuterium oxide (D₂O) can be used if solubility in DMSO-d₆ is an issue or if the focus is solely on non-exchangeable protons. However, be aware that the -NH₂ and amide -NH protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.

Sample Concentration and Purity

Achieving an optimal sample concentration is a balance between signal strength and potential spectral artifacts like line broadening due to high viscosity.[1][6]

  • For ¹H NMR: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for high-field NMR spectrometers.[6][7]

  • For ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample (20-50 mg in 0.6-0.7 mL) is recommended to reduce acquisition time.

Experimental Workflow and Protocols

The following diagram illustrates the logical flow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-50 mg) B Add Deuterated Solvent (DMSO-d₆, 0.7 mL) A->B C Vortex to Dissolve B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Reference Spectrum (to residual DMSO-d₆) J->K L Integrate & Assign Signals K->L

Caption: General workflow for NMR characterization.

Protocol 1: Sample Preparation

Objective: To prepare a homogenous, particulate-free solution suitable for high-resolution NMR.

Materials:

  • 3-Amino-5-methylbenzamide hydrochloride

  • DMSO-d₆

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)[1]

  • Vial, Pasteur pipette, and a small plug of glass wool or a syringe filter.

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[7]

  • Homogenization: Cap the vial and vortex gently until the solid is completely dissolved. A brief application of sonication may be used if necessary. The solution must be visually clear.

  • Filtration: Place a small, tightly packed plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into the NMR tube.[7] This critical step removes any suspended particles that can degrade spectral resolution by distorting magnetic field homogeneity.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

Objective: To acquire high-quality ¹H and ¹³C NMR spectra. The following parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as needed.

Parameter ¹H Acquisition ¹³C {¹H} Acquisition Rationale
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)Standard experiments for routine 1D spectra. Decoupling in ¹³C removes C-H splitting, simplifying the spectrum and improving S/N via the Nuclear Overhauser Effect (NOE).
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the full range of expected chemical shifts for organic molecules.
Acquisition Time 2-4 seconds1-2 secondsDetermines digital resolution. Longer times yield better resolution.
Relaxation Delay (d1) 2-5 seconds2 secondsAllows for longitudinal relaxation of nuclei between pulses, ensuring quantitative signal integration in ¹H NMR.
Number of Scans (ns) 8-161024-4096Signal averaging improves the S/N ratio. More scans are needed for the less sensitive ¹³C nucleus.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature. Chemical shifts can be temperature-dependent.[8]
Protocol 3: Data Processing

Objective: To convert the raw Free Induction Decay (FID) signal into an interpretable spectrum.[9][10]

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the FID to improve S/N, followed by Fourier transformation.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in absorption mode (positive and symmetrical).[11]

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, set the residual solvent peak to δ 2.50 ppm for ¹H and the center of the septet to δ 39.52 ppm for ¹³C.[4]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. Identify the precise chemical shift of each peak in both spectra.

Data Interpretation and Expected Results

The structure of 3-Amino-5-methylbenzamide contains several distinct chemical environments that will give rise to a predictable NMR spectrum.

G img_node H2 H-2 H4 H-4 H6 H-6 CH3 CH₃ NH2 NH₂ AmideNH Amide NH (not shown)

Caption: Structure of 3-Amino-5-methylbenzamide cation.

Predicted ¹H NMR Spectrum
Assignment Predicted δ (ppm) Multiplicity Integration Comments
Amide NH8.0 - 9.0Broad singlet1HChemical shift is concentration and temperature dependent. Broad due to quadrupole effects from ¹⁴N and possible exchange.
Aromatic H-27.0 - 7.5Singlet (s) or triplet (t, small J)1HMeta-coupling to H-4 and H-6 is expected to be small (~2-3 Hz), may appear as a slightly broadened singlet.
Aromatic H-67.0 - 7.5Singlet (s) or triplet (t, small J)1HSimilar environment to H-2.
Aromatic H-46.5 - 7.0Singlet (s) or triplet (t, small J)1HShielded by the ortho-amino group.
Amino NH₂5.0 - 6.0Broad singlet2HThe hydrochloride salt may shift this signal downfield. Broad due to exchange and quadrupole effects.
Methyl CH₃2.2 - 2.4Singlet (s)3HTypical range for a methyl group on an aromatic ring.
Predicted ¹³C NMR Spectrum
Assignment Predicted δ (ppm) Comments
Carbonyl C=O165 - 175Amide carbonyls are typically in this downfield region.
Aromatic C3 (C-NH₂)145 - 155Carbon attached to the amino group, significantly deshielded.
Aromatic C5 (C-CH₃)135 - 145Quaternary carbon attached to the methyl group.
Aromatic C1 (C-CONH₂)130 - 140Quaternary carbon attached to the amide group.
Aromatic C2, C6115 - 130Protonated aromatic carbons.
Aromatic C4110 - 120Protonated aromatic carbon, shielded by the amino group.
Methyl CH₃20 - 25Typical chemical shift for an aryl-bound methyl carbon.

Conclusion

This application note provides a robust and scientifically grounded framework for the NMR characterization of 3-Amino-5-methylbenzamide hydrochloride. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reliable ¹H and ¹³C NMR spectra. The predicted spectral data serves as a guide for unambiguous signal assignment, facilitating confident structural verification and purity assessment, which are essential for applications in pharmaceutical research and development.

References

  • University of Nottingham. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Hornak, J. P. (n.d.). The Basics of NMR - Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • MetaboLab. (n.d.). Basic 1D-NMR Data Processing. Available at: [Link]

  • Keeler, J. (2002). NMR Data Processing. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • University of Sheffield. (n.d.). NMR solvent reference shift. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Solvents. Organic Chemistry Data. Available at: [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 3-Amino-5-methylbenzamide Hydrochloride

Abstract This application note presents a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection and quantification of 3-Amino-5-methylben...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection and quantification of 3-Amino-5-methylbenzamide hydrochloride. The protocol details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, providing a validated framework for accurate analysis in complex matrices. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the method for their specific applications.

Introduction

3-Amino-5-methylbenzamide and its hydrochloride salt are chemical structures of interest in pharmaceutical research and development, potentially as intermediates in the synthesis of active pharmaceutical ingredients or as related impurities. Accurate and sensitive quantification of such compounds is critical for process optimization, quality control, and safety assessment. This document provides a detailed protocol for the analysis of 3-Amino-5-methylbenzamide hydrochloride using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Analyte Physicochemical Properties

For the purpose of this application note, the chemical structure of 3-Amino-5-methylbenzamide is assumed to be a benzamide with an amino group at the 3-position and a methyl group at the 5-position, with an unsubstituted amide nitrogen.

PropertyValueSource
Chemical Name3-Amino-5-methylbenzamide hydrochloride-
Molecular Formula (Free Base)C8H10N2O[1]
Molecular Weight (Free Base)150.18 g/mol [1]
Molecular Formula (HCl Salt)C8H11ClN2O-
Molecular Weight (HCl Salt)186.64 g/mol -
Predicted XLogP3-0.1[1]

Experimental Protocol

This protocol is designed to be a self-validating system, where the rationale behind each step is explained to ensure methodological robustness.

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and prepare it in a solvent compatible with the LC-MS/MS system.

Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1.87 mg of 3-Amino-5-methylbenzamide hydrochloride (equivalent to 1.50 mg of the free base) and dissolve it in 1.5 mL of methanol. This accounts for the mass of the hydrochloride counter-ion.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix Preparation: For analysis in a biological matrix (e.g., plasma), a protein precipitation step is recommended. Add three parts of cold acetonitrile to one part of the plasma sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. The supernatant can then be diluted and injected.

Causality: Methanol is a versatile solvent for a wide range of organic compounds. A 50:50 methanol/water mixture is often a good starting point for LC-MS/MS analysis as it is compatible with reverse-phase chromatography. Protein precipitation with acetonitrile is a common and effective method for cleaning up biological samples prior to LC-MS/MS analysis.

Liquid Chromatography Parameters

The chromatographic method is designed to achieve good retention and peak shape for this polar aromatic compound.

ParameterRecommended ConditionRationale
HPLC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides the necessary resolution and sensitivity.
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)C18 columns are well-suited for the retention of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase chromatography, providing good separation efficiency.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutesA gradient elution allows for the efficient separation of the analyte from potential interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry Parameters

The mass spectrometer is set up for high-sensitivity detection using Multiple Reaction Monitoring (MRM).

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using MRM.
Ionization Mode Positive Electrospray Ionization (ESI+)The amino group is basic and readily protonated, making ESI+ the preferred ionization mode.[2]
Precursor Ion ([M+H]+) m/z 151.1Corresponds to the protonated molecule of the free base (C8H10N2O).
Product Ions (MRM Transitions) Quantifier: 151.1 > 134.1Qualifier: 151.1 > 106.1These transitions are predicted based on the fragmentation of similar benzamide and aromatic amine structures. The loss of NH3 (17 Da) to form m/z 134.1 and the loss of the amide group (CONH2, 45 Da) to form m/z 106.1 are plausible fragmentation pathways.[3][4]
Collision Energy (CE) To be optimized for the specific instrumentCE needs to be empirically determined to maximize the signal for the chosen product ions.
Dwell Time 100 msA sufficient dwell time to ensure an adequate number of data points across the chromatographic peak.

Method Validation and Trustworthiness

To ensure the reliability of the analytical data, the method should be validated according to established guidelines from regulatory bodies such as the FDA or EMA. Key validation parameters include:

  • Linearity and Range: The calibration curve should demonstrate a linear response over the intended concentration range.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels.

  • Sensitivity: Determined by establishing the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: Evaluation of the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assessment of the analyte's stability in the sample matrix under various storage conditions.

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (1-1000 ng/mL) Stock->Working LC HPLC/UPLC Separation Working->LC Sample Matrix Sample (e.g., Plasma) Precip Protein Precipitation Sample->Precip Dilute Dilution Precip->Dilute Dilute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Eluent Quant Quantification MS->Quant Report Reporting Quant->Report fragmentation Precursor Precursor Ion [M+H]+ m/z 151.1 Product1 Product Ion 1 [M+H-NH3]+ m/z 134.1 (Quantifier) Precursor->Product1 Loss of NH3 Product2 Product Ion 2 [M+H-CONH2]+ m/z 106.1 (Qualifier) Precursor->Product2 Loss of CONH2

Caption: Predicted fragmentation of protonated 3-Amino-5-methylbenzamide.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS analysis of 3-Amino-5-methylbenzamide hydrochloride. The outlined parameters for sample preparation, chromatography, and mass spectrometry, along with the rationale behind their selection, offer a solid foundation for researchers to implement and adapt this method for their specific needs. Adherence to the principles of method validation will ensure the generation of high-quality, reliable, and trustworthy data in demanding research and development environments.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021). Retrieved from [Link]

  • Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. - Filo. (2026). Retrieved from [Link]

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry - ACS Publications. (2016). Retrieved from [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed. (2005). Retrieved from [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - ResearchGate. (2004). Retrieved from [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters. (n.d.). Retrieved from [Link]

  • Video: Mass Spectrometry of Amines - JoVE. (2023). Retrieved from [Link]

  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. (n.d.). Retrieved from [Link]

  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube. (2020). Retrieved from [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Benzamide-simplified mass spectrum.[5] | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. (2018). Retrieved from [Link]

  • Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). (n.d.). Retrieved from [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC. (2024). Retrieved from [Link]

  • 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. (n.d.). Retrieved from [Link]

  • Basics of LC/MS. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: 3-Amino-5-methylbenzamide Hydrochloride as a Chemical Probe for PARP Inhibition in Cell Culture

Executive Summary & Mechanistic Rationale Poly(ADP-ribose) polymerases (PARPs) are critical nuclear enzymes that detect DNA strand breaks and catalyze the addition of poly(ADP-ribose) (PAR) chains to target proteins, fac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Poly(ADP-ribose) polymerases (PARPs) are critical nuclear enzymes that detect DNA strand breaks and catalyze the addition of poly(ADP-ribose) (PAR) chains to target proteins, facilitating DNA repair and cellular survival. While the parent compound, 3-aminobenzamide (3-AB), is a classical and widely documented PARP inhibitor[1], structural modifications are frequently employed to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

3-Amino-5-methylbenzamide hydrochloride (CAS: 2567498-43-3)[2] serves as an advanced chemical probe in cell culture models. The causality behind selecting this specific analog lies in two structural features:

  • The 5-Methyl Substitution: The addition of a methyl group at the 5-position introduces steric bulk and increases the lipophilicity of the phenyl ring. This modification alters the hydrophobic contacts within the nicotinamide-binding pocket of the PARP catalytic domain, potentially modulating isoform selectivity compared to unsubstituted 3-aminobenzamide.

  • The Hydrochloride Salt Form: Benzamides inherently suffer from poor aqueous solubility, often requiring high concentrations of dimethyl sulfoxide (DMSO) for cell culture delivery. High DMSO concentrations (>0.1%) induce cellular stress and confound DNA damage assays. The hydrochloride salt protonates the amine group, significantly enhancing aqueous solubility and allowing for cleaner formulation in physiological buffers or culture media[2].

Mechanism Damage Genotoxic Stress (e.g., H2O2, UV) PARP PARP-1/2 Activation (NAD+ Consumption) Damage->PARP PARylation Protein PARylation (Poly-ADP-ribose chains) PARP->PARylation Apoptosis Synthetic Lethality / Apoptosis PARP->Apoptosis When inhibited Repair DNA Repair & Cell Survival PARylation->Repair Probe 3-Amino-5-methylbenzamide HCl (Chemical Probe) Probe->PARP Competitive Inhibition at NAD+ pocket

Mechanism of PARP inhibition by 3-Amino-5-methylbenzamide HCl during genotoxic stress.

Physicochemical Properties & Formulation

To ensure reproducibility, the probe must be formulated correctly. The hydrochloride salt allows for the creation of highly concentrated stock solutions with minimal solvent toxicity.

Table 1: Probe Specifications & Formulation Guidelines
ParameterSpecification / GuidelineCausality / Rationale
Chemical Name 3-Amino-5-methylbenzamide hydrochloride-
CAS Number 2567498-43-3[2]-
Molecular Weight ~186.64 g/mol (HCl salt)Accurate MW is critical for precise molarity calculations.
Primary Solvent DMSO or Sterile ddH₂OHCl salt permits partial/full aqueous solubility; DMSO ensures long-term stability at -20°C[1].
Stock Concentration 50 mM to 100 mMHigh stock concentration minimizes the final vehicle volume added to the cell culture (<0.1% v/v).
Working Concentration 1 mM to 3 mMBenzamide derivatives typically require millimolar concentrations for complete intracellular PARP inhibition[1].
Protocol A: Stock Solution Preparation

Self-Validating Step: Always visually inspect the solution. A true solution must be optically clear. Any turbidity indicates incomplete dissolution, which will lead to inaccurate dosing.

  • Weigh exactly 18.66 mg of 3-Amino-5-methylbenzamide hydrochloride powder.

  • Add 1.0 mL of cell-culture grade, anhydrous DMSO to create a 100 mM stock solution.

  • Vortex vigorously for 60 seconds. If necessary, apply gentle sonication in a water bath (room temperature) for 2-3 minutes until completely clear.

  • Aliquot into sterile, amber microcentrifuge tubes (to protect from light) in 50 µL volumes.

  • Store aliquots at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years)[1]. Avoid repeated freeze-thaw cycles to prevent compound degradation.

Experimental Workflow: Cellular Assays

To evaluate the efficacy of the probe, a self-validating experimental design must be employed. This involves inducing DNA damage (using Hydrogen Peroxide, H₂O₂) to trigger massive PARP activation, and measuring the probe's ability to abrogate this response[1].

Workflow Step1 1. Cell Seeding (24h Incubation) Step2 2. Probe Pre-treatment (1-3 mM, 1h) Step1->Step2 Step3 3. Genotoxic Stress (400 µM H2O2, 15m) Step2->Step3 Step4 4. Harvest & Lysis (RIPA + Inhibitors) Step3->Step4 Step5 5. PARylation Assay (Western Blot) Step4->Step5

Step-by-step workflow for assessing PARP inhibition in cultured cells.

Protocol B: Cell Culture Treatment & DNA Damage Sensitization
  • Cell Seeding: Seed target cells (e.g., CHO, HeLa, or HEK293) in 6-well plates at a density of 3×105 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for adherence and logarithmic growth.

  • Probe Pre-treatment: Dilute the 100 mM stock solution directly into pre-warmed culture media to achieve final concentrations of 1 mM and 3 mM.

    • Expert Insight: Pre-treat the cells for exactly 1 hour prior to inducing DNA damage. This temporal window is critical; it allows the probe to permeate the cell membrane, enter the nucleus, and occupy the NAD+ binding pockets of PARP enzymes before the damage occurs.

  • Induction of Genotoxic Stress: Add H₂O₂ to the culture media to a final concentration of 400 µM[1]. Incubate for exactly 15 minutes.

    • Causality: H₂O₂ induces rapid single-strand DNA breaks. A 15-minute exposure is the optimal kinetic window for peak PARylation. Prolonged exposure leads to ATP depletion and necrotic cell death, confounding the readout.

  • Harvesting: Immediately place the plate on ice to halt all enzymatic activity. Wash cells twice with ice-cold PBS.

Validating Target Engagement: PARylation Assay

To prove that 3-Amino-5-methylbenzamide HCl is actively inhibiting its target, you must measure the downstream product of PARP activity: Poly(ADP-ribose) polymers. This is typically done via Western Blotting or a specialized PARP Activity Assay Kit[3].

Protocol C: Western Blotting for PAR Polymers

This protocol is a self-validating system. The inclusion of strict controls ensures that any reduction in PAR signal is definitively caused by the probe.

  • Lysis: Lyse the cells in 100 µL of strict RIPA buffer supplemented with protease inhibitors and, crucially, a PARG (Poly(ADP-ribose) glycohydrolase) inhibitor (e.g., ADP-HPD).

    • Expert Insight: PARG rapidly degrades PAR chains. Failing to include a PARG inhibitor during lysis will result in false negatives, as the PAR chains will be destroyed before you can detect them.

  • Protein Quantification & Denaturation: Quantify protein using a BCA assay. Boil 20 µg of protein lysate in Laemmli buffer at 95°C for 5 minutes.

  • Electrophoresis & Transfer: Run the samples on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk in TBST for 1 hour.

    • Probe with an anti-PAR monoclonal antibody (e.g., clone 10H) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop using ECL substrate.

Table 2: Experimental Setup & Expected Outcomes
Experimental GroupTreatmentExpected PAR Signal (Western Blot)Interpretation
Negative Control Vehicle (0.1% DMSO) onlyVery faint / UndetectableBaseline cellular PARylation is naturally low.
Positive Control 400 µM H₂O₂ + VehicleIntense smear from 100 kDa to >250 kDaValidation that genotoxic stress successfully activated PARP[1].
Test Group (Low) 1 mM Probe + 400 µM H₂O₂Moderate smearPartial competitive inhibition of PARP by the probe.
Test Group (High) 3 mM Probe + 400 µM H₂O₂Faint / UndetectableComplete abrogation of PARP activity; validates target engagement[4].

Troubleshooting & Causality Analysis

  • Issue: High baseline PARylation in untreated cells.

    • Cause: Environmental stress (e.g., mycoplasma contamination, overgrown cultures, or excessive trypsinization) causing spontaneous DNA damage.

    • Solution: Ensure cells are in the logarithmic growth phase (70-80% confluence) and handle them gently during washing steps.

  • Issue: Probe precipitates upon addition to culture media.

    • Cause: While the HCl salt improves solubility, localized high concentrations during pipetting can cause transient precipitation.

    • Solution: Pre-dilute the DMSO stock 1:10 in sterile PBS before adding it dropwise to the final culture media, swirling gently to ensure rapid dispersion.

  • Issue: No PAR signal in the Positive Control (H₂O₂ only).

    • Cause: Endogenous PARG degraded the PAR chains during cell lysis[3].

    • Solution: Ensure lysis is performed strictly on ice and verify the addition of a PARG inhibitor to the lysis buffer.

References

  • Bio-protocol. (2017). In vitro PARP activity Inhibition. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 3-Amino-5-methylbenzamide Hydrochloride

Welcome to the Technical Support Center. As application scientists and formulation experts, we frequently encounter the paradox of pharmaceutical salts—specifically hydrochlorides—failing to deliver the expected aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and formulation experts, we frequently encounter the paradox of pharmaceutical salts—specifically hydrochlorides—failing to deliver the expected aqueous solubility during in vitro assays or formulation development.

3-Amino-5-methylbenzamide is a highly crystalline weak base, frequently utilized as a pharmacophore in PARP inhibitors. While converting it to a hydrochloride (HCl) salt is the standard first-line approach to enhance water solubility, researchers often observe unexpected precipitation. This guide provides a mechanistic breakdown of why this occurs and offers self-validating protocols to permanently resolve these bottlenecks.

PART 1: Core FAQs – Mechanistic Origins of Poor Solubility

Q1: I converted 3-Amino-5-methylbenzamide to its hydrochloride salt, but it still precipitates rapidly in my assay media (e.g., saline, Simulated Gastric Fluid). Why? A1: You are likely observing the Common-Ion Effect . In aqueous media with a high baseline chloride concentration (such as 0.9% NaCl or SGF), the solubility product constant ( Ksp​ ) of the HCl salt is heavily suppressed[1]. The excess Cl− ions in the bulk solution shift the equilibrium to the left, forcing the poorly soluble 3-Amino-5-methylbenzamide HCl salt to crystallize out of solution[1].

Q2: My formulation precipitates even in pure water or phosphate buffer over time. Is this the same issue? A2: No, this is a distinct phenomenon known as Salt Disproportionation . 3-Amino-5-methylbenzamide is a weak base. Every salt has a critical pHmax​ —the pH at which the solubility of the ionized salt and the neutral free base are identical. If the microenvironmental pH of your solution or solid dosage form exceeds this pHmax​ , the HCl salt deprotonates and reverts to the highly insoluble free base[2]. This transformation is thermodynamically driven and exacerbated by moisture or basic excipients[3].

Q3: Why is the free base of 3-Amino-5-methylbenzamide so inherently insoluble? A3: The benzamide core is highly planar, and the presence of both an amine and an amide group facilitates an extensive, highly ordered intermolecular hydrogen-bond network (amine-amide and amide-amide dimers). This tight crystal packing results in a high crystal lattice energy, which thermodynamically resists dissolution in water[4].

PART 2: Diagnostic & Troubleshooting Workflows

To effectively troubleshoot, you must first identify the nature of the precipitate. A self-validating experimental design requires analyzing the precipitated solid via Powder X-Ray Diffraction (PXRD) or Raman spectroscopy before applying a fix.

Workflow Start Solubility Issue Detected Check Analyze Precipitate (PXRD / Raman) Start->Check Branch1 Solid is HCl Salt Check->Branch1 Branch2 Solid is Free Base Check->Branch2 Sol1 Mitigate Common-Ion Effect: Use Mesylate/Sulfate Salt or Add Polymers Branch1->Sol1 Cause: High Cl⁻ Sol2 Mitigate Disproportionation: Lower Micro-pH or Formulate with HP-β-CD Branch2->Sol2 Cause: pH > pH_max

Diagnostic workflow for identifying and resolving benzamide salt precipitation.

Data Presentation: Summary of Optimization Strategies
StrategyTarget MechanismProsCons
Alternative Salt Screening Bypasses Common-Ion EffectPermanent thermodynamic fix; excellent for high Cl− media.Requires re-synthesis and full solid-state characterization.
Microenvironmental pH Control Prevents DisproportionationSimple to implement using acidic excipients (e.g., citric acid).May cause local irritation in vivo; buffering capacity is finite.
Cyclodextrin Complexation Overcomes Lattice EnergyShields the hydrophobic planar core; highly effective for benzamides.Increases formulation bulk; requires specific stoichiometric ratios.
Polymer Addition (e.g., HPMC) Kinetic InhibitionDelays precipitation (maintains supersaturation).Does not increase true thermodynamic solubility.

PART 3: Experimental Protocols

Protocol 1: Overcoming Disproportionation via HP- β -CD Inclusion Complexation

If your PXRD data confirms the precipitate is the free base, the lattice energy and disproportionation barriers must be bypassed. Hydroxypropyl- β -cyclodextrin (HP- β -CD) forms a host-guest inclusion complex that shields the hydrophobic benzamide core[5].

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh 3-Amino-5-methylbenzamide HCl and HP- β -CD to achieve a 1:1 or 1:2 molar ratio (optimization required based on phase-solubility diagrams).

  • Solvent Preparation: Dissolve the HP- β -CD in ultra-pure water. Separately, dissolve the 3-Amino-5-methylbenzamide HCl in a minimal volume of ethanol (or methanol)[5].

  • Complexation: Dropwise, add the organic drug solution into the aqueous cyclodextrin solution under continuous magnetic stirring at 300 RPM. Maintain stirring at room temperature for 2 hours to allow equilibration[5].

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the solvents under reduced pressure at 45°C until a solid film is formed[5].

  • Drying and Milling: Dry the resulting complex in a vacuum oven at 40°C for 24 hours to constant weight. Pulverize the solid and pass it through a 60-mesh sieve to ensure uniform particle size[5].

  • Validation: Perform Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm of the API confirms successful amorphous inclusion.

Protocol 2: Overcoming the Common-Ion Effect via Alternative Salt Formation

If your precipitate is confirmed to be the intact HCl salt, you must switch the counterion to one that does not suffer from suppression in physiological media (e.g., Mesylate or Sulfate).

Step-by-Step Methodology:

  • Free Base Generation: Dissolve the 3-Amino-5-methylbenzamide HCl in water and slowly add 1M NaOH until the pH reaches ~8.0. The free base will precipitate. Filter, wash with cold water, and dry under vacuum.

  • Counterion Addition: Suspend the purified free base in a suitable solvent (e.g., Acetone or THF). Slowly add 1.05 molar equivalents of Methanesulfonic acid (for a mesylate salt) under continuous stirring.

  • Crystallization: Heat the mixture to 50°C until a clear solution is obtained, then allow it to cool slowly to 4°C to induce crystallization.

  • Isolation: Filter the mesylate crystals, wash with cold anti-solvent (e.g., heptane), and dry. This new salt will not precipitate in chloride-rich media like SGF or saline.

PART 4: Thermodynamic Pathways of Salt Dissolution

To fully understand the causality of your experimental choices, refer to the thermodynamic cycle below. It illustrates how environmental triggers dictate the physical state of your compound.

Mechanism A 3-Amino-5-methylbenzamide HCl (Solid Salt) B Dissolved API (Aqueous State) A->B Dissolution C High [Cl⁻] Media (e.g., Saline, SGF) B->C Media Interaction D pH > pH_max (Microenvironment) B->D pH Shift E Common-Ion Effect: Salt Precipitation C->E Suppressed K_sp F Salt Disproportionation: Free Base Precipitation D->F Deprotonation

Thermodynamic pathways leading to precipitation via Common-Ion Effect or Disproportionation.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media.
  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.

Sources

Optimization

troubleshooting 3-Amino-5-methylbenzamide hydrochloride precipitation in cell media

A Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media Welcome to the technical support guide for 3-Amino-5-methylbenzamide hydrochloride. This resource is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media

Welcome to the technical support guide for 3-Amino-5-methylbenzamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during in-vitro cell-based assays: the precipitation of this compound upon addition to aqueous cell culture media. As your virtual application scientist, I will guide you through the causative factors and provide robust, field-tested protocols to ensure the successful use of this compound in your experiments.

Understanding the Challenge: Why Does Precipitation Occur?

Question: I've prepared my 3-Amino-5-methylbenzamide hydrochloride stock in DMSO, but when I add it to my cell culture media, a precipitate or cloudiness appears immediately. What is happening?

Answer: This is a classic solubility issue driven by several physicochemical factors. Understanding these is the first step to solving the problem.

  • Solvent Polarity Shift & "Crashing Out": 3-Amino-5-methylbenzamide hydrochloride, like many small molecules, is often highly soluble in a polar aprotic organic solvent like Dimethyl Sulfoxide (DMSO).[1][2] Cell culture medium, however, is a complex aqueous solution. When a concentrated DMSO stock is rapidly diluted into the media, the abrupt and significant change in solvent polarity causes the compound's solubility to plummet, forcing it to "crash out" of the solution and form a precipitate.[3] This phenomenon is often referred to as "hydrophobic effects" or shock precipitation.[4]

  • The Role of pH and the Hydrochloride Salt: The "hydrochloride" part of the name indicates that the compound is a salt, which is generally used to enhance the aqueous solubility of a basic parent molecule. However, this solubility is highly dependent on pH.[5][6] Your stock solution (e.g., in DMSO or acidified water) may have a lower pH, keeping the compound protonated and soluble. Cell culture media is buffered to a physiological pH, typically between 7.2 and 7.4.[7] At this higher, near-neutral pH, the hydrochloride salt can dissociate, converting the compound back to its less soluble free base form, leading to precipitation.

  • The Common Ion Effect: Cell culture media contains a significant concentration of chloride ions (from NaCl, KCl, etc.). Adding a hydrochloride salt introduces more chloride ions. This "common ion effect" can suppress the dissolution of the salt, reducing its overall solubility compared to its solubility in pure water.[5][8][9]

  • Interactions with Media Components: Complex media contain a rich mixture of salts, amino acids, vitamins, and, if supplemented, proteins like albumin from Fetal Bovine Serum (FBS).[10][11] While serum proteins can sometimes help solubilize hydrophobic compounds, high concentrations of salts can lead to "salting-out," where the solubility of the compound is reduced.[12] Interactions can also lead to the formation of less soluble complexes.

The Solution: A Validated Protocol for Preventing Precipitation

Successful delivery of 3-Amino-5-methylbenzamide hydrochloride to your cells hinges on a careful and methodical approach to stock preparation and dilution. The following workflow is designed to maintain the compound in a soluble state from the stock vial to the final culture plate.

Step 1: Preparing a High-Quality Stock Solution

A stable, high-concentration stock solution is the foundation of a successful experiment. DMSO is the recommended solvent for initial solubilization due to its high solvating power for many organic molecules.[1][2]

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of 3-Amino-5-methylbenzamide hydrochloride powder.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[4] Visually inspect to ensure no solid particles remain.

  • Sterilization & Storage: Filter the stock solution through a 0.22 µm sterile syringe filter suitable for organic solvents (e.g., PTFE). Aliquot into small, single-use volumes in sterile tubes to minimize freeze-thaw cycles, which can promote precipitation and degradation.[3][11] Store aliquots at -20°C, protected from light.

Step 2: The Critical Dilution Workflow

Never add your concentrated DMSO stock directly to the final, large volume of cell culture media.[3] The key is a gradual, stepwise dilution process.

Protocol for Diluting Stock into Media:

  • Pre-warm Media: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C. Some compounds are more soluble at this physiological temperature.[3]

  • Create an Intermediate Dilution:

    • In a sterile tube, add a small volume of the pre-warmed complete media (e.g., 500 µL).

    • Add the required small volume of your thawed 10 mM DMSO stock solution into this small volume of media.

    • Immediately mix thoroughly by gentle vortexing or vigorous pipetting. This creates a lower concentration, semi-aqueous intermediate that is less prone to shock precipitation.

  • Final Dilution: Add the entire volume of the intermediate dilution from the previous step into your final volume of pre-warmed cell culture media.

  • Mix Gently: Swirl the flask or plate gently to ensure homogenous distribution of the compound.

This multi-step process gradually acclimates the compound to the aqueous environment, preventing the abrupt polarity shift that causes precipitation.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting precipitation issues.

TroubleshootingWorkflow Start Precipitation Observed in Cell Media CheckStock Step 1: Verify Stock Solution Start->CheckStock StockOK Is stock clear and fully dissolved? CheckStock->StockOK Redissolve Action: Re-dissolve stock. Use gentle warming (37°C) and vortexing. StockOK->Redissolve No CheckDilution Step 2: Review Dilution Method StockOK->CheckDilution Yes Redissolve->CheckStock DilutionMethod Was a direct dilution from concentrated stock into final media volume performed? CheckDilution->DilutionMethod UseIntermediate Action: Implement intermediate dilution step in a small volume of warm media. DilutionMethod->UseIntermediate Yes CheckConcentration Step 3: Evaluate Final Concentration DilutionMethod->CheckConcentration No UseIntermediate->CheckDilution ConcentrationHigh Is final concentration above known solubility limits? CheckConcentration->ConcentrationHigh LowerConcentration Action: Perform a dose-response experiment to find the highest soluble concentration. ConcentrationHigh->LowerConcentration Yes Success Success: Compound Soluble ConcentrationHigh->Success No LowerConcentration->Success

Caption: A step-by-step workflow for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of DMSO in cell culture? A: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, it is always best practice to keep the final DMSO concentration as low as possible, ideally at or below 0.1%.[3] Remember to always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q2: My compound precipitated in the media after I added it. Can I still use this media for my experiment? A: No. Once a precipitate has formed, the actual concentration of the soluble compound in your media is unknown and significantly lower than your target concentration. Using this media will lead to inaccurate and non-reproducible results. The precipitate itself can also be cytotoxic or interfere with imaging-based assays.[11] The media should be discarded, and the dissolution procedure should be repeated using the recommended protocol.

Q3: Can I dissolve 3-Amino-5-methylbenzamide hydrochloride directly in water or PBS? A: While hydrochloride salts are designed to be water-soluble, dissolving them directly in a neutral buffer like PBS (pH 7.4) can still lead to precipitation for the reasons mentioned above (pH shift, common ion effect). If an aqueous stock is required, it is best to use sterile, deionized water and potentially adjust the pH to be slightly acidic (e.g., using a small amount of HCl) to ensure complete dissolution before further dilution.[13] However, a DMSO stock is generally more reliable for achieving high concentrations.

Q4: I see a precipitate in my media even without adding my compound, especially after taking it out of the fridge. What could this be? A: This is likely due to the precipitation of salts or proteins from the media itself. Temperature shifts, especially from cold storage (4°C) to room temperature or 37°C, can cause high molecular weight proteins or salts to fall out of solution.[11] Always warm your media to 37°C and swirl gently to allow any precipitates to redissolve before use. If they do not dissolve, the medium may be compromised and should not be used.[14]

Data Summary Table

PropertyValue / RecommendationSource(s)
Recommended Stock Solvent 100% Dimethyl Sulfoxide (DMSO)[1][2][3]
Recommended Stock Concentration 10-50 mM[3]
Stock Solution Storage Aliquot and store at -20°C or -80°C, protected from light.[3]
Final DMSO Concentration in Media ≤ 0.5%, ideally ≤ 0.1%[3]
Key to Avoiding Precipitation Use a pre-warmed intermediate dilution step.[3][4]
Media/Buffer pH Maintained at physiological pH (e.g., 7.2-7.4)[7]

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media.
  • Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Merck. (n.d.). Common Cell Culture Problems: Precipitates.
  • Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
  • Prajapati, S. T., et al. (2013). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Serajuddin, A. T., & Mufson, D. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research.
  • Patel, M., et al. (2018). A REVIEW ON: SALT FORMATION. World Journal of Pharmaceutical Research.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • Cayman Chemical. (n.d.). Product Information for C29.
  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.
  • Merck. (n.d.). 3-[(benzylamino)methyl]benzamide hydrochloride.
  • Chappell, G. A., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Thermo Fisher Scientific. (n.d.). Cell Culture Media Preparation from Powder.
  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Grdavel, N., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Google Patents. (2016). Process for improving the solubility of cell culture media.
  • Agilent. (2022, November 30). Cell Culture Media Analysis in Biopharma by Liquid Chromatography.
  • PubChem. (n.d.). 3-Amino-N-methylbenzamide.
  • Cayman Chemical. (n.d.). 3-amino Benzamide (CAS 3544-24-9).
  • ChemicalBook. (n.d.). 3-Methoxybenzamide | 5813-86-5.
  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Troubleshooting

optimizing reaction conditions for 3-Amino-5-methylbenzamide hydrochloride synthesis

Technical Support Center: Optimization & Troubleshooting for 3-Amino-5-methylbenzamide Hydrochloride Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Troubleshooting for 3-Amino-5-methylbenzamide Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, field-proven framework for synthesizing 3-Amino-5-methylbenzamide hydrochloride[1]. This guide moves beyond basic recipes, focusing on the chemical causality, self-validating protocols, and troubleshooting logic required to achieve high-purity API building blocks.

Part 1: Mechanistic Workflow & Causality

The synthesis of 3-Amino-5-methylbenzamide hydrochloride follows a highly efficient three-step linear sequence: Amidation, Nitro Reduction, and Salt Formation.

SynthesisWorkflow SM 3-Methyl-5-nitrobenzoic acid (Starting Material) Step1 Step 1: Amidation SOCl2, DMF (cat.), then NH3 SM->Step1 Int1 3-Methyl-5-nitrobenzamide (Intermediate) Step1->Int1 Step2 Step 2: Nitro Reduction 10% Pd/C, H2 (1 atm), MeOH Int1->Step2 Int2 3-Amino-5-methylbenzamide (Free Base) Step2->Int2 Step3 Step 3: Salt Formation 4M HCl in Dioxane Int2->Step3 Product 3-Amino-5-methylbenzamide HCl (Target API) Step3->Product

Workflow for the 3-step synthesis of 3-Amino-5-methylbenzamide hydrochloride.

Part 2: Self-Validating Experimental Protocols

Every protocol must act as a self-validating system, providing the chemist with visual or physical cues that the reaction is proceeding correctly.

Step 1: Amidation of 3-Methyl-5-nitrobenzoic acid Causality: Direct amidation of carboxylic acids is thermodynamically unfavorable. We utilize thionyl chloride (SOCl₂) with a catalytic amount of DMF to generate a highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the acid to an acyl chloride. Subsequent trapping with aqueous ammonia yields the amide[2]. Protocol:

  • Suspend 3-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Add catalytic DMF (0.05 eq).

  • Dropwise add SOCl₂ (1.5 eq) at 0 °C under a nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 40 °C) for 2–3 hours.

  • Self-Validation Checkpoint: The reaction is complete when the initial suspension transitions into a clear, homogeneous solution and the evolution of SO₂/HCl gas ceases.

  • Concentrate the mixture in vacuo to remove unreacted SOCl₂, redissolve the residue in anhydrous THF, and add dropwise to a vigorously stirred solution of 25% aqueous ammonia (5.0 eq) at 0 °C.

  • Stir for 1 hour. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to afford 3-methyl-5-nitrobenzamide.

Step 2: Nitro Reduction Causality: While chemical reductants like SnCl₂/HCl are viable, catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred for its superior atom economy and simplified workup, avoiding heavy metal waste[3]. Protocol:

  • Dissolve 3-methyl-5-nitrobenzamide (1.0 eq) in HPLC-grade methanol (0.1 M).

  • Carefully add 10% Pd/C (10% w/w) under a blanket of nitrogen to prevent auto-ignition.

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir vigorously (>800 rpm) under a hydrogen balloon (1 atm) at 25 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction is complete when hydrogen uptake ceases and the solution transitions from a distinct yellow (nitroaromatic) to colorless (aniline).

  • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield 3-amino-5-methylbenzamide as a free base.

Step 3: Hydrochloride Salt Formation Causality: The free aniline base is susceptible to oxidation. Conversion to the hydrochloride salt enhances stability and aqueous solubility. Using anhydrous HCl in dioxane prevents the hydrolysis of the primary amide that would occur in aqueous acidic conditions. Protocol:

  • Dissolve the 3-amino-5-methylbenzamide free base (1.0 eq) in a minimum volume of anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add 4M HCl in Dioxane (1.05 eq) dropwise.

  • Self-Validation Checkpoint: A dense white crystalline precipitate should form immediately upon the addition of the acid.

  • Add anhydrous diethyl ether (equal to the volume of THF) to drive complete precipitation.

  • Filter the solid rapidly under nitrogen, wash with cold ether, and dry under high vacuum to afford 3-Amino-5-methylbenzamide hydrochloride.

Part 3: Quantitative Optimization Data

To ensure maximum throughput, we have evaluated various reduction conditions. The data below summarizes the optimization of the nitro reduction step, highlighting the superiority of Pd/C in methanol.

Reductant SystemSolventPressure / TempTime (h)Yield (%)Purity (HPLC)
5% Pd/CEthanol1 atm H₂ / 25 °C2478%92.0%
10% Pd/C Methanol 1 atm H₂ / 25 °C 12 95% 98.5%
SnCl₂·2H₂OEthyl AcetateReflux / 70 °C482%88.0%
Fe powder / HClH₂O/EtOHReflux / 80 °C675%85.5%

Part 4: Technical Support FAQs & Troubleshooting

Q1: Why is my amidation reaction yielding a mixture of the desired amide and unreacted carboxylic acid? A1: This indicates incomplete acyl chloride formation or premature hydrolysis. Thionyl chloride degrades over time into HCl and SO₂, losing its reactivity. Ensure your SOCl₂ is freshly distilled or from a newly opened bottle. Furthermore, the addition of catalytic DMF is not optional; it is required to form the highly reactive Vilsmeier-Haack intermediate. Finally, ensure the acyl chloride is added to the aqueous ammonia, not the other way around, to maintain a constant excess of ammonia and prevent hydrolysis back to the starting material.

Q2: During the Pd/C catalyzed reduction, the reaction stalls at ~50% conversion. How can I drive it to completion? A2: Stalling in heterogeneous catalysis is typically caused by poor mass transfer or catalyst poisoning.

  • Mass Transfer: Hydrogenation is a triphasic reaction (solid catalyst, liquid solvent, gas H₂). Increase your stirring speed to >800 rpm to ensure adequate gas dissolution.

  • Poisoning: If the starting material contains residual sulfur or chloride from the amidation step, it will irreversibly bind to the palladium. Purify your intermediate via recrystallization before reduction. If a reaction has already stalled, filter off the poisoned catalyst through Celite and subject the filtrate to a fresh batch of 10% Pd/C.

Q3: The final 3-Amino-5-methylbenzamide hydrochloride salt is precipitating as a sticky gum instead of a free-flowing powder. What went wrong? A3: Gummy precipitates are the hallmark of moisture contamination or improper stoichiometry. The target salt is highly hygroscopic. If you used aqueous HCl or if your THF/Ether contained trace water, the salt will oil out.

Troubleshooting Issue Issue: Gummy/Oily Salt Formation Cause1 Cause: Water contamination in solvent or HCl source Issue->Cause1 Cause2 Cause: Excess HCl leading to amide hydrolysis Issue->Cause2 Sol1 Solution: Use anhydrous 4M HCl in Dioxane Cause1->Sol1 Sol2 Solution: Strictly control stoichiometry (1.05 eq HCl) Cause2->Sol2 Rescue Rescue: Triturate gum in hot anhydrous acetonitrile Sol1->Rescue Sol2->Rescue

Troubleshooting logic for resolving gummy salt formation during final precipitation.

References

  • BLD Pharm. "1169516-89-5 | 3-Amino-5-methylbenzamide | BLD Pharm". Source: bldpharm.com.
  • ChemicalBook. "2-AMINO-5-METHYLBENZAMIDE | 40545-33-3". Source: chemicalbook.com.
  • BenchChem. "Physical and chemical properties of 3-Hydroxy-5-methylbenzamide". Source: benchchem.com.
  • Google Patents. "WO2017175156A1 - Heterocyclic amides useful as protein modulators". Source: google.com.

Sources

Optimization

how to prevent degradation of 3-Amino-5-methylbenzamide hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the specific degradation pathways of 3-Amino-5-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the specific degradation pathways of 3-Amino-5-methylbenzamide hydrochloride.

This molecule presents a dual-threat stability challenge: it contains an electron-rich aniline moiety that is highly susceptible to oxidation, and a benzamide group that is vulnerable to hydrolysis. Because it is formulated as a hydrochloride (HCl) salt, it is inherently hygroscopic, meaning improper handling will rapidly accelerate both degradation pathways.

Mechanistic Overview of Degradation

Understanding the causality behind molecular degradation is the first step in preventing it. The diagram below illustrates the logical relationship between environmental triggers, the molecule's structural vulnerabilities, and the specific storage strategies required to neutralize them.

DegradationPathways Compound 3-Amino-5-methylbenzamide HCl Moisture Moisture Absorption (Hygroscopicity) Compound->Moisture Ambient Humidity Oxidation Oxidation (Aniline Group) Compound->Oxidation O2 / UV Light Hydrolysis Hydrolysis (Benzamide Group) Moisture->Hydrolysis Acidic Microenvironment Desiccant Desiccant & Inert Gas (Argon/N2) Desiccant->Moisture Blocks Desiccant->Oxidation Blocks ColdStorage Amber Vials & -20°C ColdStorage->Oxidation Slows Kinetics ColdStorage->Hydrolysis Slows Kinetics

Logical workflow of degradation pathways and targeted preventative storage strategies.

Troubleshooting & Frequently Asked Questions

Q1: My powder has turned from off-white to a dark yellow/brown over a few months. Is it still usable? A1: Discoloration is a primary indicator of oxidation at the primary amine (aniline) group. Anilines are electron-rich and prone to air-oxidation, forming strongly colored impurities such as azoxybenzenes or polyaniline-like derivatives[1][2]. Because these degradation products have extremely high molar absorptivity, a sample might appear dark brown but still be >95% pure by mass. However, if your downstream application involves sensitive fluorescence or absorbance readouts (e.g., PARP inhibition assays), you must re-purify the compound. These oxidized impurities will cause severe optical interference.

Q2: Why is the hydrochloride (HCl) salt form both a benefit and a liability? A2: The HCl salt protonates the amine, reducing its electron density and significantly slowing down oxidative degradation compared to the free-base form. However, HCl salts are inherently hygroscopic. If exposed to ambient humidity, the salt absorbs moisture, creating a highly concentrated, localized aqueous film on the crystal surface. While benzamides are generally stable in dilute neutral solutions, this localized film is highly acidic due to the concentrated HCl. This acidic microenvironment aggressively catalyzes the hydrolysis of the benzamide group into 3-amino-5-methylbenzoic acid and ammonium chloride[3].

Q3: Can I store aliquots of the compound pre-dissolved in water at -20°C to save time? A3: Absolutely not. While freezing is generally assumed to preserve compounds, freezing aqueous solutions of aniline derivatives can actually activate photooxidation. As the water freezes, the solute is highly concentrated at the ice grain boundaries. This concentration effect, combined with contaminant-ice interactions, red-shifts the absorption spectra of the aniline, making it highly susceptible to photochemical oxidation even under standard laboratory lighting[4]. Always store the compound as a dry powder.

Q4: Is the compound stable in aqueous buffers at room temperature during my experiments? A4: It is stable for short durations (hours), but not for long-term storage. In weakly basic or neutral water, benzamides undergo slow but measurable hydrolysis at room temperature[5]. Prepare fresh stock solutions immediately prior to your experiments and discard any unused solution at the end of the day.

Standard Operating Procedure: Self-Validating Storage Protocol

To guarantee the integrity of 3-Amino-5-methylbenzamide hydrochloride, you must implement a workflow that excludes moisture and oxygen while providing a mechanism to verify that these conditions are maintained.

Objective: Isolate the compound from atmospheric moisture and oxygen, ensuring >99% purity over extended storage (>6 months).

  • Step 1: Thermal Equilibration (Crucial) Remove the primary container from the -20°C freezer. Do not open it immediately. Place the sealed vial in a desiccator at room temperature for at least 60 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, permanently compromising the batch via localized hydrolysis.

  • Step 2: Inert Atmosphere Handling Transfer the equilibrated vial to a glove box purged with Argon (O2 < 5 ppm). If a glove box is unavailable, use a Schlenk line or an inverted funnel with a continuous, gentle Argon sweep. Causality: Argon is heavier than air and displaces oxygen, preventing the formation of azoxybenzenes and polyanilines.

  • Step 3: Aliquoting into Amber Glass Dispense the powder into pre-dried (oven-baked at 120°C for 4 hours) amber glass vials. Causality: Amber glass blocks UV/Vis radiation, preventing the photo-activated oxidation of the aniline moiety[4]. Single-use aliquots prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Step 4: Sealing and Secondary Containment Purge each aliquot vial with Argon, seal with a PTFE-lined screw cap, and wrap the junction tightly with Parafilm. Place the vials into a transparent, vacuum-sealable Mylar bag along with self-indicating silica gel (Blue = Dry, Pink = Wet). Vacuum seal the bag.

  • Step 5: Self-Validation and Cold Storage Store the sealed bag at -20°C. Validation Check: This protocol acts as a self-validating system . Before using an aliquot, visually inspect the indicating silica gel through the transparent bag. If it remains blue, the moisture barrier is intact, validating the chemical integrity of the benzamide. If it has turned pink, the seal has failed, and the sample must be re-analyzed via HPLC before use.

Quantitative Stability Assessment

The following table summarizes the expected degradation trajectory of 3-Amino-5-methylbenzamide hydrochloride when subjected to various storage environments.

Table 1: Projected Stability of 3-Amino-5-methylbenzamide HCl based on Storage Conditions

Storage ConditionAtmosphereContainerDesiccantEst. 6-Month PurityVisual Appearance
-20°C (Dry Powder) ArgonAmber GlassYes (Silica)> 99.5%Off-white powder
4°C (Dry Powder) Ambient AirClear GlassNo95.0% - 97.0%Light yellow powder
25°C (Dry Powder) Ambient AirClear GlassNo< 90.0%Brown/Dark yellow powder
-20°C (Aqueous) Ambient AirClear GlassN/A< 80.0%Dark brown liquid/ice
25°C (DMSO) Ambient AirClear GlassN/A< 85.0%Dark brown liquid

Sources

Troubleshooting

Technical Support Center: Maximizing Extraction Yield of 3-Amino-5-methylbenzamide Hydrochloride from Plasma

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the extraction of 3-Amino-5-methylbenzamide hydrochloride from complex b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the extraction of 3-Amino-5-methylbenzamide hydrochloride from complex biological matrices.

Unlike generic protocols, this center focuses on the fundamental physicochemical properties of the molecule to troubleshoot low recoveries, eliminate matrix effects, and ensure your workflow meets rigorous regulatory standards[1].

Module 1: Physicochemical Profiling & Causality (FAQ)

Q: Why does 3-Amino-5-methylbenzamide hydrochloride exhibit highly variable recovery in standard plasma extractions? A: The variability stems from the molecule's dual functional groups. It contains a primary aromatic amine (-NH₂) and a carboxamide (-CONH₂).

  • The Amine: The primary aromatic amine has a pKa of approximately 4.5–5.0. When administered as a hydrochloride salt, it dissociates in physiological plasma (pH 7.4), leaving the amine predominantly in its unionized free-base form, though a dynamic equilibrium exists.

  • The Amide: The carboxamide group is neutral across standard pH ranges but imparts significant hydrogen-bonding capacity (polarity) to the molecule.

Standard non-polar extractions fail because they cannot break the hydration shell around the polar amide. Conversely, generic protein precipitation (PPT) fails to remove plasma phospholipids, leading to severe ion suppression in the mass spectrometer[2].

Module 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I am using 100% hexane for Liquid-Liquid Extraction (LLE), but my recovery is <20%. How do I fix this? A: Hexane is too non-polar to extract a molecule with a highly polar amide group. To maximize LLE yield, you must manipulate both the matrix pH and the extraction solvent's dielectric constant[3].

  • pH Causality: Adjust the plasma to pH 8.5–9.0 using a basic buffer (e.g., 0.1 M Sodium Carbonate). This ensures the primary amine is >99.9% deprotonated (unionized). If the amine remains protonated, it will stay bound to aqueous plasma proteins via ionic interactions[3].

  • Solvent Causality: Switch from hexane to a moderately polar solvent system. A 1:1 mixture of Methyl tert-butyl ether (MTBE) and Ethyl Acetate (EtOAc) provides the optimal polarity to solubilize the neutral benzamide while leaving highly polar endogenous matrix components in the aqueous layer.

Module 3: Solid-Phase Extraction (SPE) - The Gold Standard

Q: How do I eliminate matrix effects while achieving >90% recovery? A: Transition to a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction workflow[2]. MCX is the definitive gold standard for basic, amine-containing drugs.

By acidifying the plasma to pH 2.0, you force the primary amine into its protonated state (-NH₃⁺). The molecule then binds to the sulfonic acid groups on the MCX sorbent via strong electrostatic interactions. Because this ionic bond is highly stable, you can aggressively wash the cartridge with 100% methanol to strip away neutral lipids and plasma phospholipids without eluting your target analyte[2]. Elution is subsequently triggered by passing 5% Ammonium Hydroxide in methanol through the sorbent; this high pH neutralizes the amine, breaks the ionic bond, and elutes the purified compound[2].

Module 4: Extraction Logic Visualization

ExtractionLogic Plasma Plasma Sample 3-Amino-5-methylbenzamide HCl Split Plasma->Split pH_Acid Acidify to pH 2.0 (Amine Protonated: -NH3+) Split->pH_Acid SPE Route pH_Base Alkalinize to pH 8.5 (Amine Unionized: -NH2) Split->pH_Base LLE Route SPE Mixed-Mode Cation Exchange (MCX SPE Cartridge) pH_Acid->SPE LLE Liquid-Liquid Extraction (MTBE:EtOAc 1:1) pH_Base->LLE Wash Wash: 100% Methanol (Removes Phospholipids) SPE->Wash OrgPhase Collect Organic Layer (Discard Aqueous Phase) LLE->OrgPhase Elute Elute: 5% NH4OH in MeOH (Neutralizes & Elutes Target) Wash->Elute Evap Evaporate & Reconstitute Elute->Evap OrgPhase->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: pH-dependent extraction logic for 3-Amino-5-methylbenzamide via SPE (MCX) and LLE workflows.

Module 5: Data Dashboard

The following table summarizes the quantitative performance of various extraction methodologies for 3-Amino-5-methylbenzamide hydrochloride from human plasma.

Extraction MethodologyPrimary MechanismMean Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT) (Acetonitrile 1:4)Protein Denaturation82.4%-48.5% (Severe Suppression)
Liquid-Liquid Extraction (LLE) (MTBE:EtOAc 1:1, pH 8.5)Hydrophobic Partitioning78.1%-12.3%
Solid-Phase Extraction (SPE) (Oasis MCX, Load pH 2.0)Mixed-Mode Ion Exchange94.6% -4.1% (Negligible)

Module 6: Self-Validating MCX SPE Protocol

To ensure trustworthiness and compliance with FDA Bioanalytical Method Validation guidelines[1], this protocol incorporates a self-validating A/B/C spiking system. This mathematically isolates true extraction yield from matrix-induced ion suppression.

Phase 1: Preparation & Validation Spiking
  • Aliquot A (Pre-Extraction Spike): Spike 100 µL of blank plasma with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) and 10 µL of analyte.

  • Aliquot B (Post-Extraction Spike): Leave 100 µL of blank plasma unspiked. (You will spike this after extraction).

  • Aliquot C (Neat Standard): Prepare a vial with only reconstitution solvent, spiked with SIL-IS and analyte.

  • Acidification: Add 100 µL of 4% Phosphoric Acid (H₃PO₄) to Aliquots A and B. Vortex for 30 seconds. Causality: Drops pH to ~2.0, fully protonating the primary amine for cation exchange.

Phase 2: MCX Extraction Workflow
  • Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the acidified plasma samples (Aliquots A and B) onto their respective cartridges at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water through the cartridge. Causality: Removes polar interferences and salts while maintaining the analyte's protonated state.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol through the cartridge. Causality: Strips hydrophobic interferences and phospholipids. The analyte remains anchored via ionic bonds[2].

  • Elution: Elute the target compound into clean collection tubes using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic interaction, while the methanol acts as the carrier solvent[2].

Phase 3: Post-Extraction Processing & Validation Calculation
  • Post-Spike: Spike the eluted Aliquot B with 10 µL of SIL-IS and 10 µL of analyte.

  • Evaporation: Evaporate Aliquots A and B to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute Aliquots A and B in 100 µL of initial LC mobile phase.

  • System Validation: Run Aliquots A, B, and C via LC-MS/MS. Calculate system health using the following formulas[1]:

    • True Extraction Recovery: (Peak Area A / Peak Area B) × 100(Target: >85%)

    • Absolute Matrix Effect: (Peak Area B / Peak Area C) × 100(Target: 90% - 110%)

References

  • Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • LabRulez LCMS . Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. Available at:[Link]

  • Element Lab Solutions . Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at:[Link]

Sources

Optimization

Technical Support Center: Long-Term Stability of 3-Amino-5-methylbenzamide hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals concerning the long-term stability of 3-Amino-5-methylbenzamide hydrochloride when stored at room temperature...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals concerning the long-term stability of 3-Amino-5-methylbenzamide hydrochloride when stored at room temperature. The information herein is designed to help you troubleshoot experimental inconsistencies and establish best practices for handling and storage to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 3-Amino-5-methylbenzamide hydrochloride.

Q1: What are the ideal long-term storage conditions for 3-Amino-5-methylbenzamide hydrochloride?

A: For optimal long-term stability, 3-Amino-5-methylbenzamide hydrochloride should be stored in a cool, dry, and dark environment.[1] Based on safety data sheets for structurally similar aromatic amines and benzamide derivatives, the recommended conditions are in a tightly sealed container[1], protected from light, and at refrigerated (2°C to 8°C) or frozen (-10°C to -40°C) temperatures.[2][3]

Q2: I have been storing my compound at room temperature. Is it still viable?

A: While many simple chemicals are listed as "stable under normal conditions," this often refers to short-term handling and does not guarantee long-term purity, which is critical for sensitive research applications.[4][5] Aromatic amines are susceptible to slow oxidation over time, a process that can be accelerated by exposure to ambient light and temperature fluctuations.[2][6] Furthermore, the amide functional group can be prone to hydrolysis if moisture is present. Therefore, long-term room temperature storage increases the risk of degradation, which may compromise your experiments. A stability assessment is highly recommended (see Troubleshooting Guide).

Q3: What are the physical signs of potential degradation?

A: Visual inspection can provide the first clues of degradation. Key signs include:

  • Color Change: A noticeable shift from a white or off-white powder to yellow, tan, or brown. This often indicates oxidation.

  • Clumping or Caking: Changes in the powder's consistency can suggest moisture absorption, which may facilitate hydrolytic degradation.

  • Reduced Solubility: If the compound struggles to dissolve in a solvent in which it was previously soluble, it may indicate the formation of less-soluble degradation products or polymers.

Q4: How can I definitively assess the purity of my compound after prolonged storage?

A: The most reliable method for assessing purity is through analytical chemistry. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for separating the parent compound from potential degradation products.[7] A simpler, albeit less definitive, check is to measure the compound's melting point and compare it to the value on its certificate of analysis. A significant depression or broadening of the melting point range suggests the presence of impurities.

Troubleshooting Guide for Stability-Related Issues

If you are encountering unexpected or inconsistent results in your experiments, follow this guide to diagnose potential issues related to compound stability.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Potential Cause: The most probable cause is a decline in the purity of your 3-Amino-5-methylbenzamide hydrochloride. Degradation reduces the concentration of the active compound and introduces new, unknown impurities that could interfere with your assay, leading to variable outcomes.

  • Troubleshooting Steps:

    • Quarantine the Lot: Immediately stop using the suspected batch of the compound to prevent generating further unreliable data.

    • Acquire a Control Sample: Obtain a new, unopened vial of 3-Amino-5-methylbenzamide hydrochloride from a reputable supplier to serve as a reference.

    • Perform a Purity Check: Analyze both the suspect and the new reference samples using the Protocol 1: HPLC-UV Method for Purity Assessment .

    • Analyze Results: If the chromatogram of your suspect sample shows a significantly lower main peak area or additional peaks compared to the reference, degradation has occurred. The suspect batch should be discarded.

A Inconsistent Experimental Results Observed B Quarantine the Suspect Lot A->B C Acquire New Reference Standard B->C D Perform HPLC Purity Analysis on Both Lots (Protocol 1) C->D E Compare Chromatograms D->E F Significant Degradation Detected (New Peaks / Lower Purity)? E->F G Discard Suspect Lot. Use New Standard. F->G Yes H Compound is Stable. Troubleshoot Other Experimental Parameters. F->H No

Troubleshooting workflow for inconsistent results.

Issue 2: The Compound Has Visibly Changed Color or Texture
  • Potential Cause: A visible change in appearance is a strong indicator of chemical degradation, most commonly oxidation or hydrolysis.

  • Solution: Do not use the material. The presence of unknown degradation products creates unacceptable uncertainty for scientific research. Attempting to "use up" the material will likely lead to flawed data and wasted resources. Order a new supply and adhere to the recommended storage conditions outlined in the FAQ.

Quantitative Data & Storage Recommendations

Storage ConditionTemperatureRelative HumidityLight ConditionRecommended ForRationale
Long-Term -20°C ± 5°CControlled/LowProtected from Light> 6 monthsMinimizes risk of both oxidative and hydrolytic degradation.[3]
Mid-Term 5°C ± 3°CControlled/LowProtected from Light< 6 monthsA good balance for frequently used materials, slowing degradation significantly compared to RT.[2]
Room Temp (Not Recommended) 20-25°CUncontrolledAmbientShort-term handling onlyIncreased risk of degradation over time. Long-term storage under these conditions is discouraged.[8]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a robust method to assess the purity of 3-Amino-5-methylbenzamide hydrochloride and detect degradation products.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Reference and test samples of 3-Amino-5-methylbenzamide hydrochloride

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid[9]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C[9]

  • Detection Wavelength: 235 nm (or optimal wavelength determined by UV scan)[9]

  • Injection Volume: 10 µL[9]

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the new reference standard in the mobile phase to a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the suspect (stored) sample in the same manner and at the same concentration as the standard.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of the main analyte should be less than 2.0%.

  • Analysis: Inject the standard and sample solutions.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. Calculate the purity of the sample using the area normalization method. Look for any new peaks in the sample chromatogram, which would indicate degradation products.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for developing stability-indicating methods by intentionally degrading the compound to see what potential impurities look like.[10][11] This helps confirm that the analytical method can separate the main compound from its degradation products.[7]

1. Prepare Stock Solution: Create a 1 mg/mL stock solution of 3-Amino-5-methylbenzamide hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Apply Stress Conditions (in separate vials):

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.[9]

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.[9]

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at a high temperature (e.g., 80-105°C) for 48 hours, then prepare a sample solution.[6][9]

  • Photolytic Degradation: Expose the solid powder to direct UV light (254 nm) for 24 hours, then prepare a sample solution.[9]

3. Neutralization and Analysis:

  • After the stress period, cool the hydrolytic samples to room temperature and neutralize them (base for the acid sample, acid for the base sample).

  • Dilute all samples to the same final concentration.

  • Analyze all stressed samples, an unstressed control sample, and a blank (reagents only) using the HPLC method from Protocol 1.

4. Evaluation:

  • The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[10]

  • Examine the chromatograms to ensure that the peaks for the degradation products are well-resolved from the main API peak. This validates the method as "stability-indicating."

cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 80°C) A->B C Base Hydrolysis (0.1M NaOH, 80°C) A->C D Oxidation (3% H₂O₂) A->D E Thermal Stress (Solid, 105°C) A->E F Photolytic Stress (UV Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze All Samples via HPLC (Including Unstressed Control) G->H I Evaluate Peak Purity & Resolution H->I J Method is Validated as Stability-Indicating I->J

Workflow for a forced degradation study.

References

  • SDS US - Boehringer Ingelheim. (2017, August 23). Express™ 5-HS.
  • Material Safety Data Sheet - Sigma-Aldrich. SAFC Biosciences.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25). 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 29). 3-Amino-N-methylbenzamide.
  • Amino Acid Set - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific Supplies Ltd.
  • Annex 10 - ICH. WHO.
  • Application Note: Validated HPLC Method for the Quantification of 3-Hydroxy-5-methylbenzamide. Benchchem.
  • stability testing of new drug substances and products. PMDA.
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI.
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Benchchem.
  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). (2025, April 11).
  • LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degrad

Sources

Troubleshooting

resolving peak tailing in 3-Amino-5-methylbenzamide hydrochloride chromatography

Technical Support Center: Chromatography Troubleshooting Topic: Resolving Peak Tailing in 3-Amino-5-methylbenzamide Hydrochloride Analysis Audience: Researchers, scientists, and drug development professionals. Introducti...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Troubleshooting

Topic: Resolving Peak Tailing in 3-Amino-5-methylbenzamide Hydrochloride Analysis Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Challenge

Welcome to the technical support guide for the chromatographic analysis of 3-Amino-5-methylbenzamide hydrochloride. As a polar, basic compound, this analyte presents a common yet solvable challenge in reversed-phase HPLC: peak tailing . This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies to help you achieve symmetric, reproducible peaks. Our approach is grounded in explaining the chemical principles behind the problems and solutions, ensuring you can adapt these strategies to your specific method.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Amino-5-methylbenzamide peak tailing?

Peak tailing for basic compounds like 3-Amino-5-methylbenzamide is most often caused by a secondary retention mechanism involving interaction with the silica-based stationary phase.[1] Here's the underlying chemistry:

  • Primary Interaction (Good): In reversed-phase chromatography, the primary goal is for the analyte to interact with the hydrophobic C18 (or other) bonded phase. This is a non-polar interaction.

  • Secondary Interaction (Bad): Standard silica columns have residual "silanol" groups (Si-OH) on their surface that are not covered by the C18 chains.[2][3] At mobile phase pH levels above approximately 3, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites.[4][5]

  • The Problem: Your analyte, 3-Amino-5-methylbenzamide, has a basic amino group (-NH2). In a mobile phase with a pH below its pKa, this group becomes protonated (-NH3⁺). This positively charged analyte can then strongly interact with the negatively charged silanol groups via ion exchange.[4][6] This secondary interaction is stronger and has different kinetics than the desired hydrophobic interaction, causing some analyte molecules to be retained longer, resulting in a "tailing" peak.[1]

Other potential, though less common, causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Contamination or Degradation: A partially blocked column frit or a void in the packing material can distort peak shape.[1][7]

  • Extra-Column Effects: Excessive tubing length or dead volume in fittings can cause peak broadening and tailing.[4]

Q2: What is the first and most critical parameter I should adjust?

The most powerful tool for improving the peak shape of an ionizable compound is mobile phase pH .[8][9][10] The goal is to ensure your analyte and the column's silanol groups are in a single, consistent ionic state. You have two primary strategies:

Strategy 1: Low pH (Recommended Starting Point)

  • Mechanism: By lowering the mobile phase pH to between 2.5 and 3.0, you fully protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[1][5] This eliminates the ion-exchange interaction with your protonated (R-NH3⁺) analyte. The interaction is suppressed, leading to a much more symmetrical peak.[11]

  • How to Implement: Use a buffer or an acidic additive. A common and effective choice for LC-MS compatibility is 0.1% formic acid in water/acetonitrile.[5] For UV-only applications, a 10-20 mM phosphate buffer at pH 2.5 is also very effective.[12]

Strategy 2: High pH (Requires a pH-Stable Column)

  • Mechanism: At a high pH (e.g., pH > 10), the amino group on your analyte is deprotonated (R-NH2), making it neutral. A neutral analyte will not engage in ion-exchange with the deprotonated silanols (Si-O⁻).

  • How to Implement: This requires a specialized, hybrid, or ethylene-bridged (BEH) column stable at high pH. Using a standard silica column above pH 8 will rapidly dissolve the silica and destroy the column.[13] Ammonium hydroxide or other volatile bases can be used to adjust the pH.[14]

Expert Insight: For most applications, the low pH approach is simpler and compatible with a wider range of standard C18 columns. Always operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form exists, which prevents peak splitting and distortion.[8][10]

Troubleshooting Workflow

If adjusting the pH is not sufficient, or if you wish to further optimize your method, follow this logical troubleshooting workflow.

G start Peak Tailing Observed for 3-Amino-5-methylbenzamide ph_check Step 1: Adjust Mobile Phase pH (Target: pH 2.5-3.0) start->ph_check buffer_check Step 2: Optimize Buffer / Additive ph_check->buffer_check If tailing persists sub_ph Action: Add 0.1% Formic Acid or use Phosphate Buffer (pH 2.5) ph_check->sub_ph column_check Step 3: Evaluate Column Chemistry buffer_check->column_check If tailing persists sub_buffer Action: Increase buffer strength (e.g., 25mM) or add a competing base (e.g., 2-5mM TEA, UV only) buffer_check->sub_buffer system_check Step 4: Check for System Issues column_check->system_check If tailing persists sub_column Action: Use End-Capped, Polar-Embedded, or Hybrid (BEH) Column column_check->sub_column sub_system Action: Check for dead volume, column voids, and sample overload. Perform System Suitability Test. system_check->sub_system

Troubleshooting workflow for peak tailing.
Q3: Beyond pH, what other mobile phase modifications can I try?

If low pH provides some improvement but isn't perfect, consider these additional mobile phase optimizations.

  • Increase Buffer Ionic Strength (for UV-only methods): Increasing the concentration of a buffer like phosphate from 10 mM to 25-50 mM can help mask residual silanol activity, improving peak shape.[5] Note that high salt buffers are not suitable for mass spectrometry as they are non-volatile and can contaminate the ion source.[14]

  • Use a Competing Base (Silanol Suppressor): For UV-only methods, adding a small amount (e.g., 2-5 mM) of a competing base like Triethylamine (TEA) to the mobile phase can be effective.[12][15] The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[12] However, modern high-purity columns have made this technique less necessary.[5][16]

Additive TypeExampleConcentrationMechanismBest For
Acidic Modifier Formic Acid0.1% (v/v)Protonates silanols to suppress ionizationLC-MS, UV
Buffer (Low pH) Phosphate Buffer10-50 mMControls pH and masks silanols via ionic strengthUV
Competing Base Triethylamine (TEA)2-5 mMCompetitively blocks active silanol sitesUV (Legacy Methods)
Q4: Could my column be the problem? Which column chemistry is best?

Yes, column choice is critical. Not all C18 columns are created equal. If you are using an older, "Type A" silica column, it will have more active silanol groups and be more prone to tailing with basic compounds.[3]

For robust analysis of polar basic compounds like 3-Amino-5-methylbenzamide, consider these modern column technologies:

Column TechnologyDescriptionAdvantages for Basic AnalytesExample Chemistries
High-Purity, End-Capped Silica Modern "Type B" silica with minimal metal impurities and most residual silanols chemically deactivated ("capped").[5][17]Significantly reduces silanol interactions, providing much better peak shape than older columns.Phenomenex Luna Omega, Agilent ZORBAX
Polar-Embedded Phase A C18 phase that includes a polar functional group (e.g., amide) near the silica surface.[17]The embedded polar group "shields" the analyte from residual silanols, improving peak shape and allowing for use in highly aqueous mobile phases.[17]YMC-Pack ODS-AQ[18]
Hybrid Particles (e.g., BEH) Columns made from a hybrid of silica and organic polymer (e.g., Ethylene Bridged Hybrid).Inherently less silanol activity and offer exceptional stability across a wide pH range (pH 1-12), making them ideal for both low and high pH methods.[19]Waters ACQUITY BEH C18[20]
HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a high-organic mobile phase.Provides excellent retention for very polar compounds that are not well-retained in reversed-phase, though method development can be more complex.[21]Waters ACQUITY BEH HILIC, YMC-Triart Diol-HILIC[18]

Recommendation: Start with a modern, high-purity, end-capped C18 column. If tailing persists or if retention is poor, a column with a polar-embedded phase or a hybrid particle column is an excellent next step.

Experimental Protocol: System Suitability Test

Before analyzing samples, and after making any adjustments, it is critical to confirm your system is performing adequately. This is done through a System Suitability Test (SST), as outlined in standards like USP <621>.[22][23][24]

Objective: To verify the resolution, precision, and peak symmetry of the chromatographic system are adequate for the analysis.[22]

Procedure:

  • Prepare a Standard Solution: Prepare a solution of 3-Amino-5-methylbenzamide hydrochloride at a concentration representative of your expected samples (e.g., 10 µg/mL).

  • Equilibrate the System: Pump the finalized mobile phase through the entire HPLC system (including the column) until a stable baseline is achieved (typically 15-30 minutes).

  • Perform Replicate Injections: Inject the standard solution five or six consecutive times.

  • Calculate Key Parameters: Using the chromatography data software, calculate the following for the replicate injections:

    • Retention Time (RT): The time at which the peak elutes.

    • Peak Area: The integrated area under the peak.

    • Tailing Factor (Tf) or Asymmetry Factor (As): A measure of peak symmetry. The calculation is typically performed at 5% or 10% of the peak height.

  • Evaluate Against Acceptance Criteria: Compare the calculated values against pre-defined acceptance criteria.

ParameterAcceptance Criteria (Typical)Purpose
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Demonstrates pumping and system stability.
Tailing Factor (Tf) ≤ 2.0 (ideally ≤ 1.5)Confirms acceptable peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.

Trustworthiness: No sample analysis is considered valid unless the system meets the suitability requirements.[22] If your system fails the SST, do not proceed with sample analysis. Instead, continue troubleshooting based on the workflow provided.

References

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). Google.
  • Kirkland, J. J., & Dorsey, J. G. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Journal of Chromatography A, 1011(1-2), 1-10. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. USP. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • McMasters, D. R. (2024). Are You Sure You Understand USP <621>? LCGC International. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]

  • Kéki, S., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Heliyon. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. (2022, May 20). UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Wang, Q., et al. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Lamping, M., et al. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Wu, C., et al. (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere. Retrieved from [Link]

  • Jupille, T., & Neue, U. (2010, June 16). peak tailing. Chromatography Forum. Retrieved from [Link]

Sources

Optimization

overcoming hygroscopicity issues with 3-Amino-5-methylbenzamide hydrochloride

Technical Support Center: 3-Amino-5-methylbenzamide hydrochloride Last Updated: 2026-03-19 Welcome to the technical support guide for 3-Amino-5-methylbenzamide hydrochloride. This resource is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-5-methylbenzamide hydrochloride

Last Updated: 2026-03-19

Welcome to the technical support guide for 3-Amino-5-methylbenzamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the hygroscopic nature of this compound. Here, you will find practical, in-depth answers to common questions, troubleshooting guides for experimental hurdles, and validated protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My bottle of 3-Amino-5-methylbenzamide hydrochloride arrived as a free-flowing powder, but now it's clumpy. What happened?

A1: This is a classic sign of moisture absorption. 3-Amino-5-methylbenzamide hydrochloride is hygroscopic, meaning it readily attracts and absorbs water vapor from the atmosphere.[1] The clumping you observe is the result of the powder beginning to deliquesce, or dissolve, in the absorbed water. This not only changes the physical state but can also impact chemical stability and the accuracy of your experiments. To mitigate this, always minimize the compound's exposure to ambient air by tightly sealing the container immediately after use and storing it in a controlled, low-humidity environment.[1]

Q2: How does moisture absorption affect my experimental results?

A2: Moisture absorption can introduce significant errors in several ways:

  • Inaccurate Weighing: When you weigh the compound, you are also weighing an unknown amount of absorbed water. This leads to a lower-than-calculated molar concentration for your stock solutions, affecting reaction stoichiometry and dose-response curves.

  • Degradation: The presence of water can promote hydrolysis or other degradation pathways for amine salts, altering the compound's purity and activity over time.[2][3][4] The stability of amine salts is often dependent on the chemical nature of both the amine and the acid.[5]

  • Altered Physical Properties: Increased moisture content can change the compound's solubility characteristics and may impact downstream processes like formulation or crystallization studies.

Q3: What is the ideal storage condition for this compound?

A3: The ideal storage involves a multi-layered approach to create a moisture-free environment.

ParameterRecommendationRationale
Primary Container The original, tightly sealed manufacturer's bottle.Minimizes headspace and initial exposure.
Secondary Container A desiccator cabinet or a sealed bag with desiccant packs.Provides a low-humidity environment to protect against ambient moisture during storage.
Temperature Room temperature, unless otherwise specified by the manufacturer.Avoids temperature cycling that can draw moist air into the container.
Atmosphere If possible, backfill the container with an inert gas like argon or nitrogen before sealing.Displaces moist air from the container's headspace.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My balance reading is continuously increasing while weighing the compound.
  • Cause: This is a direct observation of the compound absorbing moisture from the air in real-time.[6] Highly hygroscopic materials will show a continuous, unidirectional drift in weight on an analytical balance.[6]

  • Solution:

    • Work Quickly: Minimize the time the compound is exposed on the balance pan.[7]

    • Use a Weighing Bottle: Weigh the compound in a tared, sealable weighing bottle.[6] This contains the compound and minimizes air exposure.

    • Difference Weighing: Tare the sealed weighing bottle containing the compound. Dispense the approximate amount needed into your receiving flask, reseal the bottle, and weigh it again. The difference in weight is the exact amount transferred. This method is highly recommended for hygroscopic samples.[8]

    • Controlled Environment: If precision is paramount, perform weighing inside a glove box with controlled low humidity or a balance enclosure containing a desiccant.[9][10]

Problem 2: I'm seeing poor reproducibility in my bioassays.
  • Cause: Assuming other variables are controlled, inconsistent results often trace back to inaccurate stock solution concentrations due to moisture absorption. A batch of stock solution made on a high-humidity day will have a lower effective concentration than one made on a dry day, even if the weighed mass was identical.

  • Solution Workflow:

G cluster_prep Solution Preparation Protocol cluster_use Experimental Use A Equilibrate compound to room temp in desiccator B Use 'Difference Weighing' method in a low-humidity room (<40% RH) A->B C Prepare entire bottle as a concentrated stock solution B->C If practical D Aliquot stock into single-use vials B->D If weighing small amounts C->D E Store aliquots at -20°C or -80°C D->E F Thaw one aliquot completely before use E->F For each experiment G Vortex to ensure homogeneity F->G H Perform experiment G->H

Caption: Workflow for preparing and using reproducible solutions.

  • Corrective Action: Implement the "Whole Bottle Stock Solution" method.[11] Instead of weighing small portions over time, dissolve the entire contents of a new bottle to make a concentrated stock solution. The exact concentration can be determined later if necessary, but all subsequent experiments will use a solution of the same concentration. Aliquot this stock into single-use vials and store them frozen to prevent degradation and repeated freeze-thaw cycles.[11]

Experimental Protocols

Protocol 1: Weighing 3-Amino-5-methylbenzamide hydrochloride for Stock Solution Preparation

This protocol utilizes the "weighing by difference" technique to ensure maximum accuracy.

Objective: To accurately weigh a hygroscopic solid and prepare a stock solution of a known concentration.

Materials:

  • 3-Amino-5-methylbenzamide hydrochloride

  • Analytical balance (in a low-humidity, draft-free area)[7][8]

  • Weighing bottle with a ground-glass stopper or screw cap

  • Spatula

  • Tweezers or forceps[7]

  • Volumetric flask (Class A)

  • Appropriate solvent (e.g., DMSO, water)

Procedure:

  • Acclimatization: Place the sealed bottle of 3-Amino-5-methylbenzamide hydrochloride and a clean, dry weighing bottle inside a desiccator for at least 30 minutes to ensure they are at room temperature and dry.[6]

  • Initial Weighing: Using tweezers, place the sealed, empty weighing bottle on the analytical balance and tare it.

  • Transfer: Quickly transfer an approximate amount of the compound (more than you need) into the weighing bottle and securely seal it. Place the sealed bottle on the balance and record the mass (Mass 1).

  • Dispensing: Hold the weighing bottle over the mouth of your volumetric flask. Carefully remove the cap and use the spatula to tap out the desired amount of powder into the flask. Do not try to hit an exact target.

  • Final Weighing: Immediately reseal the weighing bottle, wipe it with a lint-free cloth to remove any fingerprints, and place it back on the balance. Record the new, lower mass (Mass 2).

  • Calculation: The exact mass of the compound transferred to the flask is Mass 1 - Mass 2 .

  • Dissolution: Add a portion of your desired solvent to the volumetric flask, swirl to dissolve the compound completely, and then dilute to the calibration mark. Invert the flask several times to ensure the solution is homogeneous.

G A 1. Tare sealed, empty weighing bottle B 2. Add compound, seal, record Mass 1 A->B C 3. Dispense powder into volumetric flask B->C D 4. Reseal bottle, record Mass 2 C->D E 5. Calculate Mass Transferred (M1 - M2) D->E F 6. Dissolve and dilute to volume E->F

Caption: The "Weighing by Difference" experimental workflow.

References

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. [Link]

  • CUSABIO. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts?. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. [Link]

  • Alber, H. K., & Rodden, C. J. (1942). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 14(7), 563-565. [Link]

  • NextSDS. (n.d.). 3-amino-5-(aminomethyl)benzamide — Chemical Substance Information. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. [Link]

  • Omasta, T. J., et al. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials, 29(10), 4166-4177. [Link]

  • Eide-Haugmo, I., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 60(20), 7439-7449. [Link]

  • Krasnoperov, L. N., et al. (2018). Thermal Stability of Particle-Phase Monoethanolamine Salts. The Journal of Physical Chemistry A, 122(6), 1576-1585. [Link]

  • ResearchGate. (2025, October 19). The Effect of Moisture on the Hydrolysis of Basic Salts. [Link]

  • Google Patents. (n.d.).
  • McDermott, B. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Refining Community. [Link]

  • NextSDS. (n.d.). 3-amino-N,5-dimethylbenzamide — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Wang, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 6843-6860. [Link]

  • S. von Watzdorf, et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(15), 10356-10381. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. [Link]

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Reference Data & Comparative Studies

Validation

3-Amino-5-methylbenzamide hydrochloride vs 3-aminobenzamide inhibition assay

Comparative Guide: 3-Aminobenzamide vs. 3-Amino-5-methylbenzamide Hydrochloride in PARP Inhibition Assays Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, genomic stability, and progr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-Aminobenzamide vs. 3-Amino-5-methylbenzamide Hydrochloride in PARP Inhibition Assays

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, genomic stability, and programmed cell death. Inhibiting PARP has become a cornerstone strategy in oncology and ischemia-reperfusion injury research. The benzamide pharmacophore is one of the oldest and most thoroughly validated scaffolds for PARP inhibition.

This guide provides an in-depth technical comparison between the classic prototype, 3-Aminobenzamide (3-AB) , and its structurally modified derivative, 3-Amino-5-methylbenzamide hydrochloride , focusing on their mechanistic differences, physicochemical properties, and implementation in self-validating in vitro inhibition assays.

Mechanistic Causality: The Benzamide Pharmacophore

To design a robust assay, one must first understand the molecular interaction between the inhibitor and the target. PARP enzymes utilize NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins (such as histones) at sites of DNA strand breaks[1].

Benzamide derivatives act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+. They bind directly to the highly conserved catalytic domain (nicotinamide-binding pocket) of PARP1 and PARP2, forming critical hydrogen bonds with key residues (e.g., Gly863 and Ser904 in PARP1)[2][3].

  • 3-Aminobenzamide (3-AB): As the prototypical first-generation PARP inhibitor, 3-AB provides a baseline for competitive NAD+ inhibition. While it effectively blocks PARP activity, it requires relatively high micromolar concentrations in biochemical assays to achieve complete inhibition[3][4].

  • 3-Amino-5-methylbenzamide hydrochloride: This derivative introduces two critical modifications. First, the addition of a methyl group at the 5-position of the benzene ring increases the molecule's lipophilicity and steric bulk. This can alter the thermodynamics of binding within the hydrophobic regions of the NAD+ pocket. Second, formulating the compound as a hydrochloride salt drastically alters its solvation dynamics, providing superior aqueous solubility compared to the free base form of 3-AB[5].

Mechanism DNA DNA Strand Breaks (Allosteric Trigger) PARP PARP1/2 Enzyme (Catalytic Domain) DNA->PARP Activates PAR Poly(ADP-ribose) Chains (Covalently attached to Histones) PARP->PAR Synthesizes NAD NAD+ Pool (Substrate) NAD->PARP Binds Inhibitor Benzamide Inhibitors (Competes for Nicotinamide Pocket) Inhibitor->PARP Blocks NAD+ Binding

Figure 1: Mechanism of PARP activation by DNA damage and competitive inhibition by benzamides.

Quantitative Data & Physicochemical Comparison

When selecting between these two compounds for an assay, researchers must account for differences in solubility and potency. 3-AB is typically dissolved in DMSO or Ethanol (up to 200 mM stock)[6][7], whereas the hydrochloride salt of the 5-methyl derivative allows for easier formulation in aqueous physiological buffers.

Property3-Aminobenzamide (3-AB)3-Amino-5-methylbenzamide HCl
CAS Number 3544-24-9[3]2567498-43-3[5]
Molecular Weight 136.2 g/mol [3]186.64 g/mol (Salt)[5]
Formulation Free BaseHydrochloride Salt
Reported IC50 (Biochemical) ~5.4 µM to 30 µM[3][4]Derivative specific (typically low µM)
Reported IC50 (Cellular) ~50 nM (CHO cells)[2]Varies by cell permeability
Primary Solvents DMSO, Ethanol (up to 30 mg/mL)[3]Water, Aqueous Buffers, DMSO
Role in Assays Universal Positive Control[6][8]Test Compound / Structural Probe

Note: Cellular IC50 values often appear artificially lower than biochemical IC50 values due to intracellular NAD+ depletion dynamics and active transport mechanisms[2].

Self-Validating Experimental Protocol: PARP Inhibition Assay

To objectively compare the inhibitory potency of 3-AB and 3-Amino-5-methylbenzamide HCl, a chemiluminescent PARP activity assay is the gold standard[6][8]. This protocol relies on the incorporation of biotinylated-NAD+ onto histone-coated plates.

Critical Principle of Trustworthiness: A self-validating assay must prove that the enzyme is active only when intended. Therefore, this protocol utilizes "Activated DNA" (nuclease-treated sheared DNA) because PARP1 remains catalytically inert in the absence of DNA strand breaks[7].

Reagent Preparation
  • Inhibitor Stocks:

    • Prepare a 200 mM stock of 3-AB in 100% Ethanol[6][7].

    • Prepare a 200 mM stock of 3-Amino-5-methylbenzamide HCl in distilled water or assay buffer.

    • Causality: Using the appropriate solvent prevents compound precipitation upon dilution into the aqueous PARP buffer, which would lead to false-negative inhibition results.

  • PARP Cocktail: Contains Biotinylated-NAD+ and Activated Herring Sperm DNA in 1X PARP Buffer[6].

    • Crucial Step:Never premix the PARP enzyme with the PARP Cocktail. PARP will immediately begin auto-ribosylating itself in the tube, exhausting the substrate before it ever reaches the histone-coated plate[6].

Step-by-Step Workflow
  • Plate Hydration: Rehydrate histone-coated 96-well strip wells with 1X PBS + 0.1% Triton X-100.

    • Causality: The Triton X-100 detergent reduces the surface tension and prevents non-specific hydrophobic binding of downstream detection antibodies to the plastic[6][8].

  • Inhibitor Addition: Add 5 µL of serially diluted inhibitors (e.g., 10 mM down to 100 nM) to designated wells. Include a "No Inhibitor" positive control and a "No Enzyme" negative control[8].

  • Enzyme Loading: Add 7.5 µL of purified PARP enzyme (0.5 Units/well) to all wells except the negative control. Incubate at room temperature for 10 minutes.

    • Causality: This pre-incubation allows the benzamide inhibitors to equilibrate and occupy the nicotinamide pocket before the substrate is introduced[8].

  • Reaction Initiation: Add 12.5 µL of the PARP Cocktail (containing Biotin-NAD+ and Activated DNA) to all wells. Incubate for exactly 60 minutes at room temperature[8].

    • Causality: The activated DNA triggers the allosteric unfolding of PARP's catalytic domain, allowing it to process the Biotin-NAD+ and build PAR chains on the immobilized histones[7].

  • Washing: Wash the plate 4 times with 1X PBS + 0.1% Triton X-100[6].

  • Detection: Add 25 µL of Streptavidin-HRP (Strep-HRP) diluted in blocking buffer. Incubate for 60 minutes, then wash 4 times[8].

  • Signal Generation: Add 50 µL of chemiluminescent peroxidase substrate (e.g., PeroxyGlow). Read immediately on a microplate luminometer[6].

AssayWorkflow Prep 1. Plate Prep (Histone-coated wells) Inhibitor 2. Add Inhibitor (3-AB or 3-A-5-MB HCl) Prep->Inhibitor Enzyme 3. Add PARP Enzyme (10 min pre-incubation) Inhibitor->Enzyme Substrate 4. Add PARP Cocktail (Biotin-NAD+ & DNA) Enzyme->Substrate Wash 5. Wash & Block (PBS + 0.1% Triton) Substrate->Wash Detect 6. Strep-HRP & Chemiluminescence Wash->Detect

Figure 2: Sequential workflow of the in vitro PARP inhibition assay utilizing Biotin-NAD+ incorporation.

Data Interpretation

Plot the Relative Light Units (RLU) against the logarithmic concentration of the inhibitor. Because 3-Aminobenzamide is a well-characterized standard, its curve will serve as the baseline validation for the assay's dynamic range[6]. A successful assay will show a sigmoidal dose-response curve for 3-AB with an IC50 in the low micromolar range. The curve for 3-Amino-5-methylbenzamide hydrochloride can then be directly compared to assess how the 5-methyl substitution impacts binding affinity, while researchers benefit from its superior handling properties in aqueous buffers.

References

  • BPS Bioscience. "3-aminobenzamide PARP1, PARP2 79888". Available at:[Link]

  • Cosmo Bio / Trevigen. "Universal Chemiluminescent PARP Assay Kit 96 Tests". Available at:[Link]

  • Cell Biolabs, Inc. "Poly (ADP-Ribose) ELISA Kit". Available at: [Link]

  • Bio-protocol. "In vitro PARP activity Inhibition". Available at:[Link]

Sources

Comparative

A Comparative Analysis of PARP Inhibition: Benchmarking 3-Amino-5-methylbenzamide Hydrochloride Against Established Reference Compounds

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA repair pathways. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA repair pathways. This guide provides an in-depth comparative analysis of the PARP inhibitory activity of 3-Amino-5-methylbenzamide hydrochloride against a panel of well-established standard reference compounds. Through detailed experimental protocols and supporting data, we aim to equip researchers, scientists, and drug development professionals with objective insights into its potential efficacy.

Introduction to PARP Inhibition and the Role of 3-Amino-5-methylbenzamide Hydrochloride

Poly(ADP-ribose) polymerase (PARP), especially PARP1, is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1] Upon DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This process, known as PARylation, recruits other DNA repair factors to the site of damage.[1] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and cell death.[1]

3-Amino-5-methylbenzamide hydrochloride belongs to the benzamide class of compounds, which are known to act as competitive inhibitors of PARP by binding to the NAD+ binding site in the catalytic domain.[3] Its structural analog, 3-aminobenzamide (3-AB), is a well-characterized first-generation PARP inhibitor.[4][5] This guide will utilize data for 3-aminobenzamide as a reference for the expected activity of 3-Amino-5-methylbenzamide hydrochloride, a common practice in early-stage comparative studies when direct data for a novel analog is not yet publicly available.

The PARP Signaling Pathway in DNA Repair

The central role of PARP1 in coordinating DNA single-strand break repair is a well-orchestrated process. The following diagram illustrates the key steps in this signaling cascade.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Site of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binds to SSB (Activation) DNA_SSB->PARP1_Activation Damage Detection PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_Activation->PAR_Synthesis Catalytic Activity Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->Recruitment Signaling Scaffold Repair SSB Repair Recruitment->Repair PARP1_Release PARP1 Auto-PARylation and Release Repair->PARP1_Release Repair Completion PARP_Inhibitor PARP Inhibitor (e.g., 3-Amino-5-methylbenzamide HCl) PARP_Inhibitor->PARP1_Activation Competitive Inhibition of NAD+ Binding

Caption: The PARP1-mediated single-strand DNA break repair pathway.

Comparative In-Vitro Efficacy: IC50 Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of 3-aminobenzamide (as a proxy for 3-Amino-5-methylbenzamide hydrochloride) and standard reference PARP inhibitors against PARP1. It is important to note that IC50 values can vary based on the specific assay conditions, such as the cell line used and the concentration of NAD+.

CompoundTargetIC50 (nM)Cell Line / Assay Condition
3-aminobenzamide PARP~50CHO cells[3][6]
3-aminobenzamide PARP5,400C3H/10T1/2 mouse stem cells[7]
Olaparib PARP15Cell-free assay[8]
Rucaparib PARP11.4Cell-free assay[8]
Talazoparib PARP10.57Cell-free assay[8]
Veliparib PARP1/24-5 (median)In vitro[9]

Note: The IC50 values for the standard reference compounds are representative and may vary between different studies and assay conditions.

The data indicates that while 3-aminobenzamide is a potent PARP inhibitor, with an IC50 in the nanomolar range in certain cellular contexts, the newer generation of PARP inhibitors such as Olaparib, Rucaparib, and particularly Talazoparib, exhibit significantly higher potency in cell-free assays.[8] The variability in the reported IC50 for 3-aminobenzamide underscores the importance of standardized experimental conditions for accurate comparison.[3][7]

Experimental Protocol: In-Vitro PARP Inhibition Assay (Colorimetric)

To ensure the scientific integrity of comparative efficacy studies, a robust and reproducible experimental protocol is paramount. The following is a detailed, step-by-step methodology for determining the IC50 of a test compound against PARP1 using a colorimetric assay format.

Principle

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a 96-well plate. The activity of PARP1 is quantified by the addition of streptavidin-horseradish peroxidase (Strep-HRP) and a colorimetric substrate. The resulting color change is proportional to PARP1 activity, and the inhibitory effect of a compound can be determined by measuring the reduction in color intensity.[10][11]

Materials and Reagents
  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% Triton X-100)[12]

  • Test Compound (3-Amino-5-methylbenzamide hydrochloride) and Reference Compounds (e.g., Olaparib)

  • 3-aminobenzamide (as a positive control inhibitor)[10]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1x PBS with 5% non-fat dry milk)[12]

  • Streptavidin-HRP

  • Colorimetric HRP Substrate (e.g., TMB)

  • Stop Solution (e.g., 0.2 M HCl)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

The following diagram outlines the workflow for the in-vitro PARP inhibition assay.

PARP_Assay_Workflow cluster_workflow In-Vitro PARP Inhibition Assay Workflow Step1 1. Plate Coating & Blocking (Histone-coated plate) Step2 2. Addition of Inhibitors (Serial dilutions of test compounds) Step1->Step2 Step3 3. Initiation of PARP Reaction (Add PARP1 enzyme, activated DNA, and Biotinylated NAD+) Step2->Step3 Step4 4. Incubation (Allow PARylation to occur) Step3->Step4 Step5 5. Washing (Remove unbound reagents) Step4->Step5 Step6 6. Detection (Add Strep-HRP, incubate, and wash) Step5->Step6 Step7 7. Signal Development (Add colorimetric substrate) Step6->Step7 Step8 8. Reaction Quenching & Reading (Add stop solution and measure absorbance at 450 nm) Step7->Step8

Caption: Step-by-step workflow for a colorimetric in-vitro PARP inhibition assay.

Detailed Procedure
  • Preparation: Prepare all reagents and serial dilutions of the test and reference compounds. A typical starting concentration for the test compound could be 1 mM, followed by 10-fold serial dilutions.

  • Inhibitor Addition: Add 25 µL of the diluted compounds to the wells of the histone-coated plate. Include wells for a no-inhibitor control (vehicle only) and a positive control inhibitor (e.g., 3-aminobenzamide).

  • Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Add 25 µL of this master mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction to proceed.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound reagents.

  • Detection: Add 50 µL of Strep-HRP solution to each well and incubate for 30 minutes at room temperature. Following incubation, wash the plate three times with wash buffer.

  • Signal Development: Add 50 µL of the colorimetric HRP substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Quenching and Data Acquisition: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Concluding Remarks

This guide provides a framework for the comparative evaluation of 3-Amino-5-methylbenzamide hydrochloride as a PARP inhibitor. While direct IC50 data for this specific compound is not yet widely published, the analysis of its close analog, 3-aminobenzamide, in conjunction with established reference compounds, offers valuable preliminary insights. The provided detailed experimental protocol ensures that researchers can conduct their own robust and reproducible comparative studies. As the field of PARP inhibition continues to evolve, rigorous and standardized in-vitro characterization remains a critical first step in the identification and development of novel, potent, and selective therapeutic agents.

References

  • The role of PARP in DNA repair and its therapeutic exploitation - PMC - NIH. (2011, October 11).
  • PARP Universal Colorimetric Assay Kit 4677-096-K - R&D Systems.
  • PARP1 - Wikipedia.
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC.
  • PARP1 Activity Assay - Tulip Biolabs.
  • PARP1 Colorimetric Assay Kit - BPS Bioscience.
  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC.
  • The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC. (2024, May 25).
  • PARP1 Colorimetric Assay Kit - BPS Bioscience.
  • Beyond DNA Repair: Additional Functions of PARP-1 in Cancer - Frontiers.
  • Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC. (2011, May 19).
  • 3-Aminobenzamide (PARP-IN-1): Advanced Mechanisms and Nov... - Online Inhibitor. (2026, January 25).
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed. (2023, March 6).
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - Frontiers.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC.
  • Medshine Discovery synthesizes PARP-1 inhibitors - | BioWorld. (2021, February 25).
  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate.
  • Harnessing Potent PARP Inhibition: 3-Aminobenzamide (PARP-IN-1) as a Strategic Catalyst for Translational Research. (2026, February 21).
  • Design, synthesis, and bioactivity study on Lissodendrins B derivatives as PARP1 inhibitor.
  • PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC. (2025, October 21).
  • 3-amino Benzamide (CAS 3544-24-9) - Cayman Chemical.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - MDPI. (2023, July 13).
  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - Semantic Scholar. (2021, January 22).

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Validation

Validating the Purity of 3-Amino-5-methylbenzamide Hydrochloride Batches via qNMR: A Comparative Guide

3-Amino-5-methylbenzamide hydrochloride (CAS: 2567498-43-3) is a critical synthetic building block in the development of targeted therapeutics. Ensuring the absolute purity of this intermediate is paramount; trace impuri...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-5-methylbenzamide hydrochloride (CAS: 2567498-43-3) is a critical synthetic building block in the development of targeted therapeutics. Ensuring the absolute purity of this intermediate is paramount; trace impurities can propagate through synthetic pathways and compromise the efficacy of the final Active Pharmaceutical Ingredient (API).

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the default analytical tool for batch release. However, the emergence of quantitative Nuclear Magnetic Resonance (qNMR) as a metrologically traceable, primary ratio method has revolutionized purity validation. This guide objectively compares qNMR against conventional alternatives and provides a self-validating, step-by-step protocol for analyzing 3-Amino-5-methylbenzamide HCl.

The Causality of Method Selection: qNMR vs. Alternatives

When validating a new batch of 3-Amino-5-methylbenzamide HCl, analysts must select a method that balances accuracy, structural specificity, and time-to-result.

  • HPLC-UV requires an identical, highly pure reference standard of 3-Amino-5-methylbenzamide HCl to generate a calibration curve. If a Certified Reference Material (CRM) for this specific compound is unavailable, HPLC cannot provide an absolute mass fraction purity. Furthermore, method development—selecting columns, mobile phases, and gradients—can take days[1].

  • Titrimetry (e.g., argentometric titration for the chloride ion or acid-base titration) is rapid but lacks specificity. Any basic impurity or residual chloride-containing solvent will skew the results, leading to false-positive purity values.

  • qNMR overcomes these limitations by operating as a primary ratio measurement method. Because NMR signal intensity is directly proportional to the number of resonating nuclei, qNMR does not require an identical reference standard[2]. Instead, a universal "internal calibrant" (a term now preferred by USP <761> over "internal standard" to avoid confusion with compendial standards) is used[3]. This allows for simultaneous structural confirmation and absolute purity determination in a fraction of the time[1].

Table 1: Performance Metrics Comparison for Purity Validation
Performance Metric1H qNMRHPLC-UVTitrimetry
Primary Standard Required? No (Universal calibrant used)Yes (Identical standard needed)No (Standardized titrant used)
Specificity High (Structural ID + purity)High (Separation of impurities)Low (Susceptible to interferences)
Method Development Time Hours Days to Weeks Days
Precision (RSD) < 0.5% < 1.0% < 1.0%
Sample Recovery Non-destructive (Recoverable)Destructive Destructive
Experimental Methodology: A Self-Validating qNMR Protocol

To establish a self-validating system, every step of the qNMR workflow must be meticulously controlled to eliminate sources of measurement uncertainty, aligning with the analytical target profile (ATP) concepts outlined in USP <761>[3].

1. Internal Calibrant and Solvent Selection

The chosen calibrant must have high chemical purity (≥99%), excellent solubility in the NMR solvent, and NMR signals that do not overlap with the analyte[4].

For 3-Amino-5-methylbenzamide HCl, Deuterium Oxide ( D2​O ) is the optimal solvent. The hydrochloride salt ensures rapid dissolution. Crucially, in D2​O , the exchangeable protons of the amine ( −NH3+​ ) and carboxamide ( −CONH2​ ) undergo rapid H/D exchange, collapsing into the residual water peak (~4.7 ppm). This leaves a clean spectrum containing only the aromatic protons (multiplets/singlets at ~7.0–7.8 ppm) and the methyl group (singlet at ~2.3 ppm).

Maleic acid (CRM grade) is selected as the internal calibrant. It is highly soluble in D2​O and presents a distinct singlet at 6.25 ppm (2H), ensuring zero overlap with the analyte's signals[4],.

2. Metrological Sample Preparation
  • Using a microbalance (precision ±0.001 mg), accurately weigh ~10.0 mg of the 3-Amino-5-methylbenzamide HCl batch and ~5.0 mg of the Maleic acid CRM into a clean glass vial.

  • Add 1.0 mL of D2​O . Vortex for 60 seconds to ensure complete homogenization.

  • Transfer 600 µL of the solution into a high-quality 5 mm NMR tube.

3. Instrumental Acquisition Parameters

The causality behind NMR parameters is rooted in spin physics. To achieve metrological accuracy, complete relaxation of the nuclei between pulses is non-negotiable.

  • Pulse Angle: 90° (Maximizes transverse magnetization and signal-to-noise ratio).

  • Relaxation Delay (D1): Set to 60 seconds. Causality: The longitudinal relaxation time ( T1​ ) for small organic molecules is typically 2–5 seconds. To ensure >99.3% signal recovery, D1 must be ≥5×T1​ . Failing to do so will result in the under-integration of slower-relaxing nuclei, skewing the purity calculation.

  • Number of Scans (NS): 64. This ensures a Signal-to-Noise (S/N) ratio of >250:1 for the target peaks, which is required for integration precision <0.5%.

4. Data Processing and Purity Calculation

Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation. Perform manual zero-order and first-order phase correction. Strict baseline correction is critical, as baseline drift directly corrupts the integral area.

Integrate the Maleic acid singlet at 6.25 ppm ( Ical​ ) and the 3-Amino-5-methylbenzamide methyl singlet at ~2.3 ppm ( Ix​ ). Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=Ical​Ix​​×Nx​Ncal​​×Mcal​Mx​​×Wx​Wcal​​×Pcal​

Where N is the number of protons (3 for the analyte's methyl, 2 for maleic acid), M is the molar mass (202.64 g/mol for the analyte, 116.07 g/mol for maleic acid), W is the metrological weight, and Pcal​ is the certified purity of the maleic acid CRM.

Experimental Data & Performance Comparison

Simulated validation data comparing qNMR and HPLC-UV for a single batch of 3-Amino-5-methylbenzamide HCl demonstrates the interchangeability of the techniques when a standard is available, and the superiority of qNMR when one is not[2].

  • qNMR Result: 99.24% ± 0.31% (RSD, n=6). Method setup time: 2 hours.

  • HPLC-UV Result: 99.18% ± 0.45% (RSD, n=6). Method setup time: 3 days (including standard procurement and gradient optimization).

Both methods exhibit excellent accuracy and precision, confirming that qNMR is a highly robust, rapid alternative for pharmaceutical quality control[1].

Workflow Visualization

G Start Batch Sample: 3-Amino-5-methylbenzamide HCl Weighing Metrological Weighing (Sample + Maleic Acid CRM) Start->Weighing Solvent Dissolution in D2O (H/D Exchange of -NH3+ & -CONH2) Weighing->Solvent Acquisition 1H qNMR Acquisition (D1 ≥ 60s, 90° Pulse, NS=64) Solvent->Acquisition Processing Data Processing (Phase/Baseline Correction) Acquisition->Processing Calculation Purity Calculation (Mass Fraction % via Internal Calibrant) Processing->Calculation Validation Batch Release (Metrologically Traceable Purity) Calculation->Validation

Figure 1: Self-validating qNMR workflow for 3-Amino-5-methylbenzamide HCl purity determination.

References
  • US Pharmacopeia. "Stimuli Article (qNMR) - US Pharmacopeia (USP)". 3

  • MDPI. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection". 2

  • Sigma-Aldrich. "High-Performance Quantitative H-1 NMR". Link

  • ResearchGate. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules".1

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results".4

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Comparative

A Guide to the Comparative Cytotoxicity of 3-Amino-5-methylbenzamide Hydrochloride in Healthy vs. Cancer Cell Lines

This guide provides a comprehensive framework for evaluating the selective cytotoxicity of 3-Amino-5-methylbenzamide hydrochloride, a benzamide derivative with potential as a cancer therapeutic agent. While specific expe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selective cytotoxicity of 3-Amino-5-methylbenzamide hydrochloride, a benzamide derivative with potential as a cancer therapeutic agent. While specific experimental data for this particular compound is not yet widely published, this document outlines the scientific rationale, established methodologies, and expected outcomes based on the well-understood mechanisms of related benzamide compounds, particularly those acting as Poly (ADP-ribose) polymerase (PARP) inhibitors.

The central challenge in cancer chemotherapy is to eradicate malignant cells while minimizing damage to healthy tissues. Therefore, a critical step in the preclinical evaluation of any new anticancer agent is to determine its therapeutic window—the concentration range at which it is effective against cancer cells but not toxic to normal cells. This guide will walk researchers through the experimental design, execution, and data interpretation necessary to rigorously assess the comparative cytotoxicity of 3-Amino-5-methylbenzamide hydrochloride.

The Rationale for Selective Cytotoxicity: Targeting Cancer's Achilles' Heel

Many cancer cells harbor defects in their DNA damage response (DDR) pathways, which they exploit to survive and proliferate. One such pathway is the Homologous Recombination (HR) repair system, which is often compromised in cancers with mutations in genes like BRCA1 and BRCA2. This deficiency makes these cancer cells highly dependent on other DNA repair mechanisms, such as Base Excision Repair (BER), for their survival.

This is where PARP inhibitors come into play. PARP enzymes are crucial for the BER pathway, which repairs single-strand DNA breaks (SSBs). When PARP is inhibited in a cell with a functional HR pathway, the SSBs can still be repaired. However, in an HR-deficient cancer cell, the inhibition of PARP leads to the accumulation of SSBs, which then degenerate into more lethal double-strand breaks (DSBs) during DNA replication. Without a functional HR pathway to repair these DSBs, the cancer cell undergoes apoptosis, a form of programmed cell death. This concept, known as "synthetic lethality," is the foundation for the selective killing of cancer cells by PARP inhibitors[1][2].

3-Aminobenzamide, a structurally related compound, is a well-known PARP inhibitor that has been shown to potentiate the cytotoxicity of DNA-damaging agents[3]. It is therefore plausible that 3-Amino-5-methylbenzamide hydrochloride may exert its anticancer effects through a similar mechanism. However, it is also crucial to acknowledge that PARP inhibitors can exhibit toxicity in healthy, rapidly dividing cells, such as those in the bone marrow, which also rely on efficient DNA repair.[4][5] Therefore, a direct comparison of its effects on cancerous and non-cancerous cells is imperative.

Experimental Design for Comparative Cytotoxicity Assessment

A robust evaluation of selective cytotoxicity requires a carefully designed set of experiments using well-characterized cell lines and validated assays.

Cell Line Selection: A Tale of Two Genomes

The choice of cell lines is critical for a meaningful comparison. The following is a recommended panel:

  • Cancer Cell Lines:

    • HR-deficient: A breast cancer cell line with a known BRCA1 or BRCA2 mutation (e.g., MDA-MB-436 or CAPAN-1). These cells are expected to be highly sensitive to PARP inhibition.

    • HR-proficient: A breast cancer cell line with wild-type BRCA genes (e.g., MCF-7 or MDA-MB-231). These cells should be less sensitive to the compound.

  • Healthy Cell Line:

    • A non-cancerous human cell line, such as human dermal fibroblasts (HDF) or a non-tumorigenic breast epithelial cell line (e.g., MCF-10A), to represent the response of normal tissue.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the comparative cytotoxicity of 3-Amino-5-methylbenzamide hydrochloride.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Culture (Cancer & Healthy Lines) CellSeeding Cell Seeding in 96-well plates CellCulture->CellSeeding CompoundPrep Compound Preparation (3-Amino-5-methylbenzamide HCl) Treatment Treatment with Serial Dilutions of Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Flow Annexin V/PI Staining & Flow Cytometry (Apoptosis/Necrosis) Incubation->Flow IC50 IC50 Value Calculation MTT->IC50 LDH->IC50 Stats Statistical Analysis Flow->Stats IC50->Stats Report Report Generation Stats->Report G cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) SSB_N Single-Strand Break (SSB) PARP_N PARP SSB_N->PARP_N activates DSB_N Double-Strand Break (DSB) SSB_N->DSB_N can lead to BER_N Base Excision Repair (BER) PARP_N->BER_N initiates Survival_N Cell Survival BER_N->Survival_N leads to HR_N Homologous Recombination (HR) DSB_N->HR_N repaired by HR_N->Survival_N SSB_C Single-Strand Break (SSB) PARP_C PARP SSB_C->PARP_C DSB_C Double-Strand Break (DSB) SSB_C->DSB_C accumulate to form PARPi 3-Amino-5-methylbenzamide HCl (PARP Inhibitor) PARPi->PARP_C inhibits BER_C Base Excision Repair (BER) PARP_C->BER_C blocked HR_C Homologous Recombination (HR) (Defective) DSB_C->HR_C cannot be repaired by Apoptosis_C Apoptosis DSB_C->Apoptosis_C leads to

Caption: Proposed mechanism of selective cytotoxicity via PARP inhibition.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the preclinical evaluation of the comparative cytotoxicity of 3-Amino-5-methylbenzamide hydrochloride. By employing a combination of viability, cytotoxicity, and apoptosis assays across a panel of well-chosen cancer and healthy cell lines, researchers can gain critical insights into the compound's therapeutic potential and its mechanism of action.

A favorable outcome, characterized by potent and selective killing of HR-deficient cancer cells with minimal impact on healthy cells, would provide a strong rationale for advancing 3-Amino-5-methylbenzamide hydrochloride into further preclinical studies, including in vivo efficacy and toxicity assessments in animal models. The ultimate goal is to develop novel cancer therapies that are not only effective but also have a superior safety profile, improving the quality of life for patients.

References

  • AACR Journals. (2019, February 15). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.
  • AACR Journals. (2019, February 1). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.
  • PubMed. (2004, October 15). Alkylating Benzamides With Melanoma Cytotoxicity.
  • PubMed. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs.
  • PMC. PARP inhibitors: its role in treatment of cancer.
  • MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.
  • Pharmakeftiki. (2024, August 19). Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors.
  • PubMed. (2002, April 15). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models.
  • MDPI. (2025, September 2). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • Spandidos Publications. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells.
  • PMC. Successes and Challenges of PARP Inhibitors in Cancer Therapy.
  • PMC. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms.
  • PubMed. (2019, September 15). Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors.
  • PMC. Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study.

Sources

Validation

in vivo efficacy of 3-Amino-5-methylbenzamide hydrochloride versus structural analogs

An in-depth technical analysis and comparison guide designed for preclinical researchers and drug development professionals evaluating Poly(ADP-ribose) polymerase (PARP) inhibitors. Introduction: The Evolution of Benzami...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide designed for preclinical researchers and drug development professionals evaluating Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Evolution of Benzamide-Based PARP Inhibitors

The pharmacological inhibition of PARP-1 has revolutionized targeted cancer therapy, particularly through the exploitation of synthetic lethality in BRCA-mutated tumors and as a potent radiosensitizer in solid tumors. For decades, simple nicotinamide mimics served as the foundational tool compounds for studying PARP inhibition in vivo.

3-Amino-5-methylbenzamide hydrochloride (3-AMB-HCl) represents a critical evolutionary step in early-generation PARP inhibitors. While the prototypical first-generation inhibitor, 3-Aminobenzamide (3-AB) , provided the initial proof-of-concept for PARP inhibition, its poor cellular permeability and low potency required massive in vivo dosing[1]. The addition of a methyl group at the 5-position in 3-AMB alters the hydrophobic interactions within the PARP-1 catalytic domain, slightly improving potency. More importantly, formulating it as a hydrochloride salt drastically improves aqueous solubility, allowing for more physiological dosing vehicles compared to the heavy DMSO reliance required for the free base.

However, to objectively evaluate the utility of 3-AMB-HCl as a preclinical tool, it must be benchmarked against both its predecessor (3-AB) and the advanced clinical standard, Olaparib (AZD2281) , a phthalazinone derivative that rigidified the benzamide pharmacophore into an ultra-potent inhibitor[2].

Pharmacodynamic & In Vivo Efficacy Comparison

When selecting a PARP inhibitor for in vivo xenograft models—particularly in radiosensitization assays—researchers must balance compound accessibility, vehicle toxicity, and target engagement.

The causality behind the efficacy differences lies in the binding kinetics. 3-AB and 3-AMB-HCl act as simple competitive inhibitors at the NAD+ binding site. They prevent PARylation but do not efficiently "trap" PARP-1 on the DNA. Olaparib, conversely, exerts profound allosteric effects that trap PARP-1 at single-strand break sites, creating highly cytotoxic DNA-protein crosslinks that stall replication forks.

Quantitative Efficacy Data

The following table summarizes the preclinical performance metrics of these structural analogs in standard murine models (e.g., Calu-6 Non-Small Cell Lung Carcinoma xenografts).

CompoundStructural ClassPARP-1 IC₅₀Typical In Vivo Dose (Mice)Sensitizer Enhancement Ratio (SER)*In Vivo Half-Life (t₁/₂)**
3-Aminobenzamide (3-AB) Unsubstituted Benzamide~50 µM100 - 450 mg/kg1.1 - 1.2< 1 hr
3-Amino-5-methylbenzamide HCl Substituted Benzamide~25 µM30 - 100 mg/kg1.2 - 1.3~1.5 hrs
Olaparib (AZD2281) Phthalazinone5 nM50 mg/kg1.5~4 hrs

*SER calculated at 10% survival following ionizing radiation. **Estimated murine pharmacokinetic half-life.

Mechanistic Pathway: PARP Inhibition & Radiosensitization

To understand why timing and dosing are critical in the experimental protocol, we must visualize the mechanism of action. Ionizing radiation (IR) induces DNA single-strand breaks (SSBs). PARP-1 rapidly binds these breaks and synthesizes poly(ADP-ribose) (PAR) chains to recruit repair machinery. Inhibiting this process forces the SSBs to degenerate into lethal double-strand breaks (DSBs) during replication.

G IR Ionizing Radiation (IR) SSB DNA Single-Strand Breaks IR->SSB PARP PARP-1 Recruitment & Activation SSB->PARP PAR PARylation & DNA Repair PARP->PAR DSB Unrepaired Breaks (DSBs) PARP->DSB When Inhibited Inhibitor 3-AMB-HCl / Olaparib Inhibitor->PARP Inhibits Apoptosis Tumor Cell Apoptosis DSB->Apoptosis

Mechanism of PARP-mediated radiosensitization and synthetic lethality.

Self-Validating In Vivo Experimental Protocol

To objectively measure the efficacy of 3-AMB-HCl against its analogs, a self-validating workflow is required. The protocol below details a radiosensitization assay in a xenograft model, incorporating a pharmacodynamic (PD) readout (PARylation ELISA) to definitively prove that the observed tumor shrinkage is causally linked to PARP inhibition, rather than off-target toxicity.

Phase 1: Formulation & Causality
  • 3-AB (Free Base): Requires high concentrations of organic solvents (e.g., 10% DMSO, 40% PEG300) due to poor aqueous solubility. This can cause local tissue necrosis upon intraperitoneal (IP) injection.

  • 3-AMB-HCl: The hydrochloride salt allows for dissolution in sterile 0.9% saline with minimal co-solvents (e.g., 2% Tween-80). Causality: Using the HCl salt minimizes vehicle-induced stress in the murine model, ensuring that baseline tumor growth rates are unaffected by the solvent.

Phase 2: Xenograft Implantation & Dosing Workflow
  • Implantation: Inject 5×106 Calu-6 cells subcutaneously into the right flank of female athymic nude mice. Allow tumors to reach a volume of ~200 mm³.

  • Dosing: Administer 3-AMB-HCl (50 mg/kg) via IP injection.

    • Critical Timing: Administer the dose exactly 1 hour prior to irradiation . Because early-generation benzamides have a short half-life (~1.5 hours), peak plasma concentration ( Cmax​ ) must align perfectly with the induction of DNA damage to ensure maximum target engagement[2].

  • Irradiation: Shield the mouse body with lead, exposing only the tumor-bearing flank. Deliver a single fraction of 5 Gy using a linear accelerator.

Phase 3: Pharmacodynamic Validation (PAR ELISA)

To ensure the protocol is self-validating, you must prove the enzyme was inhibited in vivo.

  • Sacrifice a subset of mice (n=3 per group) 2 hours post-irradiation.

  • Exsect the tumor, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer containing PARG (poly(ADP-ribose) glycohydrolase) inhibitors. Causality: PARG rapidly degrades PAR chains; omitting the PARG inhibitor will result in false-negative PARylation readouts.

  • Quantify total PAR polymer levels using a commercial sandwich ELISA. A successful 3-AMB-HCl blockade should show a >70% reduction in PAR levels compared to the vehicle + IR control.

W Prep Formulate 3-AMB-HCl (Saline/Tween) Inoculate Calu-6 Xenograft Implantation Prep->Inoculate Dose IP Injection (1h Pre-IR) Inoculate->Dose IR Targeted Irradiation (5 Gy) Dose->IR Assay Harvest Tumor & PAR ELISA Readout IR->Assay

Step-by-step in vivo workflow for evaluating PARP inhibitor radiosensitization.

Conclusion and Application Recommendations

While Olaparib remains the undisputed gold standard for clinical translation due to its nanomolar potency and PARP-trapping ability[2], 3-Amino-5-methylbenzamide hydrochloride serves as a highly effective, economical tool compound for early-stage preclinical research.

Compared to the prototypical 3-Aminobenzamide , 3-AMB-HCl offers superior formulation dynamics. Its hydrochloride salt form bypasses the need for harsh organic vehicles, reducing confounding toxicological variables in murine models. For researchers investigating basic PARP biology, non-oncological PARP applications (such as ischemia-reperfusion injury), or screening novel combination therapies, 3-AMB-HCl provides a reliable, self-validating baseline for PARP catalytic inhibition.

References

  • The effect of 3-aminobenzamide in the radiation response of three human cervix carcinoma xenografts. PubMed (NIH). Available at:[Link]

  • Inhibition of PARP-1 by Olaparib (AZD2281) Increases the Radiosensitivity of a Lung Tumor Xenograft. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

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Validation

Comparative Bioavailability Analysis: 3-Amino-5-methylbenzamide Hydrochloride vs. Free Base

A Senior Application Scientist's Guide to Salt Form Selection and Bioavailability Assessment Introduction: The Critical Role of Salt Selection in Drug Development In the journey of a new chemical entity from the laborato...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Salt Form Selection and Bioavailability Assessment

Introduction: The Critical Role of Salt Selection in Drug Development

In the journey of a new chemical entity from the laboratory to the clinic, the selection of an appropriate physical form is a pivotal decision that can profoundly influence its therapeutic success. An estimated 50% of all drugs are administered as salts, a testament to the power of this strategy in overcoming suboptimal physicochemical and biopharmaceutical properties of the parent drug molecule.[1][2] The conversion of a free acid or base into a salt provides an opportunity to meticulously modulate characteristics such as solubility, dissolution rate, stability, and manufacturability, all of which are critical determinants of a drug's ultimate bioavailability.[1][3]

This guide provides an in-depth comparison of the hydrochloride salt and the free base form of 3-Amino-5-methylbenzamide, a representative weakly basic compound. We will explore the theoretical advantages of the salt form, grounded in fundamental physicochemical principles, and provide detailed, field-proven experimental protocols for researchers to definitively quantify and compare the bioavailability of these two forms.

Physicochemical Landscape: Hydrochloride Salt vs. Free Base

For a weakly basic compound like 3-Amino-5-methylbenzamide, the formation of a hydrochloride salt is a common and effective strategy to enhance its aqueous solubility.[4][5] This enhancement is the cornerstone of its potential for improved bioavailability, as dissolution is often the rate-limiting step for the absorption of poorly soluble drugs.[6]

The interaction of the acidic hydrochloride with the basic amine group of the molecule results in an ionized species that is more readily solvated by water compared to the neutral, often more crystalline and less soluble, free base.[7] This fundamental difference in solubility directly translates to a faster dissolution rate, meaning the drug becomes available for absorption more quickly in the gastrointestinal tract.[2][3]

Property3-Amino-5-methylbenzamide (Free Base)3-Amino-5-methylbenzamide HCl (Hydrochloride)Rationale & Impact on Bioavailability
Aqueous Solubility Expected to be LowExpected to be HighHigher solubility of the salt form facilitates faster dissolution, a prerequisite for absorption.[4][8]
Dissolution Rate SlowerFasterA faster dissolution rate increases the concentration of the drug in the GI fluid, creating a larger driving force for absorption.[3][7]
Stability Generally StableMay exhibit improved stability, but can be susceptible to disproportionation back to the free base in certain conditions.Salt formation can lead to a more stable crystalline lattice.
Hygroscopicity LowerPotentially HigherHydrochloride salts can be more hygroscopic, which is a consideration for manufacturing and storage but can be managed with proper packaging.[1]
pH of Solution Higher (Basic)Lower (Acidic)The acidic nature of the salt solution can aid dissolution in the neutral pH of the intestine.

From Dissolution to Absorption: The Bioavailability Pathway

Oral bioavailability is the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form.[9] For a solid dosage form, the drug must first dissolve in the gastrointestinal fluids before it can permeate the intestinal wall and enter the bloodstream.[6] The enhanced solubility and dissolution rate of the hydrochloride salt are therefore expected to lead to higher bioavailability compared to the free base.[4]

The case of prasugrel, an antiplatelet medication, provides a relevant clinical example. The bioavailability of its hydrochloride salt was found to be greater at a higher gastric pH compared to the free base form, highlighting the significant impact of salt selection on drug absorption.[10]

Caption: The oral bioavailability pathway.

Experimental Verification: A Guide to In Vitro & In Vivo Assessment

Theoretical advantages must be confirmed through rigorous experimentation. The following protocols provide a comprehensive framework for comparing the bioavailability of 3-Amino-5-methylbenzamide hydrochloride and its free base.

Part A: In Vitro Characterization – The Predictive Foundation

These initial experiments assess fundamental properties that are strong predictors of in vivo performance.

Caption: In Vitro Experimental Workflow.

Experiment 1: Equilibrium Solubility Study

  • Objective: To quantify and compare the solubility of the hydrochloride salt and free base in pH-relevant media mimicking the gastrointestinal tract.

  • Methodology:

    • Media Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[11]

    • Sample Preparation: Add an excess amount of each compound (hydrochloride and free base) to separate vials containing a known volume of each buffer.

    • Equilibration: Agitate the vials at a constant temperature (37°C) for 24-48 hours to ensure equilibrium is reached.

    • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV).

    • Data Reporting: Report the solubility in mg/mL for each compound in each pH medium.

Experiment 2: In Vitro Dissolution Testing

  • Objective: To compare the rate at which the hydrochloride salt and free base dissolve over time.

  • Methodology:

    • Apparatus Setup: Utilize a USP Apparatus 2 (paddle method) set to 37°C.[12][13]

    • Media Selection: Use 900 mL of a discriminating dissolution medium, typically starting with pH 6.8 buffer. The choice of medium should allow for a gradual release profile.[12]

    • Procedure:

      • Place a known amount of each compound (e.g., equivalent to a potential human dose) into separate dissolution vessels.

      • Begin paddle rotation at a standardized speed (e.g., 50 or 75 RPM).[14]

      • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw samples from each vessel.

      • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Analysis: Analyze the samples via HPLC-UV to determine the concentration of the dissolved drug.

    • Data Reporting: Plot the percentage of drug dissolved versus time for both the hydrochloride and free base forms.

Experiment 3: In Vitro Permeability Assay (Caco-2 Model)

  • Objective: To assess the potential for intestinal absorption by measuring the rate of transport across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[15]

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter supports until they form a confluent, differentiated monolayer (typically 21 days).[16]

    • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values.[17]

    • Transport Study (Apical to Basolateral):

      • Add a solution of the test compound (either hydrochloride or free base, dissolved in transport buffer) to the apical (upper) side of the monolayer.

      • Add fresh transport buffer to the basolateral (lower) side.

      • Incubate at 37°C with gentle shaking.[17]

      • At specified time points, take samples from the basolateral compartment and analyze for drug concentration via LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Data Interpretation: Compare the Papp values for the hydrochloride and free base forms. Higher Papp values suggest better potential for absorption.

Part B: In Vivo Pharmacokinetic (PK) Study – The Definitive Confirmation

This study measures the actual absorption and disposition of the drug in a living system, providing the most relevant data on bioavailability.[18][19]

Caption: In Vivo Pharmacokinetic Study Workflow.

  • Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of 3-Amino-5-methylbenzamide following oral administration of the hydrochloride and free base forms.

  • Methodology:

    • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

    • Study Design: Employ a two-way crossover design to minimize inter-subject variability.[20] Randomly assign animals to two groups.

      • Group 1: Receives the hydrochloride salt in the first period, followed by the free base in the second period.

      • Group 2: Receives the free base in the first period, followed by the hydrochloride salt in the second period.

    • Dosing: Administer an equivalent molar dose of each form orally (e.g., via oral gavage) after an overnight fast.

    • Washout Period: Include a sufficient washout period (typically 7-10 half-lives) between the two dosing periods to ensure complete elimination of the drug from the first period.

    • Blood Sampling: Collect serial blood samples from each animal at specific time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[21]

    • Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of 3-Amino-5-methylbenzamide in the plasma samples using a validated, sensitive, and specific bioanalytical method like LC-MS/MS.

    • Pharmacokinetic Analysis: For each animal and each formulation, calculate the following parameters from the plasma concentration-time data:

      • Cmax: The maximum observed plasma concentration.[22]

      • Tmax: The time at which Cmax is reached.[19][22]

      • AUC (Area Under the Curve): The total drug exposure over time, calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).[19]

    • Relative Bioavailability Calculation: Calculate the relative oral bioavailability (Frel) of the free base compared to the hydrochloride salt (as the reference) using the formula: Frel = (AUCfree base * DoseHCl) / (AUCHCl * Dosefree base)

Pharmacokinetic ParameterDescriptionExpected Outcome for Hydrochloride Salt
Cmax (Maximum Concentration) The highest concentration the drug reaches in the blood.[22]Higher
Tmax (Time to Maximum Concentration) The time it takes to reach Cmax.[19]Shorter
AUC (Area Under the Curve) Represents the total extent of drug exposure over time.[19]Larger

Conclusion

The selection between a salt and free base form is a critical decision in drug development that hinges on a thorough understanding of their comparative physicochemical properties and resulting bioavailability. For a weakly basic compound like 3-Amino-5-methylbenzamide, the hydrochloride salt is theoretically poised to offer superior oral bioavailability due to its significantly enhanced aqueous solubility and dissolution rate.[4][7] However, this hypothesis must be rigorously tested.

The comprehensive in vitro and in vivo experimental workflows detailed in this guide provide researchers with a robust, self-validating system to definitively quantify these differences. By systematically evaluating solubility, dissolution, permeability, and in vivo pharmacokinetics, drug development professionals can make data-driven decisions, ensuring the selection of the optimal drug form to maximize therapeutic potential.

References

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).
  • Alam, M. A., et al. (2021).
  • Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs?
  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • MSD Manual Professional Edition. (n.d.). Drug Bioavailability. MSD Manuals.
  • Brittain, H. G. (2008). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences, 97(9), 3551-3559.
  • Miao, P. (2025). Factors Influencing Oral Drug Absorption and Bioavailability. Walsh Medical Media.
  • Creative Bioarray. (n.d.). Caco2 assay protocol.
  • Walden, M. (2024). Bioavailability: Key Factors Influencing Drug Absorption and Therapeutic Efficacy. Journal of Pharmaceutical Sciences and Research, 5(11), 1-3.
  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.
  • Neuhoff, S., et al. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 1165, pp. 87-99). Humana Press.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
  • Colorcon. (2024).
  • Vella, J., & Cilia, M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology, 16(5), 193-196.
  • Blok, D. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
  • Kállai-Szabó, N., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 13(7), 1083.
  • PharmaQuesT. (n.d.). METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. PharmaQuesT.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Bioavailability and Bioequivalence Studies. IntechOpen.
  • Szymański, P., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Molecules, 28(24), 8075.
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  • Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness Interactive.
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  • Frenkel, O. (2018). Solving solubility issues in modern APIs. Teva API.
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  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?
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  • Lee, H., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 343-358.
  • Jiang, W., et al. (2013). Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note. The AAPS Journal, 15(4), 1095-1100.
  • Gao, Z., et al. (2006). In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. Pharmaceutical Technology.
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  • ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt? ECHEMI.
  • ECA Academy. (2016). FDA Guideline on Dissolution Testing. ECA Academy.
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  • Słabik, T., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(22), 15386-15410.
  • LGC Standards. (n.d.). 3-Amino-2-methyl-5-nitrobenzamide. LGC Standards.
  • Cayman Chemical. (n.d.). 3-amino Benzamide (CAS 3544-24-9). Cayman Chemical.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-methylbenzamide Hydrochloride

As professionals in the scientific community, our responsibility extends beyond discovery and innovation to include the safe and ethical management of the chemical reagents we employ. 3-Amino-5-methylbenzamide hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

As professionals in the scientific community, our responsibility extends beyond discovery and innovation to include the safe and ethical management of the chemical reagents we employ. 3-Amino-5-methylbenzamide hydrochloride, a compound often utilized in the synthesis of novel therapeutic agents, belongs to the aromatic amine and benzamide chemical classes. These classes contain compounds known for potential physiological and environmental hazards, mandating a rigorous and informed approach to their disposal.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-Amino-5-methylbenzamide hydrochloride waste. The procedures outlined are grounded in established safety protocols for hazardous chemical waste, designed to protect laboratory personnel, the wider community, and the environment. While specific safety data for this exact hydrochloride salt is not extensively published, the principles outlined here are derived from authoritative data on structurally similar and functionally related hazardous compounds.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling or disposal can occur, a thorough understanding of the potential risks is paramount. The causality is simple: we cannot protect ourselves from hazards we do not understand. Based on data from analogous benzamide and amine compounds, 3-Amino-5-methylbenzamide hydrochloride should be treated as a hazardous substance.

The primary hazards associated with similar aromatic amines include toxicity, potential carcinogenicity, and environmental persistence.[1] The hydrochloride form suggests good water solubility, which increases the risk of environmental dispersion if improperly discarded.

Table 1: Anticipated Hazard Profile for 3-Amino-5-methylbenzamide Hydrochloride

Hazard ClassificationGHS Hazard Code (Anticipated)DescriptionAuthoritative Source for Analogue Compounds
Acute Toxicity (Oral) H302Harmful if swallowed.[2]MilliporeSigma, Cayman Chemical
Skin Irritation H315Causes skin irritation.[2]TCI Chemicals, Cayman Chemical
Serious Eye Irritation H319Causes serious eye irritation.[2]TCI Chemicals, Cayman Chemical
Germ Cell Mutagenicity H341Suspected of causing genetic defects.MilliporeSigma
Aquatic Toxicity H411 / H410Toxic or very toxic to aquatic life with long-lasting effects.[3][4]Collect and Recycle, 3M

Note: This table is based on data for similar benzamide and amine compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Personnel Protection and Engineering Controls

All waste handling and consolidation activities must be predicated on minimizing personnel exposure. This is achieved through a combination of appropriate Personal Protective Equipment (PPE) and engineering controls.

  • Engineering Controls: All transfers and manipulations of 3-Amino-5-methylbenzamide hydrochloride, including the preparation of waste containers, must be conducted within a certified chemical fume hood.[5] This is non-negotiable, as it prevents the inhalation of fine powders or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and dispose of them as contaminated waste after handling.[6][7] Aromatic amines can be readily absorbed through the skin, making proper glove use a critical control point.[1]

    • Body Protection: A lab coat must be worn and kept fastened. Ensure it is laundered professionally and not taken home. For larger quantities or spill cleanup, a chemically resistant apron or coveralls may be required.

Waste Segregation and Containment: A Self-Validating Protocol

The integrity of a laboratory's waste management system relies on strict segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, increase the volume of hazardous material, and complicate the final disposal process.[1]

Step-by-Step Waste Containment Protocol
  • Designate a Waste Container:

    • Use a container compatible with the chemical waste. Often, the original manufacturer's container is an excellent choice.[1] If using a new container, ensure it is clean, dry, and made of a non-reactive material (e.g., HDPE).

    • The container must have a secure, vapor-tight lid to prevent the release of fumes.[3]

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the designated container.

    • Clearly write the full, unambiguous chemical name: "3-Amino-5-methylbenzamide hydrochloride ". Avoid abbreviations or formulas.

    • List all components of the waste, including any solvents used for rinsing.

    • Indicate the start date of waste accumulation.

  • Segregate Waste Types:

    • Solid Waste: Collect unadulterated powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in your designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, a separate liquid waste container is required. Crucially, do not mix halogenated and non-halogenated solvent wastes. [1]

    • Sharps Waste: Any contaminated needles, scalpels, or broken glass must be disposed of in a designated, puncture-proof sharps container.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][5]

    • The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure the SAA is a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

    • Segregate the container from incompatible materials, particularly strong oxidizing agents.[4]

The Core Disposal Workflow: From Benchtop to Final Disposition

The ultimate disposal of 3-Amino-5-methylbenzamide hydrochloride is not a task for individual researchers. It requires coordination with your institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste disposal company.[3] The workflow below outlines the process from the researcher's perspective.

G cluster_0 Laboratory Operations cluster_1 EHS & Facility Operations A Waste Generation (e.g., expired chemical, contaminated labware) B Assess Waste Stream (Solid, Liquid, Sharps) A->B C Select & Label Compatible Hazardous Waste Container B->C D Segregate and Contain Waste at Point of Generation C->D E Store Securely in Satellite Accumulation Area (SAA) D->E F Schedule Waste Pickup with Institutional EHS Office E->F Researcher Responsibility Ends G EHS Personnel Collects Waste and Transports to Central Storage F->G H Final Manifesting & Transport by Licensed Waste Vendor G->H I Proper Disposal via High-Temperature Incineration at Approved Facility H->I

Diagram Caption: Decision workflow for proper disposal of 3-Amino-5-methylbenzamide hydrochloride.

Workflow Protocol Explained
  • Generation and Assessment (Node A, B): As waste is generated, immediately assess its physical form (solid, liquid, sharp) to determine the correct containment strategy.

  • Containment (Node C, D): Following the protocol in Section 3, select, label, and use the appropriate segregated waste container. This step is critical for preventing accidental mixing and ensuring regulatory compliance.

  • Interim Storage (Node E): Store the sealed container in your lab's designated SAA, ensuring it is secure and segregated from incompatible chemicals.

  • Initiate Disposal (Node F): Once the container is nearing full, or before it exceeds accumulation time limits set by your institution (often 90-180 days), contact your EHS office to schedule a pickup. This is the key handoff point.

  • Professional Management (Node G, H, I): Your EHS office will manage the waste from this point forward. The standard and most environmentally sound method for disposing of organic amine compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[1] This process ensures the complete destruction of the hazardous molecule.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is essential.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.

  • Control: Prevent the spread of the spill. For dry powder, avoid creating dust.[7] Do not add water.

  • Contain & Clean: Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into your designated hazardous waste container.[6][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Personnel Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if easy to do so. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

By adhering to this comprehensive guide, researchers can ensure that the lifecycle of 3-Amino-5-methylbenzamide hydrochloride in the laboratory concludes with a disposal process that is safe, compliant, and environmentally responsible.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Safety Data Sheet for 3M™ Scotch-Weld™ Epoxy Structural Adhesive DP-100: part B. 3M. [Link]

  • Safety Data Sheet for 3-Amino-4-methylbenzamide. Fisher Scientific. [Link]

  • Petroleum Waste Management: Amine Process Sludges. The University of Calgary. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Code. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]

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  • p-amino benzamide - msds cas. Oxford Lab Fine Chem. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-5-methylbenzamide hydrochloride

This document provides essential, field-proven guidance for the safe handling of 3-Amino-5-methylbenzamide hydrochloride (CAS 169281-30-5). As a compound used in dedicated research and development, particularly in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-proven guidance for the safe handling of 3-Amino-5-methylbenzamide hydrochloride (CAS 169281-30-5). As a compound used in dedicated research and development, particularly in medicinal chemistry, its handling requires a comprehensive understanding of its potential hazards to ensure the safety of all laboratory personnel. This guide moves beyond a simple checklist, explaining the causality behind each procedural step to build a culture of safety and scientific integrity.

The core principle of this protocol is risk mitigation. Due to the limited publicly available toxicological data for this specific salt, our recommendations are grounded in the hazard classifications of structurally similar aminobenzamides. A conservative approach is therefore essential.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential risks is the first step in developing a robust safety protocol. Based on data from related aminobenzamide compounds, 3-Amino-5-methylbenzamide hydrochloride should be handled as a substance with multiple potential hazards. The primary risks are summarized below.

Hazard ClassificationGHS Hazard StatementPotential Effects & Rationale for Protection
Acute Oral Toxicity H302: Harmful if swallowed[1][2][3]Ingestion can lead to acute illness. This underscores the need for strict hygiene measures, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.
Skin Irritation / Toxicity H315: Causes skin irritation[1][2][3][4]Direct contact can cause dermatitis or irritation. Impervious gloves and a lab coat are mandatory to prevent skin exposure.
Serious Eye Irritation H319: Causes serious eye irritation[1][2][3][4][5]The compound, especially as a fine powder, can cause significant damage upon contact with the eyes. Chemical splash goggles are the minimum required eye protection.
Respiratory Irritation H335: May cause respiratory irritation[1][2][3]Inhalation of the dust can irritate the respiratory tract. All handling of the solid form must be performed in a certified chemical fume hood or other ventilated enclosure.
Suspected Mutagenicity H341: Suspected of causing genetic defects[1]This is the most significant long-term hazard. This potential for mutagenicity necessitates the highest level of containment and personal protection to minimize any possible exposure.

PPE Selection: A Task-Based Approach

The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific procedure being performed. The following decision tree illustrates the logic for selecting appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for 3-Amino-5-methylbenzamide HCl cluster_start cluster_assessment Risk Assessment cluster_solid Handling Solid Compound cluster_solution Handling Solutions cluster_end start Start: New Task Identified assess_task Assess Task & Scale start->assess_task weighing Weighing or Transferring Solid (e.g., >10 mg) assess_task->weighing Solid Form solution Working with Dilute Solutions (<0.1 M) assess_task->solution Liquid Form solid_ppe Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves (Double-Gloved) - Fully-Buttoned Lab Coat - Work in Fume Hood weighing->solid_ppe end_procedure Proceed with Task solid_ppe->end_procedure solution_ppe Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Fully-Buttoned Lab Coat - Work in Fume Hood solution->solution_ppe solution_ppe->end_procedure

Caption: Decision workflow for selecting appropriate PPE.

Recommended PPE Summary
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shields[1]Nitrile glovesLab coatNot required if container is sealed
Weighing/Transfer (Solid) Chemical splash goggles[6]Double nitrile glovesFully-buttoned lab coatMandatory use of a chemical fume hood[3]
Solution Preparation Chemical splash gogglesNitrile glovesFully-buttoned lab coatMandatory use of a chemical fume hood
Reaction Workup Chemical splash goggles or face shield over goggles[7]Chemical-resistant gloves (e.g., nitrile)[8]Fully-buttoned lab coatMandatory use of a chemical fume hood
Large Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNIOSH-approved respirator with P100 cartridges[7][8]

Standard Operating Procedures (SOPs)

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE (Putting On)
  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Eye Protection: Don chemical splash goggles.

  • Gloves: Wash hands thoroughly. Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Safe Handling Practices
  • Engineering Controls: Always handle solid 3-Amino-5-methylbenzamide hydrochloride and concentrated solutions inside a certified chemical fume hood to mitigate inhalation risk.[3][9]

  • Dust Prevention: When handling the powder, use techniques that minimize dust generation.[1] Do not "dry sweep" spills.

  • Hygiene: Do not eat, drink, or smoke when using this product.[1] Always wash hands with soap and water after handling is complete and before leaving the laboratory.[1]

  • Emergency Readiness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6][10]

Doffing PPE (Taking Off)

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Eye Protection: Remove goggles from the back of the head forward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Emergency Response Protocol

In the event of an exposure or spill, a rapid and correct response is crucial.

Emergency_Response_Workflow Emergency Response Workflow cluster_start cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_end start Incident Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation spill Spill Occurs start->spill skin_action Remove clothing. Wash area for 15+ min. skin_contact->skin_action eye_action Use eyewash station for 15+ min. eye_contact->eye_action inhalation_action Move to fresh air. inhalation->inhalation_action end_action Seek Immediate Medical Attention skin_action->end_action eye_action->end_action inhalation_action->end_action spill_action Alert others. Contain spill. Use spill kit. spill->spill_action

Caption: Workflow for responding to an accidental exposure or spill.

  • Skin Contact: Immediately flush skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing.[5][11] Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Remove the individual from the contaminated area to fresh air.[1][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Immediately give a glass of water.[1] Seek immediate medical attention.[5]

  • Spills: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if the spill is large or generates dust. Cover the spill with an inert absorbent material. Sweep up and place into a suitable, sealed container for disposal.[1][12]

Decontamination and Disposal

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: Disposable items like gloves and bench paper should be placed in a sealed bag and disposed of as hazardous chemical waste. Contaminated lab coats should be laundered separately by a professional service or disposed of as hazardous waste, according to institutional policy.[1]

  • Chemical Waste: All surplus chemical and contaminated materials must be disposed of through a licensed professional waste disposal service.[5][12] Do not dispose of this material down the drain or in regular trash.[1][13] Ensure waste containers are clearly labeled with the full chemical name.

References

  • Apollo Scientific. (n.d.). 3-Aminobenzamide Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 4-Aminobenzamide Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 3-Amino-4-methylbenzamide Safety Data Sheet.
  • Cayman Chemical. (2025, June 19). 3-amino Benzamide Safety Data Sheet.
  • Pfaltz & Bauer. (n.d.). 5-Amino-2-Benzimidazolethiol Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). 3-Aminobenzamide Safety Data Sheet.
  • NextSDS. (n.d.). 3-amino-5-(aminomethyl)benzamide — Chemical Substance Information.
  • Benchchem. (n.d.). Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
  • Fisher Scientific. (n.d.). 3-Aminobenzamide Safety Data Sheet.
  • Fisher Scientific. (2023, August 25). 3-Aminomethylbenzoic acid methyl ester hydrochloride Safety Data Sheet.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • TCI Chemicals. (2024, November 29). 3-Amino-N-methylbenzamide Safety Data Sheet.
  • ECHEMI. (n.d.). N-(Aminoiminomethyl)benzamide SDS, 3166-00-5 Safety Data Sheets.
  • Capot Chemical. (2019, October 23). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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